molecular formula C10H12N2 B015081 N-Methylmyosmine CAS No. 525-74-6

N-Methylmyosmine

Cat. No.: B015081
CAS No.: 525-74-6
M. Wt: 160.22 g/mol
InChI Key: TVKHGXPZBZKXFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylmyosmine is a pivotal, though unstable, intermediate in the microbial catabolism of nicotine via the pyrrolidine pathway. In bacteria such as Pseudomonas putida , the flavoenzyme nicotine oxidoreductase (NicA2) catalyzes the oxidation of (S)-nicotine, resulting in the formation of this compound . This imine compound is highly reactive and undergoes spontaneous hydrolysis in aqueous solution to form pseudooxynicotine, which is the stable downstream metabolite . Research Applications and Value: • Enzymology Studies: Essential for investigating the mechanism and kinetics of bacterial flavin-containing amine oxidases like NicA2 . • Metabolic Pathway Analysis: A critical tracer compound for elucidating the complete pyrrolidine and hybrid degradation pathways of nicotine in environmental bacteria . • Environmental Bioremediation: Serves as a key marker in developing microbial and enzymatic strategies for the detoxification of tobacco waste and nicotine-contaminated environments . Handling and Stability: Due to its inherent instability, this compound is unsuitable for long-term storage in solution. Researchers are advised to use this compound immediately upon receipt for experimental work focused on its transient chemical and biological properties. Disclaimer: This product is intended for research purposes in a controlled laboratory setting. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHGXPZBZKXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400839
Record name N-Methylmyosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-74-6
Record name N-Methylmyosmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylmyosmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylmyosmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLMYOSMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71M43634R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to N-Methylmyosmine: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methylmyosmine is a pyridine alkaloid and a minor component of tobacco. It is also known as a key intermediate in the biological degradation of nicotine.[1][2] Its chemical instability and structural relationship with other nicotine metabolites make it a compound of significant interest in the fields of toxicology, pharmacology, and analytical chemistry.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, analytical methodologies, and metabolic significance of this compound, tailored for researchers and professionals in drug development and related scientific disciplines.

Chemical Structure and Physicochemical Properties

This compound, systematically named 3-(4,5-Dihydro-1-methyl-1H-pyrrol-2-yl)pyridine, is comprised of a pyridine ring linked to a 1-methyl-2-pyrroline ring.[3] The structure is notable for its enamine functionality within the pyrroline ring, which is in equilibrium with its keto-tautomer, pseudooxynicotine, particularly in aqueous solutions.[1][2] This equilibrium is pH-dependent, with the open-chain pseudooxynicotine favored in acidic conditions (below pH 4) and the cyclic this compound being the predominant species in alkaline environments (above pH 5).[2][4] Between pH 2 and 9.5, a third species, the nicotine-1'-iminium ion, coexists in equilibrium with the other two forms.[2][4]

The structural integrity and reactivity of this compound are dictated by this pH-dependent equilibrium, a critical consideration for its synthesis, extraction, and analysis. The pure compound is described as a light yellow oil.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridinePubChem[5]
CAS Number 525-74-6Merck Index[3], PubChem[5]
Molecular Formula C₁₀H₁₂N₂Merck Index[3], PubChem[5]
Molecular Weight 160.22 g/mol Merck Index[3], PubChem[5]
Boiling Point 60 °C at 0.1 mmHgMerck Index[3]
UV max (Methanol) 212 nm, 243 nmMerck Index[3]
Topological Polar Surface Area 16.1 ŲPubChem[5]
Monoisotopic Mass 160.100048391 DaPubChem[5]

Synthesis and Chemical Reactions

The synthesis of this compound is challenging due to its instability, particularly its tendency to resinify in alkaline conditions.[1] A common and effective laboratory-scale synthesis involves the careful manipulation of its precursor, pseudooxynicotine. The causality behind this choice is the established equilibrium between the two compounds; by shifting the equilibrium towards the cyclic enamine form under controlled conditions, this compound can be isolated.

Experimental Protocol: Synthesis from Pseudooxynicotine Dihydrochloride

This protocol is adapted from methodologies described in the literature, emphasizing the need for anhydrous conditions to prevent hydrolysis and subsequent polymerization.[1]

Objective: To synthesize and isolate pure this compound.

Materials:

  • Pseudooxynicotine dihydrochloride

  • Sodium hydroxide (NaOH), pellets or concentrated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Chloroform (CHCl₃), anhydrous

  • Benzene, anhydrous

  • Dean-Stark apparatus

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Liberation of the Free Base: Dissolve pseudooxynicotine dihydrochloride in a minimal amount of water. Carefully make the solution strongly alkaline with NaOH while cooling in an ice bath to manage the exothermic reaction. The goal is to deprotonate the precursor and favor the formation of the this compound/pseudooxynicotine equilibrium mixture.

  • Solvent Extraction: Immediately extract the alkaline solution with anhydrous chloroform. The use of chloroform is strategic due to its immiscibility with water and its ability to dissolve the target compound. Repeat the extraction multiple times to ensure a high yield.

  • Drying: Combine the chloroform extracts and dry over anhydrous sodium sulfate. This step is critical to remove residual water, which can promote the hydrolysis of the enamine and lead to resin formation.[1]

  • Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator. The resulting product will be a reddish-brown oil, which is unstable.[1]

  • Azeotropic Dehydration and Cyclization: Dissolve the oil in anhydrous benzene and heat under reflux using a Dean-Stark apparatus. This step serves to drive the equilibrium towards this compound by azeotropically removing water formed during the cyclization of any remaining pseudooxynicotine.

  • Purification (Optional): The resulting benzene solution contains this compound. Further purification can be attempted by vacuum distillation, though this risks thermal degradation.[1]

  • Validation: The structure of the synthesized compound should be confirmed using spectroscopic methods. Proton NMR (¹H-NMR) in CDCl₃ will show characteristic signals for the methyl group, the protons on the pyrroline and pyridine rings, and a key olefinic proton signal around 5.04 ppm.[1] Mass spectrometry should show a molecular ion peak (or M+-1) consistent with the molecular weight of 160.22.[1]

Analytical Methodologies

The detection and quantification of this compound in various matrices, such as tobacco products or biological samples, require sensitive and selective analytical techniques.[6] The choice of method is dictated by the sample matrix, the required limits of detection, and the presence of interfering substances.[7][8] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed techniques.[6][9]

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a general workflow for the trace-level analysis of this compound. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, which is crucial for distinguishing the analyte from structurally similar compounds in complex matrices.[7][8]

Objective: To detect and quantify this compound in a sample matrix.

Materials:

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

Equipment:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reversed-phase column)

  • Syringe filters

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • Perform a solvent extraction using an appropriate solvent (e.g., acetonitrile or methanol). The choice of solvent should be optimized for extraction efficiency.

    • Spike the sample with a known concentration of the internal standard to correct for matrix effects and variations in instrument response.

    • Vortex and centrifuge the sample to pellet any solid material.

    • Filter the supernatant through a syringe filter into an autosampler vial.

  • LC Separation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: C18 reversed-phase, e.g., 2.1 x 100 mm, 2.6 µm

    • Gradient: Develop a gradient elution program starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B to elute this compound. The gradient must be optimized to achieve good separation from other alkaloids.

    • Flow Rate: e.g., 0.3 mL/min

    • Injection Volume: e.g., 5 µL

  • MS/MS Detection:

    • Ionization Mode: Electrospray Ionization Positive (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: Select a precursor ion (e.g., [M+H]⁺ at m/z 161.1) and at least two product ions for quantification and confirmation (e.g., m/z 119 and m/z 82).[1]

      • Internal Standard: Monitor the corresponding transition for the deuterated standard.

    • Optimize MS parameters such as collision energy and cone voltage for each transition to maximize signal intensity.

  • Quantification:

    • Generate a calibration curve using the analytical standard at several concentration levels.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualization of Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction & Spiking with Internal Std Sample->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup LC LC Separation (Reversed-Phase) Cleanup->LC MS MS/MS Detection (ESI+) (MRM Mode) LC->MS Eluent Integration Peak Integration MS->Integration Quant Quantification via Calibration Curve Integration->Quant Report Final Report Quant->Report Metabolism_Pathway Nicotine Nicotine NMM This compound Nicotine->NMM Oxidation Equilibrium pH-dependent Equilibrium NMM->Equilibrium Further_Met Further Metabolites NMM->Further_Met Hydrolysis, Oxidation, etc. Enzyme Nicotine Oxidoreductase (e.g., NicA2) Enzyme->NMM PON Pseudooxynicotine Equilibrium->PON

Sources

N-Methylmyosmine CAS number 525-74-6 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methylmyosmine (CAS 525-74-6)

Introduction

This compound (CAS Number: 525-74-6) is a pyridine alkaloid structurally related to nicotine. It is recognized as a key intermediate in the chemical and biological degradation of nicotine.[1][2] Found as a minor alkaloid in tobacco products, its presence and chemical behavior are of significant interest to researchers in tobacco chemistry, toxicology, and drug development.[3][4] This compound exists in a pH-dependent equilibrium with pseudooxynicotine and the nicotine-1'-iminium ion, a characteristic that dictates its structure and reactivity in various environments.[5] Understanding the synthesis, biological activity, and analytical quantification of this compound is crucial for assessing its toxicological relevance and its role as a potential biomarker for tobacco exposure.

Chemical Profile and Physicochemical Properties

This compound, with the IUPAC name 3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine, is characterized by a pyridine ring linked to a dihydropyrrole (pyrroline) ring.[6] This structure is fundamental to its chemical reactivity, particularly the susceptibility of the enamine group to hydrolysis.[1]

Structural and Molecular Data

The core molecular and identifying information for this compound is summarized below. This data is essential for its unambiguous identification in experimental and regulatory contexts.

PropertyValueSource(s)
CAS Registry Number 525-74-6[6][7][8]
Molecular Formula C₁₀H₁₂N₂[6][7][8]
Molecular Weight 160.22 g/mol [6][8]
IUPAC Name 3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine[6]
Synonyms N-methyl-2-(3-pyridyl)-2-pyrroline; Dihydronicotyrine[8][9]
Canonical SMILES CN1CCC=C1C2=CN=CC=C2[6][7]
InChI Key TVKHGXPZBZKXFM-UHFFFAOYSA-N[6][7]
Physical and Spectroscopic Characteristics

This compound is typically a light yellow oil.[8] Its physical properties and spectroscopic data are critical for its isolation, purification, and structural confirmation.

PropertyValueSource(s)
Appearance Light yellow oil[8]
Boiling Point 87-88 °C at 2 Torr; 60 °C at 0.1 Torr[7][8]
UV Absorption (λmax) In Methanol: 212 nm, 243 nm[8]
pH-Dependent UV Varies significantly with pH, indicating structural changes[5]

pH-Dependent Structural Equilibrium

A defining characteristic of this compound is its structural transformation in aqueous solutions as a function of pH. This equilibrium involves three distinct molecular species: this compound, pseudooxynicotine, and the nicotine-1'-iminium ion.[5][10] This behavior is critical for understanding its stability, reactivity, and biological interactions under physiological conditions.

  • Strongly Acidic Conditions (pH < 4): The molecule exists predominantly as pseudooxynicotine , the open-chain keto-amine form.[5][10]

  • Physiological & Intermediate pH (pH 2 - 9.5): An equilibrium exists between pseudooxynicotine, this compound, and the cyclic nicotine-1'-iminium ion .[5][10]

  • Alkaline Conditions (pH > 5): The stable form is This compound , the enamine structure.[5][10]

The causality behind this equilibrium lies in the chemistry of the enamine functional group within the this compound structure. In acidic conditions, the enamine is readily hydrolyzed, leading to the opening of the pyrroline ring to form the keto-amine (pseudooxynicotine). In alkaline conditions, intramolecular condensation is favored, reforming the cyclic enamine structure. The iminium ion exists as a key cationic intermediate in this interconversion.

G Pseudooxynicotine Pseudooxynicotine (Open-chain keto-amine) Iminium Nicotine-1'-iminium Ion (Cyclic cation) Pseudooxynicotine->Iminium NMethylmyosmine This compound (Cyclic enamine) Iminium->NMethylmyosmine

Caption: pH-Dependent Equilibrium of this compound Species.

Synthesis and Chemical Reactivity

The synthesis of pure this compound is challenging due to its instability, as it readily converts to a resinous material upon extraction and distillation.[1] However, several synthetic routes have been established, often starting from nicotine derivatives like oxynicotine or pseudooxynicotine.

Synthetic Pathway from Oxynicotine

One established method involves the conversion of oxynicotine to an N-acetylamino ketone intermediate, which is then cyclized to form this compound.[11] This multi-step synthesis provides a reliable route to the compound for research purposes.

G Oxynicotine Oxynicotine Intermediate 1-(3'-pyridyl)-3- (N-acetylmethylamino) -1-propanone Oxynicotine->Intermediate Acetic Anhydride Reflux NMethylmyosmine This compound Intermediate->NMethylmyosmine 30% NaOH Steam Distillation

Caption: Synthetic Pathway from Oxynicotine to this compound.

Experimental Protocol: Synthesis from Oxynicotine Intermediate

This protocol is adapted from the method described by Kisaki et al. (1959).[11] The rationale for steam distillation is to purify the volatile this compound from non-volatile reactants and byproducts under relatively mild conditions, minimizing thermal degradation.

  • Preparation : Dissolve 12.5 g of the N-acetylamino ketone intermediate, 1-(3'-pyridyl)-3-(N-acetylmethylamino)-1-propanone, in a 30% sodium hydroxide solution.

  • Distillation : Perform steam distillation on the alkaline solution. The distillate, containing this compound, is collected into a flask containing a small volume of hydrochloric acid to trap the basic product as its hydrochloride salt.

  • Concentration : Concentrate the acidic distillate under reduced pressure. This step carefully removes water without excessive heating, which could degrade the product.

  • Crystallization : Upon concentration, the dihydrochloride of pseudooxynicotine (which is in equilibrium with this compound) crystallizes as light yellow needles.

  • Recrystallization : Recrystallize the crude product from a methanol-ethanol mixture (1:6 v/v) to yield pure, colorless needles of the salt, with a melting point of 196-198 °C.

Biological Activity and Toxicology

This compound's primary biological relevance stems from its role as a product of nicotine degradation. It is formed both through microbial action and as a result of enzymatic oxidation in certain organisms.[1][12]

Formation from Nicotine

The flavoenzyme nicotine oxidoreductase (NicA2), found in bacteria, catalyzes the oxidation of (S)-nicotine directly to this compound.[12] This is the first committed step in the nicotine degradation pathway in these organisms. The high specificity and efficiency of this enzyme have led to proposals for its use as a biotherapeutic for nicotine addiction.[12]

Toxicology and Metabolism

The toxicological profile of this compound is linked to its chemical structure and metabolic fate. While it is a nicotine degradant, it is also a precursor to other compounds.

  • Iminium Ion Formation : The related nicotine-iminium ion is implicated in nicotine toxicity through mechanisms involving oxidative stress and electron transfer, which can lead to cellular damage.[13]

  • Nitrosation Potential : Myosmine, a closely related tobacco alkaloid, can react with nitrite under acidic conditions (mimicking the stomach) to form intermediates that can lead to DNA adducts.[14] However, studies in rats suggest that in vivo formation of these harmful adducts from myosmine and nitrite is not significant.[14] The potential for this compound to undergo similar reactions requires careful consideration, though it is generally monitored as a nicotine impurity rather than a primary carcinogen like N'-nitrosonornicotine (NNN).[3]

In toxicology, metabolism refers to how the body processes and eliminates compounds.[15] Phase I metabolism often introduces chemical changes that prepare a compound for elimination.[15] For this compound, its metabolism likely involves the same pathways that handle other pyridine alkaloids, including enzymatic oxidation and conjugation.

Analytical Methodologies

Accurate detection and quantification of this compound are essential for quality control in nicotine products and for toxicological studies. Due to its presence at trace levels in complex matrices like tobacco, highly sensitive and selective analytical methods are required.[3][4]

TechniqueApplicationRationale & Key Considerations
GC-MS Quantification in tobacco productsGood for volatile alkaloids. Requires careful sample preparation to remove matrix interference.[4]
LC-MS/MS Quantification in oral tobacco, dustHigh sensitivity and selectivity. The method of choice for trace-level detection and confirmation in complex matrices.[3][16]
NMR (¹H, ¹³C) Structural ElucidationEssential for confirming the structure of synthesized standards and studying the pH-dependent equilibrium in solution.[5]
UV Spectroscopy pH-dependent studiesUsed to monitor the structural interconversion between this compound and its related species as a function of pH.[5]
Analytical Workflow: Quantification by LC-MS/MS

The choice of LC-MS/MS is driven by the need for ultra-low detection limits and the ability to distinguish the analyte from structurally similar compounds in a complex sample matrix.[17][18]

G Sample Sample Preparation (e.g., Tobacco Pouch Extraction) Filter Filtration & Dilution Sample->Filter LC UPLC Separation (C18 Column) Filter->LC MS Tandem Mass Spec (MS/MS Detection) LC->MS Quant Quantification (vs. Standard Curve) MS->Quant

Caption: General Workflow for LC-MS/MS Analysis of this compound.

Experimental Protocol: Conceptual LC-MS/MS Analysis

This protocol outlines the key steps for quantifying this compound in an oral nicotine pouch, based on established methodologies for nicotine degradants.[3]

  • Standard Preparation : Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution.

  • Sample Extraction : Extract the contents of the nicotine pouch with an appropriate extraction solvent (e.g., methanol with an internal standard like nicotine-d3) using sonication or shaking. The internal standard is crucial for correcting variations in extraction efficiency and instrument response.

  • Cleanup : Centrifuge the extract to pellet solid debris. Filter the supernatant through a 0.22 µm filter to remove fine particulates that could clog the chromatography system.

  • Chromatographic Separation : Inject the filtered sample onto a UPLC system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The acidic mobile phase helps ensure good peak shape for basic analytes.

  • Mass Spectrometric Detection : Analyze the column eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard to ensure high selectivity and sensitivity.

  • Data Analysis : Quantify the concentration of this compound in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve generated from the standards.

References

  • Maeda, S., Matsushita, H., Mikami, Y., & Kisaki, T. (1978). Synthesis and Characterization of this compound. Agric. Biol. Chem., 42(11), 2177-2178. [Link]
  • CAS. (n.d.). This compound. CAS Common Chemistry.
  • Kisaki, T., Iida, M., & Wada, E. (1959). A New Synthesis of this compound. Bull. Agric. Chem. Soc. Jpn., 23(5), 454-455. [Link]
  • DrugFuture. (n.d.). This compound. Chemical Index Database.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Wada, E., Kisaki, T., & Saito, K. (1959). Chemistry of the N′-Oxides of Nicotine and Myosmine. Arch. Biochem. Biophys., 79, 124-130. [Link]
  • Upadhyaya, P., McIntee, E. J., & Hecht, S. S. (2002). Investigation of the reaction of myosmine with sodium nitrite in vitro and in rats. Chem Res Toxicol., 15(7), 926-33. [Link]
  • LookChem. (n.d.). 3-(4,5-DIHYDRO-1-METHYL-1H-PYRROL-2-YL)PYRIDINE.
  • Maeda, S., Matsushita, H., Mikami, Y., & Kisaki, T. (1980). Structural Changes of this compound Based on pH. Agric. Biol. Chem., 44(6), 1397-1399. [Link]
  • Piatkowski, T., Gholap, A., & Pazo, D. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 11(10), 827. [Link]
  • Walczak, R., Bielińska, S., & Bąk, A. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(21), 7234. [Link]
  • BioCrick. (n.d.). Myosmine.
  • Taly, A. A., et al. (2018). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. Biochemistry, 57(3), 438-446. [Link]
  • Whitehead, T. P., et al. (2013). Tobacco Alkaloids and Tobacco-specific Nitrosamines in Dust from Homes of Smokeless Tobacco Users, Active Smokers, and Non-tobacco Users. Cancer Epidemiol. Biomarkers Prev., 22(5), 903–912. [Link]
  • Castagnoli, N. Jr., & Castellino, S. (1998). Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. Chem Res Toxicol., 11(9), 1035-46. [Link]
  • Valera, E., et al. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Molecules, 28(15), 5824. [Link]
  • Maeda, S., Matsushita, H., Mikami, Y., & Kisaki, T. (1980). Structural Changes of this compound Based on pH. Agricultural and Biological Chemistry, 44(6), 1397-1399. [Link]
  • Reddy, G. S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456-1483. [Link]
  • Vejen, A. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines. LinkedIn. [Link]
  • Threadgill, M. D., et al. (1987). Metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite. J Pharmacol Exp Ther., 242(1), 312-9. [Link]
  • Center for Research on Ingredient Safety. (2024). Everyday Toxicology – Metabolism.
  • Reddy, G. S., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology, 37(9), 1456-1483. [Link]
  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3073. [Link]

Sources

Natural occurrence of N-Methylmyosmine in tobacco leaf

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Natural Occurrence of N-Methylmyosmine in Tobacco Leaf

Executive Summary

This technical guide provides a comprehensive overview of the natural occurrence of this compound, a minor alkaloid present in the tobacco leaf. While not as abundant as nicotine, this compound is of significant interest to researchers, scientists, and drug development professionals due to its relationship with nicotine metabolism and its potential physiological effects. This document delves into the current understanding of its formation, likely as a derivative of nicotine, and explores the factors that influence its concentration in the tobacco plant. Furthermore, this guide presents detailed analytical methodologies for the extraction, quantification, and chiral separation of this compound, offering practical protocols for laboratory application. The content is structured to provide a deep technical understanding, grounded in scientific literature, to aid in further research and development in the fields of tobacco science and pharmacology.

Section 1: Introduction to this compound

Chemical Structure and Properties

This compound is a pyridine alkaloid with a chemical structure closely related to nicotine. It is characterized by a pyridine ring bonded to an N-methyl-Δ¹-pyrroline ring. This structural similarity to nicotine underpins its biochemical relationship with the major tobacco alkaloid.

Significance in Tobacco Science and Health

The study of minor tobacco alkaloids such as this compound is crucial for several reasons. Their presence can influence the overall chemical profile of tobacco products and may contribute to their physiological effects. Understanding the formation and accumulation of these alkaloids is also important in the context of developing tobacco products with modified alkaloid profiles.

Scope of the Technical Guide

This guide will provide a detailed examination of the natural occurrence of this compound in the tobacco leaf. It will cover its putative formation from nicotine, factors affecting its concentration, and comprehensive analytical techniques for its isolation and characterization.

Section 2: Natural Occurrence and Formation of this compound in Tobacco Leaf

This compound as a Minor Tobacco Alkaloid

This compound is considered a minor alkaloid in tobacco, with its concentration being significantly lower than that of nicotine. It is one of several alkaloids, including myosmine, cotinine, and nicotyrine, that are found in tobacco leaves.[1]

The Putative Biosynthetic Link to Nicotine Metabolism

While a specific enzymatic pathway for the de novo biosynthesis of this compound in tobacco has not been fully elucidated, it is widely considered to be a transformation product of nicotine.

Nicotine is primarily synthesized in the roots of the tobacco plant and then transported to the leaves for storage.[2] The biosynthesis involves the coupling of a pyridine ring, derived from nicotinic acid, and a pyrrolidine ring, which originates from putrescine.

This compound is thought to be formed from nicotine through oxidative processes. One proposed pathway involves the oxidation of the pyrrolidine ring of nicotine.[3] This can be seen in microbial degradation pathways of nicotine, where the enzyme nicotine oxidoreductase catalyzes the oxidation of (S)-nicotine to this compound.[3] While this is a microbial process, similar oxidative transformations could potentially occur within the tobacco leaf.

G Nicotine Nicotine N_Methylmyosmine This compound Nicotine->N_Methylmyosmine Oxidation Pseudooxynicotine Pseudooxynicotine N_Methylmyosmine->Pseudooxynicotine Hydrolysis

Caption: Putative pathway of this compound formation from nicotine.

The Role of Myosmine and its Relationship with Nornicotine

Myosmine, the demethylated analog of this compound, is also present in tobacco.[1][2] Studies have shown a significant positive correlation between the content of nornicotine and myosmine in tobacco leaves.[2] Nornicotine is formed by the demethylation of nicotine, and it is plausible that myosmine is subsequently formed from nornicotine through a similar oxidative process that converts nicotine to this compound.

Chirality of this compound in Tobacco

As with nicotine, this compound possesses a chiral center. The enantiomeric composition of minor alkaloids in tobacco is an area of active research. The majority of nicotine in tobacco is the (S)-enantiomer.[4] The enantioselective metabolism of nicotine by certain enzymes can influence the stereochemistry of its derivatives.[4]

Section 3: Factors Influencing this compound Concentrations

Genetic Determinants and Varietal Differences

The alkaloid profile, including the concentration of minor alkaloids like this compound, can vary significantly among different tobacco cultivars.[2] This suggests a strong genetic basis for the regulation of alkaloid metabolism and accumulation.

Influence of Environmental Conditions and Agricultural Practices

Environmental factors such as soil composition, climate, and agricultural practices can impact the chemical composition of tobacco leaves. These factors can influence the expression of genes involved in alkaloid biosynthesis and metabolism, thereby affecting the levels of this compound.

Post-Harvest Processing and Curing Effects

The process of curing tobacco leaves can lead to significant changes in their chemical composition. The formation of tobacco-specific nitrosamines (TSNAs) during curing from alkaloid precursors is a well-studied phenomenon.[5][6] It is also plausible that the concentrations of minor alkaloids like this compound are altered during this process through enzymatic and non-enzymatic reactions.

Section 4: Analytical Methodologies for the Determination of this compound

Accurate quantification of this compound in tobacco leaf requires robust analytical methods that can handle the complex matrix and the relatively low concentrations of the analyte.

G cluster_0 Sample Preparation cluster_1 Analysis Tobacco_Leaf Tobacco Leaf Sample Extraction Extraction Tobacco_Leaf->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Extract Final Extract Filtration->Extract Chromatography Chromatographic Separation (GC or LC) Extract->Chromatography Detection Detection (MS, TSD, etc.) Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the analysis of this compound in tobacco.

Sample Preparation and Extraction from Tobacco Leaf

The initial step in the analysis of this compound is the efficient extraction from the complex tobacco leaf matrix.

  • Homogenization: A representative sample of tobacco leaves is cryogenically ground to a fine powder to ensure homogeneity.

  • Extraction Solvent: An alkaline methanolic solution (e.g., 0.05 N KOH in methanol) is typically used for extraction. The alkaline conditions ensure that the alkaloids are in their free base form, which is more soluble in organic solvents.

  • Extraction Procedure: A known weight of the powdered tobacco is suspended in the extraction solvent containing an appropriate internal standard (e.g., 4,4'-dipyridyl dihydrochloride). The mixture is then sonicated for a specified period (e.g., 1-3 hours) to facilitate the extraction of the alkaloids.

  • Separation: The mixture is centrifuged to separate the solid tobacco material from the liquid extract.

  • Filtration: The supernatant is filtered through a 0.45 µm filter to remove any remaining particulate matter before analysis.

Quantification by Chromatographic Techniques

Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques for the quantification of tobacco alkaloids.

GC coupled with a thermionic specific detector (TSD) or a mass spectrometer (MS) can be used for the analysis of this compound. A base-deactivated capillary column is necessary to prevent peak tailing of the basic alkaloids.

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers high sensitivity and selectivity for the analysis of minor alkaloids in complex matrices.

  • Chromatographic Column: A C18 reversed-phase column is suitable for the separation of tobacco alkaloids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

  • Calibration: A calibration curve is constructed using standards of known concentrations to quantify the amount of this compound in the samples.

Table 1: Example UPLC-MS/MS Parameters for Alkaloid Analysis

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Methanol
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition (this compound) To be determined empirically
MRM Transition (Internal Standard) To be determined empirically
Chiral Separation of this compound Enantiomers

Determining the enantiomeric ratio of this compound requires specialized chiral separation techniques.[7][8][9][10][11]

Chiral stationary phases (CSPs) are used in both HPLC and GC to separate enantiomers. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds.

Capillary electrophoresis with a chiral selector (e.g., cyclodextrins) added to the background electrolyte is a powerful technique for chiral separations, offering high efficiency and low sample consumption.

  • Chiral Column: A polysaccharide-based chiral column (e.g., cellulose or amylose derivatives) is selected.

  • Mobile Phase: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like ethanol or isopropanol) is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector or a mass spectrometer can be used for detection.

  • Enantiomer Identification: The elution order of the enantiomers can be determined by analyzing a standard of a known enantiomer, if available.

Section 5: Future Research Directions and Conclusion

While significant progress has been made in understanding the chemistry of tobacco alkaloids, further research is needed to fully elucidate the in-planta biosynthetic pathway of this compound. Investigating the specific enzymes responsible for its formation from nicotine would provide valuable insights into the regulation of its accumulation. Additionally, more extensive quantitative surveys of this compound in a wider range of tobacco varieties and under different growing conditions would enhance our understanding of its natural occurrence.

References

  • Maeda, S., Uchida, S., & Kisaki, T. (1978). Conversion of Nicotine into Nornicotine and this compound by Fungi. Agricultural and Biological Chemistry, 42(7), 1455-1457.
  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 192, 29-60.
  • BioCrick. (n.d.). Myosmine | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick.
  • Leete, E. (1984). The Methylation of Nornicotine to Nicotine, a Minor Biosynthetic Pathway in Nicotiana tabacum. Beiträge zur Tabakforschung / Contributions to Tobacco Research, 12(3), 121-124.
  • Cai, J., Liu, Y., & Dewey, R. E. (2013). (R)-nicotine biosynthesis, metabolism and translocation in tobacco as determined by nicotine demethylase mutants. Phytochemistry, 94, 143-150.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 89.
  • Singh, S., Sharma, N., Singh, U. P., & Kumar, D. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6179.
  • Shi, Q., Zhang, J., & Wang, G. (2012). Genetic variation in alkaloid accumulation in leaves of Nicotiana. Genetics and Molecular Research, 11(1), 53-61.
  • Häkkinen, S. T., Rischer, H., Laakso, I., & Oksman-Caldentey, K. M. (2004). Anatalline and Other Methyl Jasmonate-Inducible Nicotine Alkaloids from Nicotiana tabacum cv. BY-2 Cell Cultures.
  • Hecht, S. S. (2012). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Molecules, 17(6), 6358-6376.
  • Wang, Y., et al. (2023). Multi-omics analyses reveal regulatory networks underpinning metabolite biosynthesis in Nicotiana tabacum.
  • Subramanian, G. (2000). Chiral Drug Separation.
  • Wikipedia. (2023). Chiral analysis. In Wikipedia.
  • Hecht, S. S., Chen, C. B., Ohmori, T., & Hoffmann, D. (1980). Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice. Carcinogenesis, 1(10), 875-884.
  • Bhadra, S., Kumar, V., & Singh, A. K. (2014). Chiral Separation Techniques: A Practical Approach.
  • Shoji, T., & Hashimoto, T. (2011). Putative alkaloid biosynthetic pathway schematic in Nicotiana tabacum. Plant Signaling & Behavior, 6(12), 1965-1967.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142.
  • Semp, P., et al. (2014). Formation of NNN in tobacco Nicotine demetylation is catalyzed by a group of cytochrome P450 enzymes of the 82E family. Journal of Agricultural and Food Chemistry, 62(42), 10340-10348.
  • National Center for Biotechnology Information. (n.d.). Tobacco Leaf. In PubChem Compound Database.
  • Leffingwell, J. C. (1999). Leaf chemistry–basic chemical constituents of tobacco leaf and differences among tobacco types. In Tobacco: Production, Chemistry and Technology (pp. 265-284). Blackwell Science.
  • Marro, M., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega, 8(28), 25307-25317.
  • Chen, J., & He, L. (2015). Tobacco nitrosamines as culprits in disease: mechanisms reviewed. Journal of Experimental & Clinical Cancer Research, 34(1), 1-11.
  • Li, Y., et al. (2024). Integrated characterization of filler tobacco leaves: HS–SPME–GC–MS, E-nose, and microbiome analysis across different origins. Biotechnology for Biofuels and Bioproducts, 17(1), 1-15.
  • Jack, A. M., et al. (2014). Formation of NNN via N-nitrosation of nornicotine. Applied and Environmental Microbiology, 80(17), 5334-5342.
  • Leffingwell, J. C. (1999). Leaf Chemistry - Basic Chemical Constituents of Tobacco Leaf and Differences among Tobacco Types. Recent Advances in Tobacco Science, 25, 265-284.

Sources

An In-depth Technical Guide to the Biosynthesis of N-Methylmyosmine and Related Pyridine Alkaloids in Nicotiana Species

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the biosynthetic pathways leading to the formation of pyridine alkaloids in Nicotiana species, with a specific focus on the origins of N-methylmyosmine. While the biosynthesis of nicotine, the principal alkaloid, and its subsequent demethylation to nornicotine are well-characterized, the precise in planta pathway to myosmine and this compound remains an area of active investigation. This document synthesizes established knowledge with field-proven insights, detailing the enzymatic steps from primary metabolites to nicotine and nornicotine. It further explores the subsequent, less-defined transformations leading to myosmine and presents a scientifically grounded hypothesis for the formation of this compound. This guide is intended for researchers, scientists, and drug development professionals, providing not only a deep mechanistic overview but also actionable experimental protocols for the analysis and characterization of these compounds.

Part 1: The Core Pyridine Alkaloid Pathway: From Primary Metabolites to Nornicotine

The biosynthesis of the major pyridine alkaloids in Nicotiana is a textbook example of secondary metabolism, recruiting precursors from primary metabolic pools. The iconic structure of nicotine, composed of a pyridine ring and a pyrrolidine ring, is assembled in the plant's roots before being transported to the leaves for storage.[1]

Assembly of the Precursor Rings

The journey begins with two distinct branches:

  • The Pyridine Ring: Derived from aspartic acid via the NAD salvage pathway, this branch involves key enzymes such as quinolinate phosphoribosyltransferase (QPT) to produce nicotinic acid.[1] Gene duplication events within the Nicotiana genus are thought to have enhanced the metabolic flux towards nicotinic acid, enabling the massive production of nicotine.[1][2]

  • The Pyrrolidine Ring: This moiety originates from the amino acid ornithine. The pathway is initiated by putrescine N-methyltransferase (PMT), which catalyzes the first committed step.[1] The resulting N-methylputrescine is then oxidatively deaminated by N-methylputrescine oxidase (MPO) to form an N-methyl-Δ¹-pyrrolinium cation.[3]

These two rings are then coupled in a series of complex, though not fully elucidated, steps involving enzymes from the berberine bridge enzyme-like (BBL) and A622 families to form (S)-nicotine.[4]

The Nicotine-to-Nornicotine Conversion: A Critical Demethylation Step

Nornicotine, a key precursor for several other minor alkaloids and the direct precursor to the carcinogen N'-nitrosonornicotine (NNN), is produced almost entirely via the N-demethylation of nicotine.[5] This conversion primarily occurs in the senescing leaves of the tobacco plant.[6]

This critical step is catalyzed by a family of cytochrome P450 monooxygenases, specifically the CYP82E subfamily.[6][7] Key enzymes identified in Nicotiana tabacum include CYP82E4, CYP82E5v2, and CYP82E10.[5] The expression level of these enzymes dictates whether a particular tobacco variety is a "converter" (high nornicotine content) or a "nonconverter" (low nornicotine content).[6][7]

The causality for focusing on this enzyme family is clear: manipulating the expression of these genes provides a powerful tool to control the levels of nornicotine and, by extension, the formation of harmful nitrosamines in tobacco products.[5][7]

Nicotine_to_Nornicotine_Pathway Nicotine (S)-Nicotine Nornicotine (S)-Nornicotine Nicotine->Nornicotine N-demethylation (in senescing leaves) Enzyme Nicotine N-Demethylases (CYP82E4, CYP82E5v2, CYP82E10) Enzyme->Nicotine

Diagram 1: Enzymatic conversion of Nicotine to Nornicotine.

Part 2: The Nornicotine Crossroads: Formation of Myosmine

Nornicotine serves as a crucial branch-point intermediate. While its pathway to nitrosamines is well-documented, its conversion to other minor alkaloids like myosmine is less defined within the plant's metabolic network.

Myosmine is structurally similar to nornicotine but contains a double bond in the pyrrolidine ring, making it a Δ¹-pyrrolide. This structural change is a dehydrogenation reaction. While myosmine is consistently detected in tobacco leaf analysis, a specific dehydrogenase enzyme responsible for this conversion in Nicotiana has not yet been characterized.[3][8]

Field-Proven Insight: The formation of myosmine likely occurs, at least in part, through non-enzymatic autoxidation of nornicotine, especially during the oxidative environment of leaf curing and senescence.[9] This is analogous to the non-enzymatic nitrosation of nornicotine to form NNN. However, the potential for an uncharacterized oxidoreductase to catalyze this reaction in vivo cannot be discounted and represents a compelling area for future research.

Part 3: The Elusive Biosynthesis of this compound: A Scientific Hypothesis

This compound is a minor alkaloid whose presence in Nicotiana is often ambiguous and whose biosynthetic pathway in planta is not established. The primary body of evidence points to its formation as a metabolite of nicotine degradation by microorganisms, such as the fungus Cunninghamella echinulata.[10][11] Feeding studies with this fungus indicated that this compound and nornicotine were formed through separate degradation pathways from nicotine, rather than sequentially.[10][11]

Despite the lack of direct evidence in Nicotiana, we can formulate a logical, biochemically plausible hypothetical pathway based on the structures of the molecules involved. This hypothesis provides a framework for future experimental validation.

Hypothesized Pathway:

  • Step 1: Dehydrogenation of Nornicotine to Myosmine. As discussed in Part 2, nornicotine is converted to myosmine. This is the precursor-forming step.

  • Step 2: N-methylation of Myosmine. The myosmine intermediate could then be methylated at the nitrogen of the pyrrolide ring to yield this compound. This reaction would require an S-adenosylmethionine (SAM)-dependent N-methyltransferase. Plants possess a vast array of methyltransferase enzymes for secondary metabolism, making this a highly plausible, yet unproven, reaction.[12]

The following pathway diagram illustrates this complete, partially-hypothesized route.

Full_Hypothesized_Pathway Nornicotine Nornicotine Myosmine Myosmine Nornicotine->Myosmine NMM This compound Myosmine->NMM Dehydrogenation Dehydrogenation (Spontaneous or Uncharacterized Enzyme) Dehydrogenation->Nornicotine Methylation N-Methylation (Hypothesized N-Methyltransferase) Methylation->Myosmine

Diagram 2: Hypothesized pathway from Nornicotine to this compound.

Part 4: Experimental Protocols & Data Presentation

Validating the presence and biosynthetic origins of these alkaloids requires robust analytical methodologies. The protocols described below are designed as self-validating systems, incorporating internal standards and quality controls to ensure data integrity.

Protocol: Quantification of Pyridine Alkaloids in Nicotiana Leaf Tissue by GC-MS

This protocol provides a reliable method for the simultaneous quantification of nicotine, nornicotine, myosmine, and other minor alkaloids.

Causality Statement: Gas Chromatography-Mass Spectrometry (GC-MS) is the chosen methodology due to its high sensitivity, selectivity, and ability to resolve structurally similar alkaloids. The use of a thermionic specific detector (TSD) is also a highly effective alternative for nitrogen-containing compounds.[13] The internal standard, 4,4'-dipyridyl, is selected because it is structurally similar to the analytes but not naturally present in tobacco, ensuring accurate quantification by correcting for variations in extraction efficiency and instrument response.

Methodology:

  • Sample Preparation:

    • Harvest 100-200 mg of leaf tissue and immediately freeze in liquid nitrogen.

    • Lyophilize (freeze-dry) the tissue to a constant weight.

    • Grind the dried tissue to a fine, homogenous powder using a ball mill or mortar and pestle.

  • Extraction:

    • Accurately weigh 25 mg (± 5 mg) of ground tobacco into a 10 mL glass culture tube.[13]

    • Add 1.0 mL of extraction solution (0.05 N KOH in methanol containing 250 µg/mL 4,4'-dipyridyl dihydrochloride as an internal standard).[13]

    • Seal the tube tightly and sonicate in an ultrasonic water bath for 60 minutes to ensure complete cell lysis and extraction.[13]

    • (Optional but recommended) Shake on a wrist-action shaker for 30 minutes.[13]

    • Centrifuge the tube at 3,000 x g for 10 minutes to pellet the solid debris.

    • Carefully transfer the supernatant to a 2 mL autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range 50-350 amu or use Selected Ion Monitoring (SIM) for target analytes for higher sensitivity.

  • Data Analysis & Validation:

    • Generate a multi-point calibration curve for each analyte using certified reference standards.

    • Quantify each alkaloid by calculating the ratio of its peak area to the internal standard's peak area and comparing it against the calibration curve.

    • Include a blank extraction and a quality control (QC) sample (a matrix spiked with known analyte concentrations) with each batch to validate the run's accuracy and precision.

GCMS_Workflow Start Leaf Sample Collection Freeze Freeze in Liquid N2 Start->Freeze Lyophilize Lyophilization (Freeze-Drying) Freeze->Lyophilize Grind Grinding to Fine Powder Lyophilize->Grind Extract Extraction with Methanolic KOH + Internal Std Grind->Extract Sonicate Ultrasonication (60 min) Extract->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Analyze GC-MS Analysis Centrifuge->Analyze Quantify Data Quantification (vs. Calibration Curve) Analyze->Quantify

Diagram 3: Workflow for GC-MS analysis of tobacco alkaloids.
Data Presentation: Alkaloid Content in Nicotiana Species

The following table summarizes typical alkaloid distributions. Note that values can vary significantly based on genetics, plant age, and environmental conditions. "Converter" lines show a dramatic increase in nornicotine, especially after curing.

AlkaloidLow-Converter N. tabacum (% of Total Alkaloids)High-Converter N. tabacum (% of Total Alkaloids)
Nicotine>90%[1]<50% (can be as low as 5%)[6]
Nornicotine2-5%[5]>50% (can be as high as 95%)[6]
Myosmine<1%[3]<1%
This compoundNot typically reported/TraceNot typically reported/Trace
Anabasine<2%<2%
Anatabine<2%<2%

References

  • Wang, Y., et al. (2021). Conversion of nornicotine to 6-hydroxy-nornicotine and 6-hydroxy-myosmine by Shinella sp. strain HZN7. Applied and Environmental Microbiology.
  • Sgouras, D., et al. (1983). Conversion of Nicotine into Nornicotine and this compound by Fungi. Agricultural and Biological Chemistry.
  • Wada, E., et al. (1960). Chemistry of the N′-Oxides of Nicotine and Myosmine. Bulletin of the Chemical Society of Japan.
  • Schick, S., et al. (2008). Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. Biomarkers.
  • Wang, Y., et al. (2021). Conversion of nornicotine to 6-hydroxy-nornicotine and 6-hydroxy-myosmine by Shinella sp. strain HZN7. ResearchGate.
  • Sgouras, D., et al. (1983). Conversion of Nicotine into Nornicotine and this compound by Fungi. J-Stage.
  • Siminszky, B., et al. (2005). Conversion of nicotine to nornicotine in Nicotiana tabacum is mediated by CYP82E4, a cytochrome P450 monooxygenase. Proceedings of the National Academy of Sciences.
  • Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics.
  • BioCrick. Myosmine | CAS:532-12-7. BioCrick.
  • Wikipedia contributors. (2023). Nornicotine. Wikipedia.
  • Zhang, L., et al. (2022). Efficient Synthesis of (S)-Nornicotine using Co-Immobilized IRED and GDH in Batch and Continuous Flow Reaction Systems. Organic Process Research & Development.
  • Maruntean, I. N., et al. (2023). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics.
  • Health Canada. (2023). Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301. Canada.ca.
  • Trotsko, D., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules.
  • Smith, T. A., et al. (2018). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Reynolds Science.
  • Lewis, R. S., et al. (2010). Three nicotine demethylase genes mediate nornicotine biosynthesis in Nicotiana tabacum L.: functional characterization of the CYP82E10 gene. Phytochemistry.
  • Whitehead Institute. (2022). Uncovering the mysteries of methylation in plants. Whitehead Institute.
  • ResearchGate. (2023). Putative alkaloid biosynthetic pathway schematic in Nicotiana tabacum. ResearchGate.
  • Taran, S., et al. (2017). Nicotine alkaloid levels, and nicotine to nornicotine conversion, in Australian Nicotiana species used as chewing tobacco. PLoS One.
  • Tzilivakis, P., et al. (2022). Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. Plants.
  • Shoji, T., et al. (2023). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany.
  • Reed, J., et al. (2023). An improved Nicotiana benthamiana bioproduction chassis provides novel insights into nicotine biosynthesis. The Plant Journal.
  • Tso, T. C., & Jeffrey, R. N. (1956). Studies on Tobacco Alkaloids. I. Changes in Nicotine and Nornicotine Content in Nicotiana. Plant Physiology.
  • Shoji, T., et al. (2009). DNA-binding and transcriptional activation properties of tobacco NIC2-locus ERF189 and related transcription factors. ResearchGate.
  • Gallego-Bartolomé, J. (2020). DNA methylation in plants: mechanisms and tools for targeted manipulation. New Phytologist.

Sources

The Autoxidation of Nicotine to N-Methylmyosmine: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Nicotine, a tertiary amine alkaloid, is susceptible to oxidation through various pathways, a process of significant interest in the fields of tobacco science, pharmacology, and the development of nicotine-containing products. One key, albeit unstable, oxidation product is N-Methylmyosmine. This guide provides a detailed examination of the chemical mechanism underlying the autoxidation of nicotine to this compound, focusing on the pivotal role of the nicotine-Δ1'(5')-iminium ion intermediate. We will explore the causality behind experimental choices for studying this transformation, present detailed analytical protocols, and discuss the factors influencing the reaction kinetics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific nicotine degradation pathway.

Introduction: The Significance of Nicotine Oxidation

Nicotine's chemical stability is a critical factor influencing the quality, safety, and toxicological profile of tobacco products, e-liquids for electronic cigarettes, and pharmaceutical nicotine formulations.[1] The degradation of nicotine can occur through exposure to light, heat, and oxygen, leading to the formation of a variety of related alkaloids and oxidation products.[2] Among these, this compound has been identified as a key intermediate in both microbial and chemical degradation pathways.[3][4] Although unstable, its formation represents a crucial juncture in the nicotine degradation cascade, potentially leading to other compounds. Understanding the mechanism of its formation via autoxidation—direct reaction with oxygen—is essential for predicting and controlling nicotine stability in various matrices and for assessing the potential toxicological implications of its degradants.[5]

The initial oxidation of the pyrrolidine ring is a primary route of nicotine metabolism and degradation.[6] This guide will focus specifically on the non-enzymatic autoxidation pathway that proceeds via dehydrogenation of the pyrrolidine ring to form the enamine structure of this compound.

The Core Chemical Mechanism

The autoxidation of nicotine to this compound is not a single-step reaction but a process involving critical intermediates. The central feature of this pathway is the oxidation at the 5'-carbon of the pyrrolidine ring.

Step 1: Formation of the Nicotine-Δ1'(5')-iminium Ion

The quantitatively most important metabolic pathway for nicotine is oxidation at the C-5' position.[7][8] While extensively studied in the context of enzymatic catalysis (e.g., by Cytochrome P450 2A6), this initial oxidation step is also fundamental to the chemical autoxidation pathway.[7][9]

The process begins with the abstraction of a hydrogen atom from the C-5' position of the pyrrolidine ring. In autoxidation, this can be initiated by reactive oxygen species (ROS) or other radical initiators.[10][11] This leads to the formation of a highly unstable intermediate, 5'-hydroxynicotine. This carbinolamine, 5'-hydroxynicotine, exists in a dynamic equilibrium with its dehydrated, cyclic iminium form: the nicotine-Δ1'(5')-iminium ion .[9][12][13] This electrophilic ion is a critical branching point in nicotine degradation, capable of being further oxidized to cotinine or participating in other reactions.[7][13]

Step 2: Conversion to this compound

This compound is structurally an enamine. The formation of this compound from the nicotine-Δ1'(5')-iminium ion involves the loss of a proton from the adjacent C-2' position. This step represents a tautomerization of the iminium ion to the more stable conjugated enamine system, although this compound itself is regarded as an unstable compound.[3] This proposed pathway is analogous to the enzymatic conversion catalyzed by nicotine oxidoreductase (NicA2) in bacteria like P. putida, which directly oxidizes nicotine to this compound.[4][14][15] In the context of autoxidation, this final deprotonation step can occur spontaneously.

The overall transformation is depicted in the following pathway diagram.

Nicotine_Autoxidation cluster_0 Core Autoxidation Pathway Nicotine (S)-Nicotine Iminium Nicotine-Δ1'(5')-iminium Ion Nicotine->Iminium [O] 5'-Oxidation & Dehydration NMM This compound Iminium->NMM Deprotonation (at C-2')

Caption: Core pathway of nicotine autoxidation to this compound.

Experimental Methodologies for Studying Nicotine Autoxidation

Investigating this pathway requires robust experimental design and sensitive analytical techniques. A self-validating protocol involves inducing oxidation under controlled conditions and using a validated method to identify and quantify the resulting products against a pure analytical standard.

Protocol for Induced Nicotine Autoxidation

This protocol describes a general method for inducing and monitoring the chemical oxidation of nicotine in a liquid phase.

  • Preparation of Nicotine Solution:

    • Prepare a stock solution of high-purity (S)-nicotine (≥99%) in a suitable solvent (e.g., phosphate buffer at pH 7.4 or an organic solvent like methanol). A typical starting concentration is 1-10 mM.

    • Causality: Using a buffer at physiological pH can simulate biological conditions, while an organic solvent may be used to study the reaction in a non-aqueous environment, relevant to e-liquids. The free base form of nicotine, more prevalent at alkaline pH, is generally more susceptible to oxidation.[11]

  • Initiation of Oxidation:

    • Transfer the nicotine solution to a temperature-controlled reaction vessel.

    • For autoxidation, continuously bubble pure oxygen (O₂) or clean, dry air through the solution with gentle stirring.[11]

    • Alternative for accelerated studies: To simulate rapid, free-radical-mediated oxidation, a Fenton-type reaction can be employed by adding ferrous sulfate (FeSO₄) and hydrogen peroxide (H₂O₂) to the solution.[16]

    • Causality: Temperature control is critical as oxidation rates are temperature-dependent.[11] The Fenton reaction generates highly reactive hydroxyl radicals (•OH), which accelerate the oxidation process, allowing for the study of potential products in a shorter timeframe.[16]

  • Time-Course Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction to halt further degradation. This can be achieved by adding a strong acid (e.g., trichloroacetic acid) to denature any potential enzymatic contaminants and protonate the reactants, or by flash-freezing the sample in liquid nitrogen.[14]

    • Add an internal standard (e.g., deuterated nicotine or a structurally similar compound) to each sample for accurate quantification.

  • Sample Preparation for Analysis:

    • Thaw frozen samples, if necessary.

    • Perform a sample cleanup/extraction step. A simple protein precipitation with acetonitrile or a solid-phase extraction (SPE) may be used if the matrix is complex. For cleaner samples, a direct dilution may be sufficient.

    • Filter the final extract through a 0.22 µm syringe filter before injection.

Analytical Protocol: UPLC-MS/MS Quantification

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for its sensitivity and selectivity in quantifying nicotine and its degradants.[17][18]

  • Instrumentation:

    • UPLC system coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[17]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is effective for separating nicotine and its polar metabolites.[17][18]

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Methanol or acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would start at high aqueous content (e.g., 90% A) and ramp to a higher organic content (e.g., 60% B) to elute the compounds.

    • Causality: The C18 stationary phase retains the relatively nonpolar analytes, while the gradient elution allows for the separation of compounds with varying polarities. Ammonium acetate is a volatile salt compatible with mass spectrometry that helps to control pH and improve ionization.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Causality: Nicotine and its derivatives contain basic nitrogen atoms that are readily protonated in ESI+ mode, yielding strong signals. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

Data Presentation: Analytical Parameters

The following table summarizes typical MRM parameters used for the analysis of nicotine and key degradants.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nicotine163.1132.115
This compound161.1132.118
Cotinine177.198.020
Myosmine147.193.022
Nicotine-N'-Oxide179.1120.017
Nicotine-d4 (IS)167.1136.115

Note: Values are illustrative and require optimization for specific instrumentation.[17][18]

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of an experiment designed to study nicotine autoxidation.

Caption: Workflow for investigating nicotine autoxidation kinetics.

Factors Influencing Autoxidation

Several factors can significantly impact the rate and product profile of nicotine autoxidation:

  • Oxygen Availability: The concentration of dissolved oxygen is a primary rate-limiting factor. Increased oxygen partial pressure generally accelerates the reaction.[11]

  • Temperature: Like most chemical reactions, the rate of oxidation increases with temperature. Studies on tobacco have shown significant nicotine loss at elevated temperatures in the presence of oxygen.[11]

  • pH: The oxidation primarily involves the unprotonated, free-base form of nicotine. Therefore, the reaction rate is expected to be slower in acidic conditions where the pyrrolidine nitrogen is protonated.[11][19]

  • Presence of Initiators/Inhibitors: The reaction can be accelerated by free-radical initiators (e.g., peroxides, transition metals like Fe²⁺) and slowed by antioxidants that scavenge free radicals.[11][16]

  • Light: UV radiation can provide the energy to initiate radical reactions, potentially accelerating the degradation of nicotine.

Conclusion

The autoxidation of nicotine to this compound is a mechanistically significant degradation pathway that proceeds through the formation of a critical nicotine-Δ1'(5')-iminium ion intermediate. For professionals in drug development and tobacco science, understanding this mechanism is crucial for ensuring product stability and characterizing impurity profiles. The study of this pathway relies on controlled oxidation experiments coupled with highly sensitive and selective analytical methods like UPLC-MS/MS. By carefully controlling environmental factors such as temperature, pH, and oxygen exposure, the rate of this compound formation can be managed, contributing to the development of safer and more stable nicotine-containing products.

References

  • Maeda, S., Matsushita, H., Mikami, Y., & Kisaki, T. (1978). Synthesis and Characterization of this compound. Agricultural and Biological Chemistry, 42(11), 2177-2178. [Link]
  • Paine, J. B. III. (2018). The oxidation of nicotine with sodium hypochlorite. Identification of some of the products formed, and a rationalization of the pathways by which they arose. CORESTA Congress, Kunming, China.[Link]
  • Wang, S., Tang, H., Sun, J., Xu, P., Li, H., & Ma, C. (2013). Systematic Unraveling of the Unsolved Pathway of Nicotine Degradation in Pseudomonas. PLoS Genetics, 9(10), e1003923. [Link]
  • Yang, B., Wang, S., & Wang, L. (2022). Rapid Gas-Phase Autoxidation of Nicotine in the Atmosphere. The Journal of Physical Chemistry A, 126(37), 6495–6501. [Link]
  • Ghayur, A., et al. (2016). Current Status on Biochemistry and Molecular Biology of Microbial Degradation of Nicotine.
  • Pentel, P. R., et al. (2018). The nicotine-degrading enzyme NicA2 reduces nicotine levels in blood, nicotine distribution to brain, and nicotine discrimination and reinforcement in rats. Neuropsychopharmacology, 43(8), 1825–1834. [Link]
  • von Weymarn, L. B., Brown, K. M., & Murphy, S. E. (2012). CYP2A6- and CYP2A13-catalyzed metabolism of the nicotine Δ5′(1′)iminium ion. Journal of Pharmacology and Experimental Therapeutics, 343(2), 307–315. [Link]
  • Wikipedia contributors. (2024). Nicotine. Wikipedia, The Free Encyclopedia. [Link]
  • Schenck, S., & Schüette, H. R. (1975). Conversion of Nicotine into Nornicotine and this compound by Fungi. Zeitschrift für allgemeine Mikrobiologie, 15(7), 567-569. [Link]
  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, 169, 29–64. [Link]
  • Murphy, S. E., et al. (2012). Primary pathways of nicotine oxidation.
  • Basran, J., et al. (2019). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. Biochemistry, 58(1), 13–24. [Link]
  • Al-Harbi, N. S., et al. (2021). Early Chemistry of Nicotine Degradation in Heat-Not-Burn Smoking Devices and Conventional Cigarettes: Implications for Users and Second- and Third-Hand Smokers. ACS Omega, 6(15), 10374–10384. [Link]
  • Harding-Lefevre, K. L., et al. (2021). Fast Kinetics Reveals Rate-Limiting Oxidation and the Role of the Aromatic Cage in the Mechanism of the Nicotine-Degrading Enzyme NicA2. Biochemistry, 60(4), 334–343. [Link]
  • Gorrod, J. W., & Hibberd, A. R. (1982). The metabolism of nicotine-delta 1'(5')-iminium ion, in vivo and in vitro. European Journal of Drug Metabolism and Pharmacokinetics, 7(4), 293–298. [Link]
  • Aldeek, F., et al. (2022). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. ACS Omega, 7(38), 34509–34518. [Link]
  • Liang, S. S., et al. (2013). Online monitoring oxidative products and metabolites of nicotine by free radicals generation with Fenton reaction in tandem mass spectrometry. Journal of Analytical Methods in Chemistry, 2013, 189162. [Link]
  • Hassan, R. M., et al. (2010).
  • Murphy, S. E., et al. (2005). Nicotine 5'-oxidation and methyl oxidation by P450 2A enzymes. Drug Metabolism and Disposition, 33(8), 1205–1210. [Link]
  • Castellano, M., & Castagnoli, N. (2011). Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. Medical Hypotheses, 76(4), 577–583. [Link]
  • Stedman, R. L., & Grossman, J. D. (1962). The Oxidation of Nicotine. I. - Kinetics of the Liquid Phase Reaction Near Room Temperature.
  • Yu, H., et al. (2024). Rational design of a flavoenzyme for aerobic nicotine catabolism. mBio, 15(9), e01344-24. [Link]
  • Giner, X. D., et al. (2021). Computational Analysis of the Nicotine Oxidoreductase Mechanism by the ONIOM Method. ACS Omega, 6(39), 25687–25697. [Link]
  • Avagyan, R., Spasova, M., & Lindholm, J. (2021). Determination of nicotine related impurities in nicotine pouches and tobacco containing products by liquid chromatography tandem mass spectrometry. CORESTA Congress, Virtual.[Link]
  • Jablonski, J., et al. (2022). Method Development and Applications for Reduced-Risk Products. Molecules, 27(6), 1899. [Link]
  • Kisaki, T., & Wada, E. (1961). Chemistry of the N′-Oxides of Nicotine and Myosmine. Bulletin of the Agricultural Chemical Society of Japan, 25(2), 147-151. [Link]
  • Avagyan, R., Spasova, M., & Lindholm, J. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry.
  • Al-Delaimy, W. K., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Omega, 8(11), 10111–10121. [Link]
  • Messina, E. S., et al. (1997). Factors influencing nicotine behavior and metabolism rate.
  • Zaafarany, I. A. (2010). Kinetics and Mechanism of Oxidation of Nicotine by Permanganate Ion in Acid Perchlorate Solutions. International Journal of Chemistry, 2(2), 193. [Link]
  • Maeda, S., et al. (1978). Synthesis and characterization of this compound [tobacco]. FAO AGRIS. [Link]
  • Kisaki, T., Ihida, M., & Wada, E. (1959). A New Synthesis of this compound. Bulletin of the Agricultural Chemical Society of Japan, 23(3), 224-226. [Link]
  • Guan, Y., et al. (2015). Nicotine-N'-oxidation by flavin monooxygenase enzymes. Drug Metabolism and Disposition, 43(3), 349–357. [Link]
  • Fathima, S., et al. (2023). Nicotine inhalation and metabolism triggers AOX-mediated superoxide generation with oxidative lung injury.
  • Omaiye, E. E., et al. (2023). A Comprehensive Review of the Harmful Compounds in Electronic Cigarettes. International Journal of Environmental Research and Public Health, 20(4), 3624. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Idle, J. R. (1990). Deficient C-oxidation of Nicotine. British Journal of Clinical Pharmacology, 30(1), 147–149. [Link]
  • Farsalinos, K. E., et al. (2015). Tobacco-Specific Nitrosamines in Electronic Cigarettes: Comparison between Liquid and Aerosol Levels. International Journal of Environmental Research and Public Health, 12(8), 9046–9053. [Link]
  • El-Hellani, A., et al. (2015). Determination of tobacco-specific nitrosamines in replacement liquids of electronic cigarettes by liquid chromatography-tandem mass spectrometry.
  • Wang, J., et al. (2022). Metabolites of Tobacco- and E-Cigarette-Related Nitrosamines Can Drive Cu2+-Mediated DNA Oxidation. Chemical Research in Toxicology, 35(11), 2004–2014. [Link]

Sources

Comprehensive literature review of N-Methylmyosmine research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Methylmyosmine

Abstract

This compound is a pyridine alkaloid found primarily as a degradation product of nicotine in tobacco. While not as extensively studied as its parent compound, this compound holds significant interest for researchers in toxicology, pharmacology, and analytical chemistry. Its primary importance lies in its role as a potential precursor to the potent carcinogen N'-Nitrosonornicotine (NNN), a tobacco-specific nitrosamine. This technical guide provides a comprehensive review of the current state of this compound research, consolidating information on its chemical properties, biosynthesis, metabolism, toxicological significance, and the analytical methodologies employed for its detection and quantification. Detailed protocols, data summaries, and pathway diagrams are presented to serve as a foundational resource for scientists and drug development professionals investigating tobacco alkaloids and their health implications.

Chemical and Physical Properties

This compound, systematically named 3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine, is a structural analog of nicotine.[1] It is characterized by the presence of a dihydropyrrole ring instead of the saturated pyrrolidine ring found in nicotine. This structural difference significantly influences its chemical stability and reactivity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Registry Number 525-74-6[1][2]
Molecular Formula C₁₀H₁₂N₂[1][2]
Molecular Weight 160.22 g/mol [1][2]
IUPAC Name 3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine[1]
Synonyms N-methyl-2-(3-pyridyl)-2-pyrroline; 4,5-dihydro-b-nicotyrine[2]
Appearance Light yellow oil[2]
Boiling Point 60°C at 0.1 mmHg[2]
UV Absorption Maxima 212 nm, 243 nm (in methanol)[2]

This compound is known to be unstable, particularly in alkaline aqueous solutions, where it can exist in equilibrium with pseudooxynicotine.[3] This instability has presented challenges in its isolation and characterization, making its synthesis a crucial aspect of its study.[3]

Caption: Figure 1: Chemical Structure of this compound.

Occurrence and Biosynthesis

This compound is not a primary alkaloid synthesized by the tobacco plant but rather a product of nicotine degradation.[3] Its formation occurs through the oxidation of nicotine, a process that can be mediated by microorganisms in the soil and on tobacco leaves, as well as by enzymatic activity within the leaves during curing and processing.[3][4]

A key enzyme responsible for this conversion is Nicotine oxidoreductase (NicA2), a bacterial flavoenzyme that catalyzes the oxidation of (S)-nicotine to this compound.[5][6] This is the initial step in the nicotine catabolism pathway in certain bacteria.[5] Due to its high affinity for nicotine, NicA2 has even been proposed as a potential biotherapeutic for nicotine addiction.[6]

Figure 2: Biosynthesis of this compound from Nicotine Nicotine (S)-Nicotine Enzyme Nicotine Oxidoreductase (e.g., NicA2) + [O] Nicotine->Enzyme NMM This compound Enzyme->NMM Oxidation

Caption: Figure 2: Biosynthesis of this compound from Nicotine.

Metabolism and Toxicology

The primary toxicological concern associated with this compound is its role as a potential precursor to N'-Nitrosonornicotine (NNN), a Group 1 carcinogen as classified by the International Agency for Research on Cancer (IARC).[7][8][9]

Metabolic Conversion to N'-Nitrosonornicotine (NNN)

NNN is a tobacco-specific nitrosamine (TSNA) formed during the curing, processing, and combustion of tobacco.[8] It is primarily formed through the nitrosation of nornicotine.[8] Nornicotine itself is a metabolite of nicotine, produced via N-demethylation.[8] While the direct metabolic pathway from this compound to NNN is less characterized, a plausible route involves the demethylation of this compound to yield myosmine, which can then be reduced to nornicotine, the immediate precursor for NNN formation. This conversion is particularly relevant in the acidic environment of the stomach, where ingested or swallowed tobacco constituents can react with dietary or endogenous nitrites.[8]

Figure 3: Potential Metabolic Pathway to NNN NMM This compound Process1 Metabolic N-Demethylation & Reduction NMM->Process1 Nornicotine Nornicotine Process2 Nitrosation (e.g., in stomach acid, tobacco curing) Nornicotine->Process2 NNN N'-Nitrosonornicotine (NNN) (Carcinogen) Process1->Nornicotine Process2->NNN Figure 4: General Analytical Workflow Start Sample Collection (e.g., Tobacco Product) Step1 Homogenization (Cryo-milling) Start->Step1 Step2 Solvent Extraction (with Internal Standard) Step1->Step2 Step3 Cleanup (e.g., SPE, LLE) Step2->Step3 Step4 Concentration (Evaporation & Reconstitution) Step3->Step4 Step5 Instrumental Analysis (LC-MS/MS or GC-MS/MS) Step4->Step5 Step6 Data Processing & Quantification Step5->Step6 End Final Report Step6->End

Sources

Whitepaper: A Framework for the Preliminary Biological Investigation of N-Methylmyosmine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methylmyosmine, a pyridine alkaloid structurally related to nicotine and its metabolites, represents a compound of interest for novel bioactivity screening. As a metabolite of nicotine, it is encountered biologically, yet its independent pharmacological profile remains underexplored.[1][2] This guide provides a comprehensive framework for the preliminary in vitro and in vivo investigation of this compound. We delineate a logical, phased approach, beginning with fundamental receptor interaction studies and progressing to cellular and organismal assays. The protocols and strategies outlined herein are designed for researchers in pharmacology and drug development, emphasizing methodological rigor, data integrity, and a clear rationale for experimental design. The central hypothesis is that this compound, like other nicotine alkaloids, interacts with nicotinic acetylcholine receptors (nAChRs), potentially exhibiting unique subtype selectivity and functional effects.[3][4] Furthermore, we will explore its potential for antioxidant activity and baseline cytotoxicity, providing a holistic initial assessment of its biological activity.

Introduction: The Rationale for Investigating this compound

This compound is a naturally occurring alkaloid and a product of nicotine metabolism.[1] Its structure, featuring a pyridine ring and a dihydropyrrole ring, positions it within the chemical space of nicotinic compounds.[5] While the pharmacology of nicotine is extensively documented, particularly its role as an agonist at nAChRs, the specific activities of its metabolites are less understood.[6][7] Preliminary investigations are critical to determine if this compound possesses a distinct pharmacological profile that could be harnessed for therapeutic development or if it contributes to the toxicological profile of nicotine.[8]

This guide proposes a multi-tiered investigational workflow. The primary objective is to characterize the interaction of this compound with nAChRs, the most probable molecular target. Subsequent objectives are to assess its functional cellular effects, including potential antioxidant properties and general cytotoxicity, and to outline a strategy for preliminary in vivo characterization.

Chemical Profile: this compound

A foundational understanding of the test article is paramount before commencing biological assays.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂PubChem[5]
Molecular Weight 160.22 g/mol PubChem[5]
IUPAC Name 3-(1-methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridinePubChem[5]
CAS Number 525-74-6PubChem[5]

Prior to any biological experiment, purity and identity of the this compound sample must be confirmed via analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[9]

Proposed Investigational Workflow

A logical progression of experiments is essential to build a coherent biological activity profile efficiently. The proposed workflow ensures that foundational data from in vitro assays inform the design and justification of more complex in vivo studies.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Exploration cluster_2 Phase 3: Data Synthesis A Compound QC (Purity & Identity) B Primary Screening: nAChR Binding Assays A->B Purity >95% C Functional Assays: Calcium Influx / Electrophysiology B->C Binding Confirmed D General Toxicity: Cell Viability (MTT) B->D H Behavioral Pharmacology (e.g., Novel Object Recognition) C->H I Advanced Imaging: PET Scan with nAChR Radioligand C->I F Preliminary Toxicology & MTD Assessment D->F E Secondary Screening: Antioxidant (DPPH) Assay J SAR Analysis & Lead Optimization E->J G Pharmacokinetic (PK) Profiling F->G G->H H->J I->J

Figure 1: Proposed workflow for this compound biological investigation.

In Vitro Experimental Protocols

The initial phase focuses on cell-free and cell-based assays to determine molecular targets and basic cellular responses.

Primary Target Screening: Nicotinic Acetylcholine Receptor (nAChR) Binding

The structural similarity of this compound to nicotine strongly suggests nAChRs as primary targets.[4] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for specific receptor subtypes.

Rationale: This experiment quantifies the binding affinity (Ki) of this compound for various nAChR subtypes. By testing against cell lines expressing different subunit combinations (e.g., α4β2, α7, α3β4), we can establish a selectivity profile.[3] High affinity and selectivity for a specific subtype are hallmarks of a promising research lead.

Detailed Protocol: nAChR Radioligand Binding Assay

  • Materials:

    • Cell membranes from HEK or CHO cells stably expressing human nAChR subtypes (e.g., α4β2, α7).

    • Radioligand: [³H]Epibatidine (for high-affinity receptors like α4β2) or [¹²⁵I]α-Bungarotoxin (for α7).[3][6]

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., 10 µM Nicotine).

    • 96-well filter plates and vacuum manifold.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in Binding Buffer (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of non-specific control, or 50 µL of this compound dilution.

    • Add 50 µL of the radioligand at a concentration near its Kd (e.g., 50 pM [³H]Epibatidine).

    • Initiate the binding reaction by adding 100 µL of cell membrane preparation (e.g., 20-50 µg protein/well).

    • Incubate for 2-4 hours at room temperature or 4°C to reach equilibrium.

    • Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand.

    • Allow filters to dry. Add scintillation fluid to each well and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary:

nAChR SubtypeThis compound Ki (nM)Control: Nicotine Ki (nM)
α4β215010
α7>10,000500
α3β485080
Functional Characterization: nAChR Modulation

Binding does not equate to function. This compound could be an agonist, antagonist, or allosteric modulator.[4] A functional assay is required to determine its effect on receptor activity.

Rationale: The primary function of nAChRs is to act as ligand-gated ion channels, mediating the flow of cations like Na⁺ and Ca²⁺ across the cell membrane.[4] Measuring changes in intracellular calcium concentration upon compound application provides a direct readout of receptor activation (agonism) or inhibition (antagonism).

G nAChR nAChR Channel Ion Channel Opens nAChR->Channel Binding Ligand This compound (Agonist) Ligand->nAChR Membrane Cell Membrane Cations Na+ / Ca++ Influx Channel->Cations Depolarization Membrane Depolarization Cations->Depolarization Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response

Figure 2: Simplified nAChR agonist signaling pathway.

Protocol Outline: Calcium Influx Assay

  • Cell Culture: Plate cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells endogenously expressing α7, or transfected HEK cells) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Addition: Use a fluorescent plate reader with an automated injection system. Measure baseline fluorescence, then inject this compound at various concentrations.

  • Data Acquisition: Record the change in fluorescence intensity over time. A rapid increase indicates agonism.

  • Antagonism Test: To test for antagonism, pre-incubate the cells with this compound before injecting a known agonist (e.g., acetylcholine) and measure the inhibition of the agonist's response.

  • Analysis: Plot the peak fluorescence change against the log concentration of this compound to generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Assessment of General Cytotoxicity and Antioxidant Potential

Rationale: Before advancing to in vivo models, it is crucial to assess the compound's intrinsic cytotoxicity to understand its therapeutic window. Additionally, given that oxidative stress is implicated in nicotine toxicity and some nicotine alkaloids show antioxidant properties, evaluating this activity is a valuable secondary objective.[8][9]

Protocol 1: MTT Cell Viability Assay

  • Cell Plating: Seed a relevant cell line (e.g., SH-SY5Y neuroblastoma or HepG2 liver cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose cells to a range of this compound concentrations (e.g., 0.1 µM to 200 µM) for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ (the concentration that reduces viability by 50%).

Protocol 2: DPPH Radical Scavenging Assay

  • Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. DPPH is a stable free radical with a deep violet color.

  • Incubation: Incubate the plate in the dark for 30 minutes.

  • Readout: If this compound has antioxidant activity, it will donate a hydrogen atom to DPPH, neutralizing the radical and causing the solution to lose its color. Measure the decrease in absorbance at ~517 nm.

  • Analysis: Use a known antioxidant like Ascorbic Acid or Trolox as a positive control. Calculate the percentage of radical scavenging and determine the EC₅₀ value.[9]

Preliminary In Vivo Investigations

Positive in vitro results (i.e., high affinity, functional activity, and low cytotoxicity) justify progression to animal models.

Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)

Rationale: Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is fundamental.[10] A basic PK study in rodents (e.g., mice or rats) is necessary to determine key parameters like half-life (t₁/₂), peak plasma concentration (Cmax), and bioavailability. This data is essential for designing dosing regimens in subsequent efficacy studies. An MTD study establishes the upper dose limit before unacceptable toxicity occurs.

Methodology Outline:

  • Administration: Administer a single dose of this compound via relevant routes (e.g., intravenous for bioavailability, oral or intraperitoneal for efficacy studies).

  • Sampling: Collect blood samples at multiple time points post-administration.

  • Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.[11][12]

  • MTD: Administer escalating doses to different cohorts of animals and monitor for clinical signs of toxicity over a set period (e.g., 7-14 days).

Behavioral Pharmacology

Rationale: If in vitro data suggests activity at nAChRs involved in cognition (e.g., α4β2 or α7), a relevant behavioral model can provide the first indication of in vivo efficacy.[4] The Novel Object Recognition (NOR) task is a widely used assay to assess learning and memory in rodents.

Experimental Outline: Novel Object Recognition (NOR) Task

  • Habituation: Allow mice to explore an empty arena for several days to acclimate.

  • Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore them for a set time (e.g., 10 minutes).

  • Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour or 24 hours). Administer this compound or vehicle at a specific time before or after this phase.

  • Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time it spends exploring each object.

  • Analysis: Healthy, untreated animals will spend significantly more time exploring the novel object. An improvement in the "discrimination index" (Time_novel / (Time_novel + Time_familiar)) in a drug-treated group compared to a vehicle group suggests a pro-cognitive effect.

Advanced In Vivo Imaging

Rationale: Positron Emission Tomography (PET) is a powerful, non-invasive technique to confirm target engagement in the living brain.[13] By performing a blocking study, we can visualize whether this compound occupies nAChRs at a specific dose.

Methodology Outline:

  • Radiotracer: Use a validated PET radiotracer for the nAChR subtype of interest, for example, 2-[¹⁸F]F-A-85380 for α4β2 nAChRs.[13]

  • Procedure:

    • Perform a baseline PET scan on an animal (e.g., a non-human primate) to measure the normal uptake of the radiotracer in receptor-rich brain regions like the thalamus.

    • On a separate day, pre-treat the same animal with a dose of this compound.

    • Administer the radiotracer again and perform a second PET scan.

  • Analysis: A significant reduction in the radiotracer signal in the target brain regions after this compound pre-treatment indicates that the compound has entered the brain and is occupying the target receptors, thereby blocking the binding of the radiotracer.[13]

Conclusion and Future Directions

This guide presents a systematic and robust framework for the initial biological evaluation of this compound. By progressing from targeted in vitro binding and functional assays to broader assessments of cytotoxicity and, finally, to preliminary in vivo models, researchers can build a comprehensive and reliable profile of the compound's activity. The data generated from this workflow will be critical in determining whether this compound or its derivatives warrant further investigation as potential therapeutic agents or are significant from a toxicological standpoint. Positive findings would pave the way for more advanced preclinical studies, including detailed mechanism-of-action studies, safety pharmacology, and the exploration of efficacy in disease models.

References

  • Kozieł, B., et al. (2016). Nicotine alkaloids as antioxidant and potential protective agents against in vitro oxidative haemolysis. Chemico-Biological Interactions.
  • Gao, Y., et al. (2012). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. Journal of Medicinal Chemistry.
  • Ghanem, E., et al. (2019). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. Biochemistry.
  • Joshi, J., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience.
  • Castagnoli, N., et al. (2011). Iminium metabolite mechanism for nicotine toxicity and addiction: Oxidative stress and electron transfer. Chemical Research in Toxicology.
  • Taly, A., et al. (2014). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Nicotine & Tobacco Research.
  • Fujita, M., & Ichise, M. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Current Topics in Behavioral Neurosciences.
  • Pandey, J., et al. (2021). Study of Properties and Applications Nicotine Alkaloids. Clinical Cancer and Oncology Research.
  • Govind, A. P., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 4206586, this compound. PubChem.
  • Wada, E., et al. (1957). Chemistry of the N′-Oxides of Nicotine and Myosmine. Journal of the American Chemical Society.
  • BioCrick (n.d.). Myosmine | CAS:532-12-7. BioCrick.
  • Häkkinen, S. T., et al. (2004). Biosynthetic pathway of nicotine alkaloids in Nicotiana tabacum. ResearchGate.
  • Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences.
  • Center for Research on Ingredient Safety (2023). Everyday Toxicology – Metabolism. Michigan State University.
  • Park, B. K., et al. (2001). New insights into drug metabolism and toxicology. British Journal of Clinical Pharmacology.
  • Chen, G., et al. (2018). Chemical structures of tobacco alkaloids investigated in the present study. ResearchGate.
  • Perdue, S., & Taylor, A. (2018). Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. CORESTA.
  • Editorial Office (2024). Drug Metabolism and Toxicological Mechanisms. MDPI.

Sources

Physical and chemical properties of N-Methylmyosmine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N-Methylmyosmine

Introduction: Unveiling this compound

This compound is a pyridine alkaloid and a significant metabolite of nicotine.[1] Its chemical identity is 3-(4,5-Dihydro-1-methyl-1H-pyrrol-2-yl)pyridine, and it exists as a structural analog to other tobacco alkaloids like myosmine.[2][3][4] As a key intermediate in the microbial and chemical degradation of nicotine, understanding its properties is crucial for researchers in toxicology, pharmacology, and drug development.[1][5] Notably, it is the initial product formed in the enzymatic catabolism of nicotine by nicotine oxidoreductase (NicA2), a pathway being explored for therapeutic applications in nicotine addiction.[6][7]

This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering field-proven insights into its synthesis, handling, and analytical characterization. Given its inherent instability, special attention is paid to the conditions influencing its structural integrity and reactivity.[1]

Section 1: Core Physicochemical Properties

This compound is typically encountered as a light yellow oil.[2] Its fundamental properties are summarized in the table below, compiled from authoritative chemical databases and literature.

PropertyValueSource
CAS Registry Number 525-74-6[DrugFuture][2]
Molecular Formula C₁₀H₁₂N₂[PubChem][4]
Molecular Weight 160.22 g/mol [PubChem][4]
IUPAC Name 3-(1-methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridine[PubChem][4]
Synonyms N-methyl-2-(3-pyridyl)-2-pyrroline; 4,5-dihydro-b-nicotyrine[DrugFuture][2]
Appearance Light yellow oil[DrugFuture][2]
Boiling Point 60°C at 0.1 mmHg[DrugFuture][2]
UV Absorption Maxima 212 nm, 243 nm (in methanol)[DrugFuture][2]
Percent Composition C: 74.96%, H: 7.55%, N: 17.48%[DrugFuture][2]

Section 2: Chemical Structure and Reactivity

The structure of this compound features a pyridine ring linked to a 2-pyrroline ring, which contains an enamine functional group. This enamine moiety is central to its chemical behavior and inherent instability.

G Pseudooxynicotine Pseudooxynicotine (Ketone Form) Imminium Nicotine-1'-iminium Ion (Intermediate) Pseudooxynicotine->Imminium pH > 2 Imminium->Pseudooxynicotine pH < 9.5 NMethylmyosmine This compound (Enamine Form) Imminium->NMethylmyosmine pH > 5 NMethylmyosmine->Imminium pH < 9.5

Caption: pH-dependent equilibrium of this compound.

Pyrolytic Degradation

When subjected to pyrolysis, this compound degrades to yield N'-methylnicotinamide and nicotyrine, albeit in low yields. [5]This highlights a potential degradation pathway under high-temperature conditions, such as those encountered during the analysis of tobacco products.

Biological Reactivity: Enzymatic Formation

In a biological context, this compound is the direct product of nicotine oxidation catalyzed by the flavoenzyme Nicotine oxidoreductase (NicA2), found in soil bacteria like Pseudomonas putida. [7]This enzyme initiates the primary pathway for nicotine degradation in these organisms. [7]The high specificity of NicA2 for S-nicotine makes this pathway a subject of intense research for developing novel smoking cessation therapies. [7]

Nicotine S-Nicotine NMethylmyosmine This compound Nicotine->NMethylmyosmine Oxidation Enzyme Nicotine Oxidoreductase (NicA2) Enzyme->Nicotine

Caption: Enzymatic conversion of Nicotine to this compound.

Section 3: Experimental Protocols for Synthesis and Characterization

The inherent instability of this compound necessitates carefully controlled experimental procedures. The following protocols are based on established methodologies and provide a framework for its synthesis and analysis.

Synthesis from Pseudooxynicotine Dihydrochloride

Causality: This synthesis leverages the chemical equilibrium between pseudooxynicotine and this compound. By starting with the stable dihydrochloride salt of pseudooxynicotine and shifting the pH to alkaline, the equilibrium is driven towards the formation of this compound, which can then be extracted into a non-aqueous solvent.

Methodology: [1]1. Dissolution: Dissolve pseudooxynicotine dihydrochloride in deionized water. 2. Basification: Make the solution strongly alkaline by adding sodium hydroxide (NaOH). This shift in pH facilitates the conversion to this compound. 3. Extraction: Immediately extract the aqueous solution with an organic solvent such as chloroform. Perform the extraction rapidly to minimize degradation. 4. Drying: Dry the organic extract over anhydrous sodium sulfate to remove residual water. 5. Solvent Removal: Remove the chloroform under reduced pressure. Crucially, this step should be performed at a low temperature to prevent polymerization of the resulting this compound oil. 6. Handling: The resulting reddish-brown oil is highly unstable and prone to converting into a dark resin. For subsequent experiments, it is advisable to use the product immediately or dissolve it in a non-polar solvent like benzene for short-term storage.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound.

start Synthesized This compound uv_vis UV-Vis Spectroscopy (λmax Confirmation) start->uv_vis nmr NMR Spectroscopy (¹H & ¹³C Structural Analysis) start->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) start->ms ir IR Spectroscopy (Functional Group ID) start->ir end Structural Confirmation & Purity Assessment uv_vis->end nmr->end ms->end ir->end

Sources

N-Methylmyosmine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methylmyosmine is a minor tobacco alkaloid that, despite its lower abundance compared to nicotine, warrants significant scientific attention due to its chemical properties and biological implications. Structurally, it is 3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine, a tertiary amine with a molecular formula of C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[1] First identified as a degradation product of nicotine, this compound is now understood to be a naturally occurring component of tobacco and a metabolite of nicotine.[2][3][4] Its significance lies in its role as a potential precursor to other compounds and its own intrinsic biological activities. This guide provides a comprehensive technical overview of this compound, from its biosynthesis and chemical characteristics to its metabolic fate, toxicological profile, and the analytical methodologies required for its study.

Chemical and Physical Properties

This compound is a light yellow oil under standard conditions.[5] Key identifiers and properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(1-methyl-2,3-dihydropyrrol-5-yl)pyridine[1]
CAS Number 525-74-6[1]
Molecular Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1]
Monoisotopic Mass 160.100048391 Da[1]
Physical State Light yellow oil[5]

Biosynthesis and Chemical Synthesis

Biosynthesis in Nicotiana Species

The biosynthesis of this compound in tobacco plants (Nicotiana species) is intricately linked to the metabolism of nicotine. While the complete biosynthetic pathway within the plant is still under investigation, it is understood that this compound can be formed from nicotine. The conversion of nicotine to nornicotine, a key precursor to some tobacco-specific nitrosamines, is catalyzed by nicotine N-demethylase, a cytochrome P450 enzyme.[6] this compound is considered an intermediate in the degradation of nicotine.[4]

A significant pathway for this compound formation has been elucidated through the study of the nicotine-degrading enzyme NicA2, found in the bacterium Pseudomonas putida. This flavoenzyme catalyzes the oxidation of S-nicotine to this compound.[3][7] This enzymatic reaction is the first step in the nicotine catabolism pathway in this organism.[7]

The following diagram illustrates the enzymatic conversion of nicotine to this compound.

Nicotine to this compound Conversion Nicotine S-Nicotine N_Methylmyosmine This compound Nicotine->N_Methylmyosmine NicA2 (Amine Oxidase) Pseudooxynicotine Pseudooxynicotine N_Methylmyosmine->Pseudooxynicotine Spontaneous Hydrolysis

Caption: Enzymatic conversion of S-Nicotine to this compound by NicA2 and subsequent hydrolysis.

Chemical Synthesis

This compound can be synthesized in the laboratory. One established method involves the treatment of pseudooxynicotine dihydrochloride with a strong base, followed by extraction.[4] Pseudooxynicotine exists in equilibrium with this compound in alkaline conditions.[4] However, this compound is unstable and prone to resinification, making its isolation and purification challenging.[4]

Metabolism and Pharmacokinetics

Metabolic Pathways

The in vivo metabolism of this compound is not as extensively characterized as that of nicotine. However, studies on the closely related tobacco alkaloid, myosmine, in Wistar rats provide valuable insights into potential metabolic pathways. Oral administration of myosmine resulted in the identification of several urinary metabolites, with 3-pyridylacetic acid and 4-oxo-4-(3-pyridyl)butyric acid being the major products.[8] Minor metabolites included 3-pyridylmethanol, 3'-hydroxymyosmine, and 4-hydroxy-1-(3-pyridyl)-1-butanone (HPB).[8]

It is plausible that this compound undergoes similar metabolic transformations, including oxidation and hydrolysis. The involvement of cytochrome P450 (CYP) enzymes in the metabolism of this compound is highly probable, given their central role in the metabolism of a vast array of xenobiotics, including other tobacco alkaloids.[9][10] Specifically, CYP enzymes such as those in the CYP2A and CYP3A subfamilies are known to metabolize nicotine and other structurally related compounds.[9][11]

The following diagram illustrates a speculative metabolic pathway for this compound based on myosmine metabolism.

This compound Metabolism N_Methylmyosmine This compound Hydroxylated_Metabolite Hydroxylated Metabolite N_Methylmyosmine->Hydroxylated_Metabolite CYP450 (Oxidation) Keto_Acid 4-oxo-4-(3-pyridyl)butyric acid analog Hydroxylated_Metabolite->Keto_Acid Further Oxidation Pyridylacetic_Acid 3-pyridylacetic acid Keto_Acid->Pyridylacetic_Acid Decarboxylation

Caption: Postulated metabolic pathway of this compound.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound, including its half-life, clearance, and volume of distribution, are limited in publicly available literature. However, general methodologies for conducting such studies in animal models are well-established.[12][13][14][15] These studies typically involve administering the compound to animals (e.g., mice or rats) via different routes (e.g., intravenous, oral) and collecting biological samples (e.g., blood, urine) at various time points to determine the compound's concentration.[12][13]

The pharmacokinetic profile of the nicotine-degrading enzyme NicA2 has been studied in rats, demonstrating a serum half-life of approximately 9.1 hours.[5] This highlights the potential of enzymatic degradation as a therapeutic strategy to alter the pharmacokinetics of nicotine and, by extension, its metabolites like this compound.

Toxicological Profile

The toxicological properties of this compound are an area of active research, particularly concerning its potential genotoxicity.

In Vitro Toxicity

Studies on myosmine, a structurally similar alkaloid, have demonstrated genotoxic effects in a human esophageal adenocarcinoma cell line (OE33).[16] High concentrations of myosmine induced DNA damage, and this effect was enhanced under acidic conditions and in the presence of oxidative and nitrosative stress.[16] This is particularly relevant in the context of gastroesophageal reflux disease (GERD), where such conditions may prevail.[16]

Given the structural similarities, it is plausible that this compound may exhibit comparable genotoxic properties. The general approach for assessing in vitro cytotoxicity involves exposing cultured cells to the compound and measuring cell viability using assays such as the neutral red or WST-1 assays.[17][18]

Genotoxicity

Nitrosamines, a class of compounds that can be formed from tobacco alkaloids, are recognized as mutagens and potent carcinogens.[19][20] The genotoxicity of several nitrosamine impurities has been evaluated in human lymphoblastoid TK6 cells, with bioactivation by cytochrome P450 enzymes being a key step.[19][20] While this compound itself is not a nitrosamine, its potential to be a precursor to N-nitrosonornicotine (NNN), a known carcinogen, is a significant toxicological concern.[21]

Analytical Methodologies

Accurate quantification of this compound in various matrices, such as tobacco products and biological fluids, is crucial for research and regulatory purposes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[22][23][24][25][26]

Sample Preparation and Extraction

A generic workflow for the extraction of this compound from a solid matrix like tobacco is outlined below.

Sample Preparation Workflow Start Weigh Homogenized Tobacco Sample Spike Spike with Internal Standard (e.g., this compound-d3) Start->Spike Extract Extract with Aqueous Ammonium Acetate Solution Spike->Extract Shake Agitate (e.g., Wrist-Action Shaker) Extract->Shake Filter Filter the Extract Shake->Filter Analyze Analyze by LC-MS/MS Filter->Analyze

Caption: General workflow for this compound extraction from tobacco.

LC-MS/MS Analysis

A detailed protocol for the quantification of this compound using UPLC-MS/MS is provided below. This protocol is adapted from established methods for the analysis of other tobacco alkaloids and nitrosamines.[24][25][27]

Experimental Protocol: Quantification of this compound by UPLC-MS/MS

  • Sample Preparation:

    • Weigh approximately 0.5 g of homogenized tobacco into a 50 mL centrifuge tube.

    • Spike the sample with an appropriate amount of a deuterated internal standard (e.g., this compound-d3) to correct for matrix effects and extraction variability.

    • Add 20 mL of 100 mM ammonium acetate solution.

    • Shake vigorously for 30 minutes on a wrist-action shaker.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Return to 5% B

      • 6.1-8 min: Equilibrate at 5% B

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 161.1 -> Product ion (m/z) [To be determined empirically, likely fragments corresponding to the pyridine and pyrroline moieties]

      • This compound-d3 (Internal Standard): Precursor ion (m/z) 164.1 -> Product ion (m/z) [To be determined empirically]

    • Optimization: Cone voltage and collision energy should be optimized for each transition to maximize signal intensity.

Concentration in Tobacco Products

Conclusion

This compound is a minor tobacco alkaloid with significant implications for the chemistry, metabolism, and toxicology of tobacco products. Its formation from nicotine, potential metabolic pathways, and relationship to other bioactive compounds underscore the need for continued research. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound, which will be essential for future studies aimed at fully elucidating its role in tobacco science and its impact on human health. As a Senior Application Scientist, it is my assessment that a deeper understanding of minor alkaloids like this compound is critical for comprehensive product characterization and risk assessment in the evolving landscape of tobacco and nicotine products.

References

  • Genotoxic effects of myosmine in a human esophageal adenocarcinoma cell line. PubMed. [Link]
  • The nicotine-degrading enzyme NicA2 reduces nicotine levels in blood, nicotine distribution to brain, and nicotine discrimination and reinforcement in r
  • In vitro cytotoxicity of the methylmelamines. PubMed. [Link]
  • Nicotine degradation in smokers: will a new and potent enzymatic approach work where nicotine vaccines have failed?
  • Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. PMC. [Link]
  • Nicotine-degrading enzymes for treating nicotine addiction and nicotine poisoning.
  • Optimization of a nicotine degrading enzyme for potential use in treatment of nicotine addiction. PMC. [Link]
  • Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. PMC. [Link]
  • Rapid Analysis of Pesticides in Tobacco Using LC/MS/MS and GC/MS/MS. Agilent. [Link]
  • UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology.
  • Synthesis and Characterization of this compound. J-STAGE. [Link]
  • Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s. PubMed. [Link]
  • Metabolism of myosmine in Wistar rats.
  • In vitro cytotoxicity of methyl
  • Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B. Canada.ca. [Link]
  • LC–MS/MS analysis of carcinogenic tobacco-specific nitrosamines in Spodoptera litura using the QuEChERS method. PubMed Central. [Link]
  • Fast Analysis of Tobacco Nitrosamines in Cigarettes by LC–MS–MS.
  • The Biosynthesis of a Novel Nicotine Alkaloid in the Trichomes of Nicotiana stocktonii.
  • Chemistry of the N′-Oxides of Nicotine and Myosmine. J-STAGE. [Link]
  • Summary of Data Reported and Evalu
  • Metabolism of Carcinogenic Tobacco-Specific Nitrosamines. NIH RePORTER. [Link]
  • Metabolism. Cambridge MedChem Consulting. [Link]
  • Evaluating cytotoxicity of methyl benzo
  • The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. PMC. [Link]
  • Tobacco Smoke Biomarkers. Encyclopedia MDPI. [Link]
  • Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. PubMed Central. [Link]
  • Metabolism study and toxicological determination of mephtetramine in biological samples by liquid chromatography coupled with high‐resolution mass spectrometry. PMC. [Link]
  • Biomarkers of exposure to new and emerging tobacco delivery products. PMC. [Link]
  • UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. PMC. [Link]
  • Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. PubMed. [Link]
  • Recent Developments in the Determination of Biomarkers of Tobacco Smoke Exposure in Biological Specimens: A Review. MDPI. [Link]
  • Murine Pharmacokinetic Studies. PMC. [Link]
  • Nicotine biosynthesis completed by cryptic activating glucosyl
  • Animal Pharmacokinetic Studies for Safe Tre
  • Biomarkers Derived from Nicotine and its Metabolites: A Review. Semantic Scholar. [Link]
  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. YouTube. [Link]
  • This compound. PubChem. [Link]
  • Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. NIH. [Link]
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed. [Link]
  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)
  • Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose. PMC. [Link]
  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. PubMed. [Link]
  • Exposure D
  • The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. PubMed. [Link]
  • Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. PubMed. [Link]
  • Mass Spectrometric Quantitation of N′-Nitrosonornicotine-1N-oxide in the Urine of Cigarette Smokers and Smokeless Tobacco Users. PMC. [Link]
  • Other Data Relevant to an Evaluation of Carcinogenicity and its Mechanisms. NCBI. [Link]
  • The formation of metabolites of mephentermine by microsomal and cytosolic preparations of male Wistar r

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of N-Methylmyosmine via Nicotine Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylmyosmine is a pyridine alkaloid and a minor component of tobacco products, often formed through the oxidation of nicotine during tobacco processing and storage.[1] Its synthesis in a controlled laboratory setting is crucial for various research applications, including metabolic studies, toxicological assessments, and as a reference standard in analytical chemistry. This document provides a detailed guide to the synthesis of this compound from nicotine, focusing on established oxidation protocols. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline methods for product validation and characterization.

The primary route for this compound synthesis involves the oxidation of the pyrrolidine ring of nicotine. This transformation can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired yield, purity, and the scale of the synthesis.

Chemical Principles of Nicotine Oxidation to this compound

The conversion of nicotine to this compound involves the oxidation of the C-N single bond in the pyrrolidine ring to a C=N double bond (an imine). This process is a dehydrogenation reaction.

Diagram of Nicotine Oxidation to this compound:

G Nicotine N_Methylmyosmine Nicotine->N_Methylmyosmine Oxidation

Caption: General reaction scheme for the oxidation of nicotine to this compound.

Various oxidizing agents can facilitate this transformation. The selection of the oxidant is critical as it influences the reaction's selectivity and the formation of byproducts. Common byproducts of nicotine oxidation include cotinine and nicotine-N'-oxide.[1]

Protocol 1: Enzymatic Synthesis using Nicotine Oxidoreductase (NicA2)

Enzymatic synthesis offers high specificity and is particularly useful for producing this compound with high purity. Nicotine oxidoreductase (NicA2), a flavoenzyme found in bacteria, catalyzes the oxidation of S-nicotine to this compound.[2] This method is advantageous for its mild reaction conditions and stereoselectivity.

The proposed mechanism for NicA2-catalyzed oxidation involves a direct hydride transfer from the deprotonated substrate to the flavin cofactor.[2]

Experimental Workflow for Enzymatic Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Reaction Buffer (e.g., 50 mM HEPES, pH 7.4) mix Mix NicA2 and S-Nicotine in Reaction Buffer prep_buffer->mix prep_enzyme Prepare NicA2 Solution prep_enzyme->mix prep_substrate Prepare S-Nicotine Solution prep_substrate->mix incubate Incubate at Controlled Temperature (e.g., 22°C) mix->incubate quench Quench Reaction (e.g., with TFA/H2O) incubate->quench analyze Analyze by LC-MS quench->analyze

Caption: Workflow for the enzymatic synthesis of this compound using NicA2.

Detailed Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 50 mM HEPES buffer solution and adjust the pH to 7.4.[2] The optimal pH can vary, so it is advisable to perform a pH-rate profile to determine the ideal conditions for the specific enzyme batch.[2]

  • Reagent Preparation:

    • Prepare a stock solution of NicA2 enzyme. The concentration will depend on the enzyme's activity.

    • Prepare a stock solution of (S)-nicotine.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the HEPES buffer, NicA2 solution, and (S)-nicotine solution. Final concentrations of 1.5 µM NicA2 and 1.0 µM (S)-nicotine have been reported.[2]

    • The total reaction volume will depend on the desired scale.

  • Incubation: Incubate the reaction mixture at a controlled temperature, for example, 22°C.[2] Monitor the reaction progress over time.

  • Reaction Quenching: To stop the reaction at specific time points for analysis, quench an aliquot of the reaction mixture by diluting it 1:10 with a solution of 20% (v/v) trifluoroacetic acid (TFA) in water.[2] It is also recommended to include an internal standard, such as nicotine-d3, for accurate quantification.[2]

  • Analysis: Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of this compound.[2]

Data Summary for Enzymatic Synthesis:
ParameterValue/ConditionSource
EnzymeNicotine Oxidoreductase (NicA2)[2]
Substrate(S)-Nicotine[2]
Buffer50 mM HEPES[2]
pH7.4[2]
Temperature22°C[2]
Typical Enzyme Conc.1.5 µM[2]
Typical Substrate Conc.1.0 µM[2]
Analytical MethodLC-MS[2]

Protocol 2: Chemical Synthesis via Peroxidation

Chemical oxidation provides a more direct and often higher-yielding route to this compound, though it may require more rigorous purification of the final product. Peroxidation, using reagents like hydrogen peroxide, is a common method.

Experimental Workflow for Chemical Synthesis:

G cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis dissolve Dissolve Nicotine in an Aqueous Solution add_h2o2 Add Hydrogen Peroxide dissolve->add_h2o2 incubate Incubate at 37°C add_h2o2->incubate extract Solvent Extraction (e.g., with Chloroform) incubate->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate analyze Analyze by HPLC, GC-MS, NMR concentrate->analyze

Caption: Workflow for the chemical synthesis of this compound via peroxidation.

Detailed Step-by-Step Methodology:
  • Reaction Setup: Dissolve (-)-nicotine in an aqueous solution. A concentration range of 4.9-5.5 µmol has been used in studies.[3]

  • Oxidation: Add hydrogen peroxide to the nicotine solution.[3] The molar ratio of nicotine to hydrogen peroxide should be optimized to maximize the yield of this compound while minimizing the formation of N-oxides.

  • Incubation: Incubate the reaction mixture at 37°C.[3] The reaction time will need to be determined empirically by monitoring the disappearance of nicotine and the formation of this compound.

  • Work-up:

    • After the reaction is complete, make the solution strongly alkaline with NaOH.[4]

    • Extract the aqueous solution with an organic solvent such as chloroform.[4]

    • Dry the combined organic extracts over anhydrous sodium sulfate.[4]

  • Purification:

    • Remove the solvent under reduced pressure.[4] The resulting product may be a reddish-brown oil.[4]

    • Further purification can be achieved through column chromatography or vacuum distillation. However, this compound is noted to be unstable and can resinify, especially upon heating.[4]

Data Summary for Chemical Synthesis:
ParameterValue/ConditionSource
Starting Material(-)-Nicotine[3]
Oxidizing AgentHydrogen Peroxide[3][5]
Temperature37°C[3]
Work-upAlkaline extraction with chloroform[4]
PurificationVacuum distillation (with caution)[4]
Analytical MethodHPLC, GC-MS, NMR[3]

Validation and Characterization of this compound

Independent of the synthetic route chosen, rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for monitoring the progress of the reaction and assessing the purity of the final product.[3] Co-chromatography with a certified reference standard of this compound is the definitive method for identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both retention time and mass spectral data, which are highly specific for compound identification.[6] The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful techniques for elucidating the molecular structure of the synthesized compound. The chemical shifts and coupling constants of the protons and carbons in this compound will provide unambiguous confirmation of its structure.

  • Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound can also be used for characterization.

  • Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule.

Conclusion

The synthesis of this compound from nicotine can be successfully achieved through both enzymatic and chemical oxidation methods. The choice of protocol will depend on the specific requirements of the research, including desired purity, yield, and scale. The enzymatic approach using NicA2 offers high specificity and mild reaction conditions, making it suitable for producing high-purity this compound for sensitive applications. Chemical oxidation with hydrogen peroxide is a more direct method that can provide higher yields but may necessitate more extensive purification. In all cases, thorough analytical characterization of the final product is imperative to ensure its identity and purity.

References

  • Computational Analysis of the Nicotine Oxidoreductase Mechanism by the ONIOM Method. (n.d.).
  • Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme - PMC - NIH. (n.d.).
  • Synthesis and Characterization of this compound. (1978). Agric. Bio!. Chem., 42 (11), 2177-2178.
  • Formation of myosmine under oxidation of nicotine. (n.d.). ResearchGate.
  • Chemistry of the N′-Oxides of Nicotine and Myosmine. (n.d.).
  • Efficient Method of (S)-Nicotine Synthesis. (n.d.). MDPI.
  • This compound | C10H12N2 | CID 4206586. (n.d.). PubChem - NIH.
  • Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC - PubMed Central. (n.d.).
  • Myosmine | CAS:532-12-7 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.).
  • Nicotine 5'-oxidation and methyl oxidation by P450 2A enzymes. (2005). Drug Metab Dispos, 33(8), 1165-71.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.).

Sources

Application Note: Laboratory Preparation of N-Methylmyosmine Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methylmyosmine is a minor tobacco alkaloid and a degradation product of nicotine.[1] Its presence and concentration in tobacco products and biological samples are of significant interest to researchers in toxicology, pharmacology, and tobacco product regulation.[2] Accurate quantitative analysis of this compound relies on the availability of a high-purity reference standard. This document provides a detailed, scientifically grounded guide for the laboratory synthesis, purification, and characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, ensuring the production of a reference material suitable for analytical applications.

This compound, or 1-methyl-2-(3-pyridyl)-2-pyrroline, is known to be unstable and exists in equilibrium with pseudooxynicotine in aqueous solutions, with the equilibrium being pH-dependent.[1] Below pH 4, the predominant species is pseudooxynicotine, while this compound is favored above pH 5. This chemical instability presents challenges in its synthesis and isolation, necessitating carefully controlled reaction and purification conditions.

Synthetic Pathway: Rationale and Overview

The selected method for preparing this compound involves a two-step process starting from commercially available precursors, ethyl nicotinate and N-vinyl-2-pyrrolidone. This pathway is chosen for its relatively high yield and straightforward reaction conditions, adapted from established literature procedures.[3]

The synthesis proceeds via two key stages:

  • Condensation and Hydrolysis: A Claisen-type condensation between ethyl nicotinate and N-vinyl-2-pyrrolidone, followed by acidic hydrolysis and decarboxylation to form myosmine.

  • Reductive Amination & Methylation: While not a direct methylation of myosmine, a related synthetic strategy involves the reduction of myosmine to nornicotine, followed by methylation.[3] However, a more direct approach adapted for this compound involves the formation of an intermediate that can be readily methylated. A more direct synthesis involves the reaction of 1-(3'-pyridyl)-3-(N-acetylmethylamino)-1-propanone, which upon treatment with a strong base, cyclizes to form this compound.[4]

This guide will focus on a well-documented synthesis starting from pseudooxynicotine, which can be prepared from nicotine.[1][4] Pseudooxynicotine dihydrochloride serves as a stable precursor that can be converted to this compound under alkaline conditions.[1]

Experimental Workflow Diagram

G cluster_0 PART 1: Synthesis cluster_1 PART 2: Purification cluster_2 PART 3: Characterization & QC A Preparation of Pseudooxynicotine Dihydrochloride (from Nicotine) B Alkaline Treatment & Extraction (Conversion to this compound) A->B Ref: Kisaki's method [1] C Crude this compound (Reddish-brown oil) B->C NaOH(aq), Chloroform Extraction D Silica Gel Column Chromatography C->D Eluent: Benzene or similar E Solvent Removal (under reduced pressure) D->E F Pure this compound E->F G Spectroscopic Analysis (NMR, IR, UV, MS) F->G H Chromatographic Purity (GC-MS, HPLC) F->H I Final Reference Standard (Documented Purity) G->I H->I reaction cluster_main Conversion of Pseudooxynicotine to this compound Pseudooxynicotine Pseudooxynicotine (Dihydrochloride Salt) NMethylmyosmine This compound Pseudooxynicotine->NMethylmyosmine  1. NaOH (aq), pH > 12  2. Chloroform Extraction  (Ring-Chain Tautomerism)

Sources

Application Notes & Protocols for the Quantification of N-Methylmyosmine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

N-Methylmyosmine is a minor tobacco alkaloid and a metabolite of nicotine. While present at lower concentrations than major alkaloids like cotinine, its quantification in biological matrices such as plasma, serum, and urine is of significant toxicological interest. The structural similarity of this compound to myosmine means it can potentially undergo nitrosation to form carcinogenic tobacco-specific nitrosamines (TSNAs). Therefore, accurately measuring its concentration is crucial for researchers in toxicology, tobacco exposure studies, and drug metabolism.

This document provides a detailed guide for the robust quantification of this compound, focusing on the gold-standard technique of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). It outlines two primary sample preparation protocols—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and discusses the critical parameters for method validation in accordance with regulatory standards.

Core Analytical Challenges

Quantifying this compound presents several analytical hurdles that must be addressed to ensure data integrity:

  • Low Endogenous Concentrations: The analyte is often present at trace levels (ng/mL or lower), demanding highly sensitive instrumentation.

  • Complex Biological Matrices: Plasma, serum, and urine contain a multitude of endogenous compounds (salts, proteins, lipids) that can interfere with analysis and cause ion suppression or enhancement in the mass spectrometer source.

  • Analyte Stability: Like many metabolites, the stability of this compound in biological samples during collection, storage, and processing is a critical concern that must be evaluated.[1][2][3] Improper handling, such as extended time at room temperature or multiple freeze-thaw cycles, can lead to analyte degradation and inaccurate results.[2]

Principle Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for this application due to its unparalleled sensitivity, selectivity, and specificity. The liquid chromatography system separates this compound from other matrix components, while the tandem mass spectrometer provides confident identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its characteristic fragment ions.

Mass Spectrometry Parameters

Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion ([M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring for specific product ions in the third quadrupole. This process ensures that only the molecule of interest is quantified.

Because instrument parameters can vary, the following MRM transitions for this compound should be optimized empirically by infusing a standard solution. A stable isotope-labeled internal standard (e.g., this compound-d3) is highly recommended to correct for matrix effects and procedural variability.

Parameter Setting Rationale
Ionization ModePositive Electrospray (ESI+)The nitrogen atoms in this compound are readily protonated.
Precursor Ion (Q1)m/z 149.2Corresponds to the [M+H]⁺ of this compound (MW: 148.2).
Product Ion (Q3) - Quantifiere.g., m/z 93.1A stable and abundant fragment ion, proposed from ring cleavage. Must be optimized.
Product Ion (Q3) - Qualifiere.g., m/z 80.1A second fragment ion used for confirmation. Must be optimized.
Internal Standard (IS)m/z 152.2 → 96.1Example for this compound-d3. Using a stable isotope-labeled IS is best practice.[4]
Collision GasArgonStandard for collision-induced dissociation.
Dwell Time50-100 msBalances sensitivity with the ability to define a chromatographic peak with sufficient data points.
Chromatographic Conditions

Reversed-phase chromatography using a C18 column is typically effective. The addition of a mobile phase modifier like formic acid is crucial to maintain a low pH, which promotes analyte ionization and improves peak shape.

Parameter Setting
ColumnC18, e.g., 2.1 x 50 mm, <3 µm particle size
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Gradient5% B, ramp to 95% B over 3-5 min, hold, and re-equilibrate

Experimental Protocols

Two primary sample preparation workflows are presented below. The choice depends on the required sensitivity and the complexity of the matrix.

Protocol 1: Protein Precipitation (PPT) - Fast and Efficient

This method is ideal for high-throughput screening and when the analyte concentration is expected to be within the mid-to-high ng/mL range. It is fast but provides less cleanup than SPE.[4]

Workflow Diagram: Protein Precipitation

cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Aliquot 100 µL of Biological Sample (Plasma, Serum, Urine) s2 2. Add 20 µL of Internal Standard (IS) s1->s2 s3 3. Add 300 µL of Ice-Cold Acetonitrile s2->s3 s4 4. Vortex Mix (1 minute) s3->s4 s5 5. Centrifuge (14,000 rpm, 10 min, 4°C) s4->s5 s6 6. Transfer Supernatant to Autosampler Vial s5->s6 s7 7. Inject into LC-MS/MS System s6->s7 cluster_spe SPE Protocol cluster_post Post-Elution s1 1. Condition (Methanol then Water) s2 2. Equilibrate (Aqueous Buffer, e.g., pH 6) s1->s2 s3 3. Load Sample (Pre-treated Urine/Plasma) s2->s3 s4 4. Wash 1 (Aqueous Buffer) s3->s4 s5 5. Wash 2 (Organic Solvent, e.g., Methanol) s4->s5 s6 6. Elute (5% NH4OH in Methanol) s5->s6 s7 7. Evaporate to Dryness (Nitrogen Stream, 40°C) s6->s7 s8 8. Reconstitute (100 µL Mobile Phase A) s7->s8 s9 9. Inject into LC-MS/MS System s8->s9

Caption: Solid-Phase Extraction workflow for enhanced purity.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Centrifuge urine samples at 4,000 rpm for 10 minutes to remove particulates.

    • To 500 µL of sample, add 500 µL of a buffer (e.g., 100 mM ammonium acetate, pH 6.0) and the internal standard.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the same buffer used for sample pre-treatment (e.g., 100 mM ammonium acetate, pH 6.0). This step prepares the sorbent to receive the analyte in the correct ionic state.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Steps:

    • Wash 1: Pass 1 mL of water to remove salts and highly polar interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar, neutral interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the charge on the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). [4]Vortex and transfer to an autosampler vial for analysis.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is superior, GC-MS can be used for the analysis of this compound, but it has significant drawbacks. Amines are generally polar and non-volatile, leading to poor chromatographic peak shape and interaction with the GC column. [5] To overcome this, a derivatization step is mandatory . This involves chemically modifying the analyte to make it more volatile and thermally stable. Reagents like propyl chloroformate or pentafluorobenzoyl chloride can be used. [6][5]

Technique Pros Cons
LC-MS/MS High sensitivity and specificity; No derivatization required; Handles complex matrices well. Higher instrument cost; Potential for matrix effects.

| GC-MS | Lower instrument cost; Excellent chromatographic resolution for volatile compounds. | Requires derivatization , which adds time, complexity, and potential for error; Less suitable for thermally labile compounds. [5]|

Method Validation: Ensuring Trustworthy Data

A bioanalytical method is not complete without rigorous validation to prove its reliability. All validation experiments should be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). [7][8][9] The fundamental parameters for validation are summarized below. [7][10][11]

Validation Parameter Description Typical Acceptance Criteria (FDA/ICH)
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte or IS in blank matrix. [7][9]
Calibration Curve & Linearity The relationship between instrument response and known concentrations of the analyte. At least 6-8 non-zero standards; Correlation coefficient (r²) ≥ 0.99. [7][11]
Accuracy & Precision Accuracy is the closeness of results to the true value. Precision is the repeatability of the measurements. Accuracy: Mean value within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (%CV) ≤15% (≤20% at LLOQ). [7][9][11]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Signal should be ≥5 times the blank; Accuracy within ±20%, Precision ≤20%. [7]
Recovery The efficiency of the extraction process, comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization caused by co-eluting matrix components. Assessed by comparing analyte response in a post-extracted matrix sample to a pure solution. The IS-normalized matrix factor should have a %CV ≤15%. [9]

| Stability | Analyte stability under various conditions: freeze-thaw cycles, bench-top (short-term), and long-term storage. | Mean concentration should be within ±15% of the nominal concentration. [1][9]|

Conclusion

The LC-MS/MS methods detailed in this guide provide a robust framework for the accurate and sensitive quantification of this compound in biological samples. For high-throughput needs, the Protein Precipitation protocol offers a balance of speed and performance. For applications demanding the highest sensitivity and data quality, the Solid-Phase Extraction protocol is the superior choice. Adherence to the described validation principles is essential for generating reliable, reproducible, and defensible scientific data.

References

  • Vertex AI Search. (2025).
  • Slideshare. (n.d.).
  • FDA. (2001).
  • FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Outsourced Pharma. (2023).
  • Benchchem. (n.d.). Application Note: Quantification of Myosmine in Biological Matrices using Myosmine-d4 as an Internal Standard by LC-MS.
  • ResearchGate. (n.d.). MRM transitions of the analytes. | Download Table.
  • ResearchGate. (n.d.). List of MRM transitions. m/z (amu) | Download Table.
  • ResearchGate. (n.d.). Drug Stability in Biological Specimens.
  • LabRulez LCMS. (n.d.).
  • ResearchGate. (n.d.). MRM transitions of analytes, IS and MS/MS conditions.
  • Waters Corporation. (n.d.).
  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS)
  • Phenomenex. (2018). Solid Phase Extraction & In-Well Hydrolysis for Analyzing Abusive Drugs.
  • NIH. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples.
  • Springer. (2024).
  • VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • Restek. (n.d.). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS.
  • MDPI. (n.d.). Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring.
  • ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues.
  • MDPI. (n.d.). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring.
  • RSC Publishing. (n.d.).
  • PMC - PubMed Central. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics.
  • PMC - NIH. (n.d.). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme.
  • PubMed. (n.d.). Solid-phase sample extraction for rapid determination of methylmalonic acid in serum and urine by a stable-isotope-dilution method.
  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples.
  • The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols.
  • Benchchem. (n.d.). Application Notes and Protocols for LC-MS/MS Analysis of (Rac)-Myrislignan in Biological Samples.

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of N-Methylmyosmine in Tobacco

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Methylmyosmine in various tobacco products. This compound is a minor tobacco alkaloid and its monitoring is of increasing interest to researchers and regulatory bodies. The described method utilizes a straightforward sample extraction procedure followed by a highly selective and sensitive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals involved in tobacco product analysis and safety assessment.

Introduction

This compound is a pyridine alkaloid found in tobacco, structurally related to other minor tobacco alkaloids. While not classified as a tobacco-specific nitrosamine (TSNA), its chemical structure and potential for transformation into other compounds make its quantification in tobacco products a subject of scientific inquiry. Accurate and reliable analytical methods are crucial for understanding its prevalence in different tobacco types and the potential implications for consumer exposure.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of trace-level compounds in complex matrices like tobacco due to its high selectivity, sensitivity, and speed.[1] This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for this compound, addressing key aspects from sample preparation to data interpretation, in line with principles outlined in regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) for tobacco product analysis.[2][3]

Experimental

Materials and Reagents
  • Standards: this compound (analytical standard, >98% purity), this compound-d3 (internal standard, custom synthesis or specialized supplier). Note: If a deuterated internal standard is not available, a structurally similar deuterated compound may be used as a surrogate, but validation must demonstrate its suitability.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), Ammonium acetate (analytical grade).

  • Tobacco Samples: Various types of tobacco (e.g., flue-cured, burley, oriental), smokeless tobacco products.

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

Rationale for Method Selection: The chosen sample preparation method is based on the widely accepted and robust QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been successfully applied to the analysis of various analytes in complex matrices, including tobacco.[4] This method provides efficient extraction and cleanup, minimizing matrix effects that can interfere with LC-MS/MS analysis.

Protocol: Sample Preparation

  • Homogenization: Grind the tobacco sample to a fine powder (e.g., using a laboratory mill).

  • Weighing: Accurately weigh 0.5 g of the homogenized tobacco sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known amount of this compound-d3 internal standard solution. The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.[5]

  • Extraction:

    • Add 10 mL of extraction solvent (e.g., acetonitrile with 1% formic acid).

    • Vortex vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Vortex again for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥ 5000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, and MgSO4) to remove interfering matrix components such as pigments and fatty acids.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge the d-SPE tube at high speed.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Development

Liquid Chromatography

Rationale for Column and Mobile Phase Selection: A C18 reversed-phase column is chosen for its versatility and ability to retain and separate a wide range of small organic molecules. The mobile phase, consisting of water and acetonitrile with a formic acid modifier, is a common and effective choice for the analysis of polar to moderately polar compounds in positive ion ESI-MS, as the acidic conditions promote protonation of the analyte.

Table 1: Optimized Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Mass Spectrometry

Rationale for MRM Transition Selection: Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity in quantitative analysis.[6] The precursor ion for this compound is its protonated molecule [M+H]+. Product ions are generated through collision-induced dissociation (CID) in the collision cell. The most intense and specific product ions are selected for quantification (quantifier) and confirmation (qualifier).

Determining MRM Transitions:

  • Precursor Ion Identification: The molecular formula of this compound is C10H12N2, with a monoisotopic mass of approximately 160.10 Da.[7] Therefore, the expected precursor ion [M+H]+ will have an m/z of approximately 161.1.

  • Product Ion Scan: A product ion scan of the m/z 161.1 precursor is performed to identify the major fragment ions. Based on the structure of this compound and fragmentation patterns of similar compounds, potential product ions could arise from the cleavage of the pyrroline ring or the pyridine ring.

  • Optimization of Collision Energy: The collision energy for each MRM transition is optimized to maximize the abundance of the product ion.

Table 2: Proposed MRM Transitions for this compound and its Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
This compound 161.1To be determined experimentallyTo be determined experimentally
This compound-d3 164.1To be determined experimentallyTo be determined experimentally

Note: The specific m/z values for the product ions and their optimal collision energies must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan and subsequent optimization.

Method Validation

A comprehensive method validation should be performed to ensure the reliability and accuracy of the results, following guidelines from regulatory bodies like the FDA.[3]

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in a post-extraction spiked sample to that of a neat standard solution.
Stability The chemical stability of the analyte in the matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Data Presentation and Visualization

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Tobacco Sample Homogenization sp2 Weighing & IS Spiking sp1->sp2 sp3 QuEChERS Extraction sp2->sp3 sp4 d-SPE Cleanup sp3->sp4 sp5 Filtration sp4->sp5 lc UHPLC Separation (C18 Column) sp5->lc Inject ms Tandem MS Detection (MRM Mode) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification using Calibration Curve dp1->dp2 dp3 Reporting dp2->dp3

Caption: LC-MS/MS workflow for this compound analysis.

Logical Relationship of Method Validation

The following diagram illustrates the interconnectedness of the key validation parameters that ensure a robust and reliable analytical method.

validation_logic center Reliable Quantitative Method linearity Linearity & Range center->linearity accuracy Accuracy center->accuracy precision Precision center->precision selectivity Selectivity center->selectivity loq Sensitivity (LOQ) center->loq stability Stability center->stability matrix_effect Matrix Effect center->matrix_effect accuracy->precision selectivity->loq matrix_effect->accuracy matrix_effect->precision

Caption: Interrelationship of method validation parameters.

Conclusion

The LC-MS/MS method described in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in tobacco products. The use of a stable isotope-labeled internal standard and a thorough method validation ensures the generation of high-quality, reliable data suitable for research and regulatory purposes. This method can be readily implemented in analytical laboratories equipped with standard LC-MS/MS instrumentation.

References

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4206586, this compound.
  • CORESTA. (2017). CORESTA Recommended Method No. 72: Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS.
  • Health Canada. (2023). Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B.
  • Waters Corporation. (n.d.). UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology.
  • Agilent Technologies. (n.d.). Rapid Analysis of Pesticides in Tobacco Using LC/MS/MS and GC/MS/MS.
  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • U.S. Food and Drug Administration. (2025). Guidance for Industry: Validation and Verification of Analytical Testing Methods Used for Tobacco Products.
  • Forensic Technology Center of Excellence. (2024). Selecting and optimizing transitions for LC-MS/MS methods.
  • U.S. Food and Drug Administration. (2025). Guidance Related to Tobacco Products.
  • LCGC International. (n.d.). Fast Analysis of Tobacco Nitrosamines in Cigarettes by LC–MS–MS.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
  • EURL-Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • Cai, J., Liu, B., Su, S., & Zhu, Z. J. (2019). Trends in analytical methods for analysis of tobacco products: An Overview. Editora da Universidade de Vassouras.
  • Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid communications in mass spectrometry : RCM, 36(8), e9261.

Sources

Gas chromatography-mass spectrometry protocol for detecting minor tobacco alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Minor Tobacco Alkaloids

Introduction: The Significance of Minor Alkaloids

While nicotine is the most abundant and widely recognized alkaloid in tobacco, constituting approximately 95% of the total alkaloid content, a group of structurally related "minor" alkaloids plays a disproportionately significant role in tobacco's health impact.[1][2] This group includes compounds such as nornicotine, myosmine, anabasine, and anatabine. The critical impetus for their precise quantification stems from their established role as precursors to carcinogenic tobacco-specific N'-nitrosamines (TSNAs).[1][3][4] Therefore, a robust, validated analytical method for detecting and quantifying these minor alkaloids is essential for researchers, regulatory bodies, and developers of new tobacco or nicotine products.

Gas chromatography coupled with mass spectrometry (GC-MS) is a premier analytical technique for this purpose, offering high chromatographic resolution and sensitive, specific detection.[5][6] This application note provides a detailed, field-proven protocol for the extraction, separation, and quantification of minor tobacco alkaloids from a complex tobacco matrix, grounded in established scientific principles and methodologies.

Principle of the Method

The protocol employs a solvent extraction to isolate alkaloids from the tobacco matrix. The process is facilitated by basification, which converts the alkaloid salts into their free-base form, enhancing their solubility in an organic solvent. An isotopically labeled internal standard is introduced at the beginning of the process to ensure quantitative accuracy by correcting for variations during sample preparation and injection.[7] The extracted analytes are then separated based on their boiling points and interaction with a mid-polarity capillary column in a gas chromatograph. Subsequently, the mass spectrometer identifies and quantifies the compounds based on their unique mass fragmentation patterns.

Apparatus, Reagents, and Materials

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Analytical Balance (± 0.1 mg precision)

    • 15 mL amber glass vials with screw caps

    • Mechanical shaker or vortex mixer

    • Centrifuge

    • Autosampler vials (2 mL) with inserts

    • Micropipettes

  • Reagents:

    • Alkaloid standards: (R,S)-nornicotine, myosmine, (R,S)-anabasine, (R,S)-anatabine, isonicoteine

    • Isotopically labeled internal standard: e.g., Nornicotine-d4 (pyridine-D4)

    • Methyl tert-butyl ether (MTBE), GC grade

    • Methanol, GC grade

    • Sodium hydroxide (NaOH), analytical grade

    • Deionized water

    • Blank matrix: Tomato leaves (NIST 1573a) or equivalent alkaloid-free plant matrix.[1]

  • GC Column: DB-1701 capillary column (30m × 0.250 mm, 0.25 µm film thickness) or equivalent.

Experimental Workflow Diagram

The overall process from sample receipt to final data analysis is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_weigh 1. Weigh 400 mg Tobacco or Blank Matrix s_spike 2. Spike with Internal Standard & Calibrants s_weigh->s_spike s_base 3. Add 2M NaOH (Basification) s_spike->s_base s_extract 4. Add MTBE & Shake (Liquid-Liquid Extraction) s_base->s_extract s_centrifuge 5. Centrifuge to Separate Phases s_extract->s_centrifuge s_aliquot 6. Transfer Organic Layer to Autosampler Vial s_centrifuge->s_aliquot a_inject 7. Inject 1 µL into GC-MS s_aliquot->a_inject a_separate 8. Chromatographic Separation a_inject->a_separate a_detect 9. MS Detection (Scan or SIM mode) a_separate->a_detect d_identify 10. Peak Identification (RT & Mass Spectra) a_detect->d_identify d_integrate 11. Peak Integration d_identify->d_integrate d_quantify 12. Quantification via Calibration Curve d_integrate->d_quantify d_report 13. Generate Report d_quantify->d_report

Caption: End-to-end workflow for minor tobacco alkaloid analysis.

Detailed Experimental Protocols

Part 1: Preparation of Standards and Samples

1. Standard Stock Solution Preparation:

  • Accurately weigh each minor alkaloid standard and dissolve in methanol to create individual stock solutions of approximately 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the individual stocks with methanol.

  • Prepare an internal standard (IS) stock solution (e.g., Nornicotine-d4) in methanol.

2. Calibration Curve Preparation:

  • For each calibration point, add 400 mg (± 0.5 mg) of the blank tomato leaf matrix to a 15 mL amber vial.[1]

  • Spike each blank matrix with a fixed amount of the IS solution and varying amounts of the mixed working standard solution to create a calibration curve over the desired concentration range.

  • Include a blank sample containing only the matrix and the internal standard.

3. Sample Preparation and Extraction:

  • Weigh 400 mg (± 0.5 mg) of the homogenized tobacco sample into a 15 mL amber vial.[1]

  • Causality: A 400 mg sample is large enough to be representative of the tobacco blend without requiring further homogenization.[1]

  • Add a known volume of the IS solution to the vial.

  • Add 1.0 mL of 2 M NaOH solution to the vial and vortex briefly. Allow the sample to sit for 15-30 minutes.

  • Causality: The addition of a strong base deprotonates the alkaloids, converting them to their more nonpolar free-base form, which is readily extracted from the aqueous plant matrix into an organic solvent.[6]

  • Add 10 mL of methyl tert-butyl ether (MTBE) to the vial.

  • Cap the vial tightly and shake vigorously on a mechanical shaker for 30 minutes.

  • Centrifuge the vial at 3000 rpm for 10 minutes to achieve a clean separation of the organic and aqueous layers.

  • Carefully transfer an aliquot of the upper organic layer (MTBE) into a 2 mL autosampler vial for GC-MS analysis.

Part 2: GC-MS Instrumental Analysis

The following parameters have been shown to provide excellent separation and detection of minor tobacco alkaloids.[1]

Table 1: GC-MS Instrument Parameters

ParameterSettingRationale
Gas Chromatograph
ColumnDB-1701 (30m x 0.250mm, 0.25µm)Mid-polarity column provides good selectivity for the alkaloids.
Carrier GasHelium (>99.999% purity) at 1.0-1.2 mL/minInert carrier gas standard for GC-MS.
Injection Volume1.0 µLStandard volume for sensitivity without overloading the column.
Injector Temperature250 °CEnsures rapid volatilization of analytes.
Injection ModeSplitlessMaximizes transfer of analytes to the column for trace-level detection.
Oven ProgramInitial: 35°C, hold 0.75 min; Ramp 1: 80°C/min to 170°C; Ramp 2: 2°C/min to 178°C; Ramp 3: 120°C/min to 280°C, hold 1 minThe multi-step ramp allows for separation of volatile components, focuses the target alkaloids, and then quickly cleans the column.[1]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns.
Ionization Energy70 eVStandard energy that creates extensive, library-searchable fragmentation.
Ion Source Temp.230 °CPrevents condensation of analytes in the source.
Transfer Line Temp.285 °CPrevents condensation of analytes between the GC and MS.
Acquisition ModeFull Scan (m/z 40-200) and/or Selected Ion Monitoring (SIM)Full Scan is used for identification; SIM provides higher sensitivity and selectivity for quantification.

Data Analysis and Method Validation

1. Identification: Analytes are identified by comparing their retention times and mass fragmentation patterns to those of the authentic standards run under the same conditions. The mass spectra of tobacco alkaloids are characterized by fragments arising from the cleavage of the bond between the pyridine and the secondary heterocyclic ring.[8]

Table 2: Key Ions for SIM and Quantification

AnalyteTypical Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Myosmine~6.0146117, 91
Nornicotine~6.2148119, 92
Anabasine~6.5162133, 105
Anatabine~6.7160131, 104
Isonicoteine~7.1158130, 105
Nornicotine-d4 (IS)~6.2152123, 96

2. Quantification: Quantification is performed using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for each calibration standard. The concentration of the analyte in the unknown samples is then calculated from this regression equation.

3. Method Validation: A self-validating protocol must demonstrate performance across several key metrics.[1][2]

  • Linearity: The calibration curve should exhibit a coefficient of determination (r²) of >0.995 over the intended concentration range.[1]

  • Accuracy: Determined by analyzing spiked blank matrix samples at low, medium, and high concentrations. Recoveries should typically be within 85-115%.[1]

  • Precision: Measured as the relative standard deviation (RSD) of replicate measurements. Intraday and interday precision should be <15%.[1]

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (typically S/N > 3), while the LOQ is the lowest concentration that can be accurately quantified (typically S/N > 10). For this method, LOQs in the range of 0.03–0.12 µg/g can be achieved.[1]

Conclusion

This application note details a comprehensive and robust GC-MS protocol for the quantification of minor tobacco alkaloids. By employing a validated extraction technique, optimized chromatographic separation, and specific mass spectrometric detection, this method provides the accuracy and sensitivity required for regulatory compliance, scientific research, and quality control in the tobacco and nicotine industries. The use of an isotopically labeled internal standard and a suitable blank matrix for calibration are critical components that ensure the trustworthiness and reliability of the generated data.

References

  • Lisko, J. G., Stanfill, S. B., Duncan, B. W., & Watson, C. H. (2013). Application of GC-MS/MS for the analysis of tobacco alkaloids in cigarette filler and various tobacco species. Analytical Chemistry, 85(6), 3380–3384. [Link]
  • PubMed. (2013). Application of GC-MS/MS for the analysis of tobacco alkaloids in cigarette filler and various tobacco species.
  • ACS Publications. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. American Chemical Society. [Link]
  • ResearchGate. (n.d.). GC conditions for the analysis of minor alkaloids in tobacco.
  • Al-Tamrah, S. A. (2013). Analytical determination of nicotine in tobacco leaves by gas chromatography–mass spectrometry. Arabian Journal of Chemistry, 9(S2), S1238-S1241. [Link]
  • Pacenti, M., et al. (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Spectroscopy Online. [Link]
  • ResearchGate. (2013). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species.
  • Yuliani, R., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis for the Identification of Antifungal and Antioxidant in Tobacco Waste.
  • Zbancioc, G., Drochioiu, G., & Mangalagiu, I. I. (2012). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH.
  • Jacob, P., et al. (2013).
  • Vlase, L., et al. (2011). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. Farmacia Journal. [Link]

Sources

Application Note: A Robust Solid-Phase Extraction Protocol for the Cleanup of N-Methylmyosmine in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and efficient solid-phase extraction (SPE) protocol for the cleanup and concentration of N-Methylmyosmine from complex biological matrices, such as plasma and urine, prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a minor tobacco alkaloid and a metabolite of nicotine, is of increasing interest in toxicological and clinical research.[1] The protocol leverages a mixed-mode cation exchange SPE sorbent to achieve high recovery and excellent sample purity. The underlying principles of sorbent selection, method optimization, and validation are discussed to provide researchers with a comprehensive guide for reliable quantification of this compound.

Introduction

This compound is a pyridine alkaloid found in tobacco products and is also formed as a metabolite of nicotine.[1] Its presence in biological samples can serve as a biomarker for tobacco exposure. Accurate and sensitive quantification of this compound is crucial for understanding its pharmacokinetics and potential toxicological effects. However, the analysis of this compound in biological fluids is challenging due to its low concentrations and the presence of numerous endogenous interferences.

Sample preparation is a critical step for achieving reliable analytical results.[2] Solid-phase extraction (SPE) is a powerful technique for sample cleanup and concentration, offering significant advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher throughput, and improved reproducibility.[3][4] This application note presents a detailed SPE protocol specifically designed for this compound, addressing the need for a robust and validated sample preparation method.

Understanding this compound and SPE Sorbent Selection

2.1. Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing an effective SPE method.[5] this compound (C₁₀H₁₂N₂) is a basic compound with a molecular weight of 160.22 g/mol .[6][7] Its structure contains a pyridine ring and a pyrroline ring with a tertiary amine, which can be protonated under acidic conditions. This basicity is the key to designing a selective extraction method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₂N₂[6]
Molecular Weight160.22 g/mol [6][7]
Chemical Structure3-(1-methyl-4,5-dihydro-1H-pyrrol-2-yl)pyridine[6]
Key Functional GroupsPyridine ring, Tertiary amineInferred from structure

2.2. Rationale for Mixed-Mode Cation Exchange SPE

Given the basic nature of this compound, a mixed-mode solid-phase extraction sorbent combining reversed-phase and strong cation exchange (SCX) functionalities is the optimal choice.[8][9] This approach offers a dual retention mechanism, providing superior selectivity and cleanup compared to single-mode sorbents.

  • Reversed-Phase Interaction: The non-polar backbone of the sorbent (e.g., C8 or C18) retains this compound and other non-polar to moderately polar compounds through hydrophobic interactions.

  • Cation Exchange Interaction: The strong cation exchange functional groups (e.g., benzenesulfonic acid) provide a powerful retention mechanism for basic compounds like this compound, which are positively charged at an acidic pH.[8]

This dual retention allows for a rigorous washing procedure to remove neutral and acidic interferences, resulting in a cleaner final extract.

Detailed Solid-Phase Extraction Protocol

This protocol is optimized for a 1 mL biological sample (e.g., plasma, urine) using a mixed-mode C8/SCX SPE cartridge.

3.1. Materials and Reagents

  • SPE Cartridges: Mixed-Mode C8/Strong Cation Exchange (e.g., 100 mg, 3 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (≥98%)

  • Ammonium Hydroxide (28-30%)

  • Sample Collection Tubes

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

3.2. Step-by-Step Protocol

Step 1: Sample Pre-treatment The goal of this step is to dilute the sample, adjust the pH to ensure the analyte is charged, and disrupt any protein binding.[10][11]

  • Pipette 1.0 mL of the biological sample (plasma or urine) into a clean tube.

  • Add 1.0 mL of 2% formic acid in water.

  • Vortex for 30 seconds to mix thoroughly.

  • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins or particulates.

  • Use the supernatant for the loading step.

Step 2: Cartridge Conditioning This step wets the sorbent and activates the functional groups for optimal interaction with the sample.[12]

  • Place the SPE cartridges on the vacuum manifold.

  • Pass 3 mL of methanol through each cartridge.

  • Pass 3 mL of water through each cartridge. Do not allow the sorbent bed to dry.

Step 3: Sample Loading During this step, the analyte is retained on the sorbent bed. A slow and consistent flow rate is crucial for efficient retention.[13]

  • Load the pre-treated sample supernatant onto the conditioned cartridge.

  • Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute.

Step 4: Washing This is a critical step to remove endogenous interferences. The mixed-mode sorbent allows for a multi-step wash.

  • Wash 1 (Polar Interferences): Add 3 mL of 2% formic acid in water to each cartridge. This wash removes highly polar, unretained matrix components.

  • Wash 2 (Non-polar Interferences): Add 3 mL of methanol to each cartridge. This wash removes non-polar and weakly retained compounds bound by reversed-phase interactions, while the charged this compound remains bound to the cation exchange sites.

Step 5: Elution The final step is to disrupt the interaction between the analyte and the sorbent to collect the purified this compound.[12]

  • Dry the cartridges under vacuum for 5 minutes to remove any residual wash solvent.

  • Place clean collection tubes in the manifold.

  • Add 2 mL of 5% ammonium hydroxide in methanol to each cartridge. The high pH neutralizes the charge on this compound, disrupting the cation exchange interaction, and the methanol disrupts the reversed-phase interaction, allowing for efficient elution.

  • Apply a gentle vacuum to slowly elute the analyte.

Step 6: Evaporation and Reconstitution This step concentrates the sample and prepares it for LC-MS analysis.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for analysis.

3.3. Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Elution Sample 1. Sample Pre-treatment (1mL Plasma/Urine + 1mL 2% Formic Acid) Centrifuge Centrifuge (4000 rpm, 10 min) Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Condition 2. Conditioning (Methanol -> Water) Supernatant->Condition Load 3. Sample Loading (1-2 mL/min) Condition->Load Wash1 4a. Wash 1 (2% Formic Acid in Water) Load->Wash1 Wash2 4b. Wash 2 (Methanol) Wash1->Wash2 Elute 5. Elution (5% NH4OH in Methanol) Wash2->Elute Evaporate 6. Evaporation (Nitrogen, 40°C) Elute->Evaporate Reconstitute 7. Reconstitution (100 µL Mobile Phase) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis SPE_Mechanism cluster_loading Loading/Washing (Acidic pH) cluster_elution Elution (Basic pH) Sorbent_Load Sorbent Particle Reversed-Phase (C8) Cation Exchange (-SO3-) Analyte_Load This compound (Positively Charged) Analyte_Load->Sorbent_Load:f1 Hydrophobic Interaction Analyte_Load->Sorbent_Load:f2 Ionic Interaction Interference_N Neutral/Acidic Interferences Interference_N->Sorbent_Load:f0 Washed Away Sorbent_Elute Sorbent Particle Reversed-Phase (C8) Cation Exchange (-SO3-) Analyte_Elute This compound (Neutral) Analyte_Elute->Sorbent_Elute:f0 Eluted

Sources

Application Notes and Protocols for the Gas Chromatographic Analysis of N-Methylmyosmine: A Guide to Derivatization Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Gas Chromatography (GC) analysis of N-Methylmyosmine, a minor tobacco alkaloid. We delve into the inherent challenges of analyzing this cyclic tertiary amine and present detailed protocols for both direct analysis and analysis following derivatization. Two primary derivatization techniques, acylation with Trifluoroacetic Anhydride (TFAA) and reaction with Ethyl Chloroformate (ECF), are explored in-depth. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the quantification of this compound in various matrices.

Introduction: The Analytical Challenge of this compound

This compound is a minor alkaloid found in tobacco products, and its accurate quantification is of interest in tobacco research and for understanding the precursors of tobacco-specific nitrosamines.[1][2][3] Structurally, this compound is a cyclic tertiary amine, a characteristic that presents significant challenges for Gas Chromatography (GC) analysis.[4][5] The lone pair of electrons on the nitrogen atom can interact with active sites on the GC column and liner, leading to poor peak shape (tailing), reduced sensitivity, and poor reproducibility.[1][2]

While modern, highly inert GC columns have improved the direct analysis of such compounds, derivatization remains a powerful tool to enhance chromatographic performance. Derivatization aims to convert the polar amine into a less polar, more volatile, and more thermally stable derivative, resulting in sharper, more symmetrical peaks and improved sensitivity.[3]

This application note will explore three approaches for the GC analysis of this compound:

  • Direct Analysis without Derivatization: Leveraging modern column technology.

  • Acylation with Trifluoroacetic Anhydride (TFAA): A common technique for amines.

  • Derivatization with Ethyl Chloroformate (ECF): A versatile reagent for a broad range of metabolites, including amines.[6][7][8]

Direct GC-MS Analysis of this compound (Without Derivatization)

With advancements in column technology, direct analysis of this compound without derivatization is a viable and often preferred method due to its simplicity and reduced sample preparation time. The key to successful direct analysis lies in minimizing active sites within the GC system.

2.1. Rationale and Key Considerations

The primary challenge in the direct analysis of amines is their tendency to interact with silanol groups on the surface of traditional GC columns, leading to peak tailing.[1][2] To overcome this, specialized base-deactivated columns are recommended. These columns have a surface treatment that minimizes these interactions, resulting in improved peak shape and reproducibility.[1]

2.2. Recommended GC-MS Parameters for Direct Analysis

ParameterRecommendationRationale
GC Column Base-deactivated, low-to-mid polarity phase (e.g., DB-5ms Ultra Inert, RTX-5Amine)Minimizes peak tailing by reducing interaction with active sites.[1]
Injector Split/Splitless InletProvides flexibility for various sample concentrations.
Liner Deactivated, with glass woolA deactivated liner is crucial to prevent analyte adsorption.
Injector Temp. 250 °CEnsures efficient volatilization of this compound.
Carrier Gas Helium, constant flow (1.0-1.5 mL/min)Inert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 minAn example program; should be optimized for specific applications.
MS Transfer Line 280 °CPrevents condensation of the analyte.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Acquisition Mode Scan or Selected Ion Monitoring (SIM)SIM mode offers higher sensitivity for targeted analysis.

2.3. Workflow for Direct GC-MS Analysis

Caption: Workflow for direct GC-MS analysis of this compound.

Derivatization with Trifluoroacetic Anhydride (TFAA)

Acylation with fluorinated anhydrides like TFAA is a widely used derivatization technique for primary and secondary amines to improve their chromatographic properties.[9][10] While the reaction with tertiary amines is less direct, it can proceed through various mechanisms, potentially leading to a derivative with improved analytical characteristics.

3.1. Reaction Principle

Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent.[11][12] With primary and secondary amines, it readily forms stable trifluoroacetyl amides. For a tertiary amine like this compound, a direct acylation at the nitrogen is not possible. However, a reaction may occur, potentially involving the formation of a quaternary ammonium intermediate followed by dealkylation or ring opening, or a reaction with other parts of the molecule. The resulting derivative is expected to be less polar and more volatile.

3.2. Experimental Protocol: Acylation with TFAA

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile, ethyl acetate)

  • Pyridine (as a catalyst, optional)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette a known volume of the sample extract or standard solution into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous solvent (e.g., acetonitrile) and 50 µL of TFAA to the dried sample. If using a catalyst, add 10 µL of pyridine.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3.3. Workflow for TFAA Derivatization

Caption: Workflow for TFAA derivatization of this compound.

Derivatization with Ethyl Chloroformate (ECF)

Ethyl chloroformate (ECF) is a versatile derivatizing reagent that reacts with a wide range of functional groups, including amines, in aqueous media.[6][7][8] For tertiary amines, the reaction typically proceeds via a von Braun-type dealkylation, resulting in the formation of a carbamate.[5] This method is advantageous as it can be performed in a single step involving simultaneous derivatization and extraction.[7]

4.1. Reaction Principle

The reaction of a tertiary amine with ethyl chloroformate generally involves the formation of a quaternary ammonium salt intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, leading to the cleavage of one of the N-alkyl groups and the formation of an ethyl carbamate derivative. In the case of this compound, the methyl group is the most likely to be cleaved. The resulting N-ethoxycarbonyl-myosmine is less polar and more amenable to GC analysis.

4.2. Experimental Protocol: Derivatization with ECF

Materials:

  • This compound standard or aqueous sample

  • Ethyl chloroformate (ECF)

  • Pyridine

  • Sodium bicarbonate solution (5% w/v)

  • Extraction solvent (e.g., chloroform or dichloromethane)

  • Anhydrous sodium sulfate

  • Reaction vials

Procedure:

  • Sample Preparation: Place an aliquot of the aqueous sample or standard solution into a reaction vial.

  • pH Adjustment and Reagent Addition: Add 500 µL of 5% sodium bicarbonate solution and 200 µL of pyridine.

  • Derivatization/Extraction: Add 500 µL of extraction solvent (e.g., chloroform) and 50 µL of ECF.

  • Reaction: Vortex the mixture vigorously for 1 minute.

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.

  • Collection and Drying: Carefully transfer the organic (lower) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject an aliquot of the dried organic extract into the GC-MS.

4.3. Workflow for ECF Derivatization

Caption: Workflow for ECF derivatization of this compound.

Comparison of Analytical Approaches

FeatureDirect AnalysisTFAA DerivatizationECF Derivatization
Principle Direct injection and separationAcylationDealkylation and carbamate formation
Sample Prep Time MinimalModerateModerate
Chromatography Good with specialized columnsPotentially improved peak shapeImproved peak shape and volatility
Sensitivity May be lowerCan be enhancedGenerally enhanced
Complexity LowModerateModerate
Potential Issues Peak tailing with standard columnsIncomplete reaction, side productsIncomplete dealkylation, matrix effects
Best For Rapid screening, simple matricesWhen direct analysis is insufficientAqueous samples, enhanced sensitivity

Conclusion

The choice of an analytical method for this compound by GC depends on the specific requirements of the study, including the sample matrix, desired sensitivity, and available instrumentation. Direct analysis using a base-deactivated column offers a simple and rapid approach. For enhanced chromatographic performance and sensitivity, derivatization with either TFAA or ECF are powerful options. The protocols provided in this application note serve as a starting point for method development and should be optimized and validated for each specific application.

References

  • Restek. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • Caamaño, I. C., et al. (2015).
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Kometani, T., Shiotani, S., & Mitsuhashi, K. (1972). On the cleavage of tertiary amines with ethyl chloroformate. Chemical & Pharmaceutical Bulletin, 20(7), 1345-1350.
  • Zhao, X., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(7), 2881-2888.
  • Matzner, M., Kurkjy, R. P., & Cotter, R. J. (1964).
  • D'Orazio, G., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(21), 5021.
  • Husek, P. (1998). Ethyl Chloroformate as a Derivatizing Reagent for Capillary GC Determination of Dopamine, Adrenaline, Putrescine, and Histamine.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • Supelco. (n.d.).
  • Millard, B. J. (1977). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Journal of Sciences, Islamic Republic of Iran, 8(2), 115-119.
  • ResearchGate. (n.d.). Scheme 5. Synthesis of pyrrolidinone 21. TFAA=trifluoroacetic anhydride.
  • Hsu, L. C. (1972). New methods for preparing N, N-dialkyltrifluoroacetamides. NASA Technical Reports Server.
  • Asafu-Adjaye, E. B. (2014). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Hartman, W. W., & Brethen, M. R. (1931).
  • ResearchGate. (n.d.). Derivatization for GC-MS analysis?.
  • Wang, X., et al. (2011). Derivatization Method for Determination of Nitrosamines by GC–MS.
  • Tsikas, D., & Gutzki, F. M. (2023).
  • Sanz, C., et al. (2011). A derivatization procedure for the simultaneous analysis of iminosugars and other low molecular weight carbohydrates by GC–MS in mulberry (Morus sp.).
  • Lisko, J. G., et al. (2013). Application of GC-MS/MS for the analysis of tobacco alkaloids in cigarette filler and various tobacco species. Analytical Chemistry, 85(6), 3380-3384.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Trifluoroacetic anhydride.
  • LCGC International. (2025).
  • Thermo Fisher Scientific. (n.d.). Overcoming the Challenges of Nitrosamine Impurities in Drugs.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • MDPI. (n.d.). Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges.
  • Labio Scientific®. (2022).
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (2017).

Sources

Application Notes & Protocols: Standard Operating Procedure for N-Methylmyosmine In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Methylmyosmine, a minor tobacco alkaloid and a metabolite of nicotine, is of significant interest in toxicological and pharmacological research. Understanding its cellular effects is crucial for evaluating its contribution to tobacco-related pathologies and its potential pharmacological activities. This document provides a comprehensive guide for conducting in vitro cell culture studies with this compound, detailing everything from fundamental safety protocols to advanced experimental designs for assessing cytotoxicity, metabolic fate, and cellular signaling. The protocols are designed to be robust and self-validating, ensuring data integrity and reproducibility for researchers in toxicology, pharmacology, and drug development.

Introduction: The Scientific Rationale for Studying this compound

This compound is a pyridine alkaloid found in tobacco products and is also formed through the metabolic oxidation of nicotine.[1][2] Its structural similarity to nicotine and other tobacco alkaloids suggests potential interactions with biological systems, most notably neuronal nicotinic acetylcholine receptors (nAChRs).[3][4] Research into this compound is driven by the need to understand the full toxicological profile of tobacco constituents beyond nicotine. Key research questions include its cytotoxic potential, its metabolic stability and pathways, and its ability to modulate nAChR-mediated signaling, which could have implications for neurotoxicity and addiction. This guide provides the foundational procedures to begin addressing these questions in a controlled in vitro environment.

Critical Safety & Handling Protocols

This compound, like many alkaloids and nitrosamine precursors, must be handled with care. Assume the compound is cytotoxic and potentially genotoxic.

2.1. Personal Protective Equipment (PPE) Always wear the following when handling this compound powder or concentrated solutions:

  • Double Nitrile Gloves: To prevent dermal absorption.[5]

  • Safety Goggles: To protect against splashes.

  • Lab Coat: To protect clothing and skin.

2.2. Engineering Controls

  • Chemical Fume Hood: All handling of this compound powder, including weighing and preparation of stock solutions, must be performed in a certified chemical fume hood to prevent inhalation.[5][6]

  • Biological Safety Cabinet (BSC): All cell culture manipulations involving this compound, including cell treatment and media changes, should be conducted in a Class II BSC to maintain sterility and contain aerosols.

2.3. Waste Disposal All contaminated materials (pipette tips, tubes, flasks, media) must be treated as hazardous chemical waste and disposed of according to institutional guidelines. Liquid waste should be collected and treated before disposal down the drain.

Reagent Preparation and Cell Line Management

3.1. This compound Stock Solution The quality of your results begins with proper reagent preparation.

  • Rationale: this compound is typically a solid. A concentrated stock solution in a suitable solvent is required for accurate and repeatable dilutions into cell culture media. Dimethyl sulfoxide (DMSO) is the most common solvent due to its high solubilizing capacity and relative inertness at low concentrations.

  • Protocol:

    • In a chemical fume hood, weigh out the desired amount of this compound powder (CAS: 525-74-6).[7]

    • Dissolve in high-purity, sterile DMSO to create a high-concentration stock (e.g., 100 mM).

    • Vortex thoroughly until fully dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

3.2. Cell Line Selection and Maintenance The choice of cell line is dictated by the experimental question.

  • For Plant-Specific Metabolism/Biology:

    • Tobacco BY-2 (Bright Yellow 2) Cells: A fast-growing, highly homogeneous plant cell suspension culture derived from Nicotiana tabacum.[8][9] It serves as an excellent model for studying the metabolism and effects of tobacco-native compounds in a homologous system.[10][11]

    • Maintenance Protocol:

      • Culture in modified Linsmaier and Skoog (mLS) medium supplemented with sucrose and plant hormones (e.g., 2,4-D).[9][10]

      • Maintain as a suspension culture in Erlenmeyer flasks on a rotary shaker (approx. 130 rpm) at 25-27°C in the dark.[11]

      • Subculture weekly by diluting 1-2 mL of the 7-day-old culture into ~100 mL of fresh medium.[11]

  • For Mammalian Cytotoxicity and Signaling:

    • HEK293 cells expressing specific nAChR subunits (e.g., α4β2): Human Embryonic Kidney cells are easy to transfect and provide a "blank slate" to study the effects of ligands on specific, exogenously expressed receptor subtypes.[3][4] This is critical for dissecting the precise molecular targets of this compound.

    • Neuronal Cell Lines (e.g., SH-SY5Y): A human neuroblastoma cell line that endogenously expresses a variety of nAChRs, providing a more physiologically relevant model for neurotoxicity studies.

    • Maintenance Protocol (General for Adherent Mammalian Lines):

      • Culture in appropriate media (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

      • Maintain in a humidified incubator at 37°C with 5% CO₂.

      • Subculture when cells reach 80-90% confluency using trypsin-EDTA to detach cells.

Experimental Workflow & Core Protocols

The following diagram outlines the general workflow for an in vitro study of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Conclusion Cell_Culture Cell Line Seeding & Acclimatization Treatment Cell Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Stock_Prep This compound Stock Preparation Stock_Prep->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Endpoint Metabolism Metabolism Studies (LC-MS/MS) Treatment->Metabolism Timepoints Signaling Signaling Analysis (Ca2+ influx, Western Blot) Treatment->Signaling Endpoint Data_Analysis Data Interpretation & Statistical Analysis Cytotoxicity->Data_Analysis Metabolism->Data_Analysis Signaling->Data_Analysis

Caption: General experimental workflow for in vitro this compound studies.

4.1. Protocol: Cytotoxicity Assessment Determining the concentration range over which this compound affects cell viability is a fundamental first step.

  • Rationale: Assays like MTT and LDH release provide quantitative data on cell health. The MTT assay measures the metabolic activity of mitochondria, which is an indicator of cell viability, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[12]

  • Step-by-Step Protocol (MTT Assay):

    • Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and recover for 24 hours.

    • Treatment: Prepare serial dilutions of this compound in fresh culture medium from your stock solution. The final DMSO concentration in all wells, including the vehicle control, must be identical and non-toxic (typically ≤0.5%).

    • Remove old media and add 100 µL of the treatment media to the respective wells. Include a "vehicle control" (media with DMSO) and a "positive control" (media with a known cytotoxic agent).

    • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the media and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Parameter MTT Assay LDH Assay
Principle Measures mitochondrial reductase activityMeasures plasma membrane damage
Endpoint Cell viability/proliferationCell death/cytolysis
Typical Controls Vehicle (DMSO), Positive (e.g., Doxorubicin)Spontaneous release, Maximum release (lysis buffer)
Reference [12][12]

4.2. Protocol: In Vitro Metabolism Study Understanding if and how this compound is metabolized by cellular enzymes is key to interpreting its activity.

  • Rationale: The liver is the primary site of xenobiotic metabolism. Liver subcellular fractions, such as S9 or microsomes, contain a rich complement of Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolic enzymes.[13][14] Incubating this compound with these fractions allows for the identification of potential metabolites.

  • Step-by-Step Protocol (Liver S9 Fraction):

    • Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare a reaction mixture containing phosphate buffer (pH 7.4), liver S9 fraction, and a cofactor solution (e.g., NADPH for Phase I reactions).[15]

    • Initiate Reaction: Add this compound to the reaction mix to a final concentration of (e.g., 1-10 µM).

    • Incubation: Incubate the reaction at 37°C in a shaking water bath for a set time (e.g., 60 minutes). Include a negative control reaction without the NADPH cofactor to distinguish enzymatic from non-enzymatic degradation.

    • Quench Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also precipitates the proteins.

    • Sample Prep: Centrifuge the tube to pellet the precipitated protein. Transfer the supernatant to a new tube for analysis.

    • Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound (this compound) and any newly formed metabolites.[16]

G Nicotine Nicotine NicA2 Nicotine Oxidoreductase (or CYP equivalent) Nicotine->NicA2 NMM This compound PhaseI_II Phase I / II Enzymes (e.g., CYP, UGT) NMM->PhaseI_II Metabolites Further Metabolites (e.g., Hydroxylated Species) NicA2->NMM Oxidation PhaseI_II->Metabolites Metabolism G cluster_cell Cell NMM This compound nAChR nAChR (e.g., α4β2) NMM->nAChR Binding Ion_Influx Ca²⁺ / Na⁺ Influx nAChR->Ion_Influx Opens Channel Membrane Cell Membrane Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Depolarization->Signaling

Caption: Hypothetical signaling pathway for this compound at a nicotinic receptor.

Data Interpretation and Validation

  • Statistical Significance: Always perform experiments with at least three biological replicates. Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if the observed effects are statistically significant.

  • Controls are Key: The validity of your data hinges on proper controls. A vehicle control ensures that the solvent is not causing an effect. A positive control ensures the assay is working as expected. In signaling studies, a known antagonist can confirm the specificity of the interaction with the target receptor.

  • Orthogonal Assays: If this compound shows cytotoxicity in an MTT assay, confirm the result with a different method, such as an LDH assay or live/dead cell staining, to ensure the effect is not an artifact of a single assay's mechanism. [12][17]

References

  • Wikipedia. (n.d.). Tobacco BY-2 cells. [Link]
  • RIKEN BRC Experimental Plant Division. (n.d.). Tobacco (Nicotiana). [Link]
  • Janda, K. D., et al. (n.d.). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. PMC - NIH. [Link]
  • An, R., & Zhai, S. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. [Link]
  • BioCrick. (n.d.). Myosmine | CAS:532-12-7. [Link]
  • MDPI. (2010). Protein and Metabolite Analysis Reveals Permanent Induction of Stress Defense and Cell Regeneration Processes in a Tobacco Cell Suspension Culture. MDPI. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Ibraheem, H. M., et al. (2023). Effect Crud alkaloids extraction from Nicotina tabacum in same cell line. International Journal of Health Sciences. [Link]
  • Nagata, T. (2018). Tobacco BY-2 Cell Line as the “HeLa” Cell in the Cell Biology of Higher Plants.
  • POLYMUN. (n.d.). Analytical Methods. [Link]
  • CONICET. (2024). Analytical Methods. [Link]
  • Cohen, B. N., et al. (1998). Neuronal Nicotinic Acetylcholine Receptors Are Blocked by Intracellular Spermine in a Voltage-Dependent Manner. PMC - PubMed Central. [Link]
  • Zhou, Y. X., et al. (1998).
  • RIKEN BRC Experimental Plant Division. (2022). Cryopreservation of tobacco BY-2 suspension cell cultures. [Link]
  • Stewart, N. T., et al. (2000). Traditional and emerging methods for analyzing cell activity in cell culture. Methods in Cell Science. [Link]
  • Richards, C. I., et al. (2011). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central. [Link]
  • iGEM. (2021). BY-2 Cell culture maintenance. [Link]
  • ResearchGate. (n.d.). Different stages of tobacco cell suspension culture. [Link]
  • Admescope. (n.d.). Services for in vitro Metabolism research. [Link]
  • Yue, W., & Li, J. (2022). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]
  • BioIVT. (n.d.).
  • ResearchGate. (n.d.). Maintenance of Tobacco BY-2 Cell Suspension Culture. [Link]
  • Nashmi, R., et al. (2003). Assembly of alpha4beta2 nicotinic acetylcholine receptors assessed with functional fluorescently labeled subunits: effects of localization, trafficking, and nicotine-induced upregulation in clonal mammalian cells and in cultured midbrain neurons. The Journal of Neuroscience. [Link]
  • Fraga, C. A. M., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. PMC - NIH. [Link]
  • Bukharaeva, E., et al. (2022). Activation of Neuronal Nicotinic Receptors Inhibits Acetylcholine Release in the Neuromuscular Junction by Increasing Ca2+ Flux through Cav1 Channels. MDPI. [Link]
  • Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. [Link]

Sources

Application Notes and Protocols for N-Methylmyosmine as a Potential Biomarker for Tobacco Exposure

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Quest for Specific Tobacco Exposure Biomarkers

The assessment of tobacco exposure is critical in clinical and research settings to understand dose-response relationships for tobacco-related diseases, verify smoking cessation, and evaluate the efficacy of harm reduction strategies. While cotinine, the primary metabolite of nicotine, is the gold-standard biomarker, its utility can be complemented by other minor alkaloids and metabolites that may offer different pharmacokinetic profiles or insights into specific exposure sources. N-Methylmyosmine, a derivative of nicotine, has been considered as a potential candidate in this context. This document provides a comprehensive overview of the current understanding and the significant challenges associated with the application of this compound as a biomarker for tobacco exposure.

Scientific Rationale and Significant Challenges

This compound is formed from the oxidation of nicotine. Its structural relationship to nicotine makes it a logical candidate for a tobacco-specific biomarker. However, two primary challenges significantly limit its current applicability:

  • Chemical Instability : this compound is an unstable compound. Its stability in biological matrices such as blood, urine, and saliva under various storage and processing conditions has not been well-characterized, which is a critical prerequisite for a reliable biomarker.[1][2][3]

  • Confounding from Dietary Sources of Myosmine : The closely related compound, myosmine, is found in a variety of food sources, including nuts, cereals, and some fruits and vegetables. While this compound itself has not been identified in dietary sources, the potential for metabolic conversion or analytical interference from dietary myosmine presents a significant confounding factor. Studies have shown that myosmine is detectable in non-smokers, and the differences in myosmine levels between smokers and non-smokers are much smaller than those observed for cotinine.[4][5] This suggests that a portion of the myosmine body burden is unrelated to tobacco exposure.

Metabolic Pathway of Nicotine and Formation of this compound

Nicotine undergoes extensive metabolism in humans, primarily mediated by cytochrome P450 enzymes. The major pathway leads to the formation of cotinine. This compound is a minor product formed through the oxidation of the pyrrolidine ring of nicotine.

Nicotine Nicotine Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine CYP2A6 (major pathway) N_Methylmyosmine This compound (Minor Product) Nicotine->N_Methylmyosmine Oxidation Other_Metabolites Other Minor Metabolites Nicotine->Other_Metabolites

Caption: Metabolic fate of nicotine, highlighting the major pathway to cotinine and the minor formation of this compound.

Comparative Analysis with Established Biomarkers

A direct comparison of this compound with established biomarkers like cotinine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) highlights the significant data gaps for this compound.

FeatureThis compoundCotinineNNAL
Half-life Data not available; expected to be short due to instability.~16-18 hours[6]~10-18 days[7]
Specificity for Tobacco Potentially low due to confounding from dietary myosmine.[4][5]High; minimal sources other than nicotine exposure.Very high; derived from tobacco-specific nitrosamine (NNK).[6]
Sensitivity Data not available.High; detectable even with low-level exposure.[8][9]High; suitable for detecting long-term and intermittent exposure.[8][9]
Typical Concentrations in Smokers Data not available.Plasma: 100-500 ng/mL; Urine: 1000-8000 ng/mL.[8]Urine: ~165 pg/mL.[8]
Typical Concentrations in Non-smokers Data not available.Plasma: <1 ng/mL; Urine: <10 ng/mL.[8]Urine: ~5.8 pg/mL.[8]
Biological Matrix Theoretically detectable in urine, plasma, saliva.Urine, plasma, saliva, hair, nails.[4]Primarily urine.[8][9]
Analytical Method LC-MS/MS (hypothetical)LC-MS/MS, GC-MS, EIALC-MS/MS[8]

Hypothetical Analytical Protocol for this compound Quantification in Human Urine

Disclaimer: The following protocol is a hypothetical procedure based on standard analytical techniques for related alkaloids. This method has not been validated and would require rigorous validation before use in a research or clinical setting.

I. Principle

This method describes a hypothetical procedure for the quantitative determination of this compound in human urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The procedure involves a solid-phase extraction (SPE) clean-up step followed by instrumental analysis. An isotopically labeled internal standard (e.g., this compound-d3) would be required for accurate quantification.

II. Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (or other suitable internal standard)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium hydroxide

  • Mixed-mode cation exchange SPE cartridges

  • Human urine samples (stored at -20°C or below)

III. Instrumentation
  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system.

  • A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

IV. Sample Preparation (Solid-Phase Extraction)
  • Thaw urine samples to room temperature and vortex.

  • To 1 mL of urine, add the internal standard solution.

  • Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

V. LC-MS/MS Parameters (Hypothetical)
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions (Hypothetical):

    • This compound: Q1/Q3 (to be determined experimentally)

    • This compound-d3: Q1/Q3 (to be determined experimentally)

VI. Quality Control
  • Calibration curves should be prepared in a synthetic urine matrix.

  • Quality control samples at low, medium, and high concentrations should be analyzed with each batch of samples.

  • Acceptance criteria for accuracy and precision should be within ±15% (±20% at the lower limit of quantification).

cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Spike Spike with Internal Standard Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Data Data Processing MS->Data

Caption: Hypothetical workflow for the analysis of this compound in urine.

Interpretation of Results and Limitations

If this compound were to be used as a biomarker, its concentration would theoretically correlate with tobacco exposure. However, any interpretation would be severely limited by the lack of data on its pharmacokinetics and the significant potential for confounding from dietary sources of myosmine. Without established cutoff values to distinguish smokers from non-smokers, and without a clear understanding of its dose-response relationship, the utility of this compound measurements would be questionable. The high concentrations of cotinine in smokers provide a much clearer and more reliable signal for tobacco exposure.[4][5][8][9]

Conclusion and Future Perspectives

Based on the current scientific literature, this compound is not a viable biomarker for assessing tobacco exposure. The primary obstacles are its inherent instability and the confounding factor of dietary myosmine. Future research would need to address these fundamental issues before this compound could be considered for any practical application in this field. Specifically, studies on its stability in biological samples, its pharmacokinetic profile in humans, and methods to distinguish its origin from tobacco versus other sources would be necessary. Until such data are available, cotinine and NNAL remain the superior and recommended biomarkers for the assessment of tobacco exposure.

References

  • Schütte-Borkovec, K., Heppel, C. W., Heling, A. K., & Richter, E. (2009). Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. Biomarkers, 14(5), 278-284.
  • O'Connell, K. M., et al. (2010). Impact of Differing Levels of Tobacco-Specific Nitrosamines in Cigarette Smoke on the Levels of Biomarkers in Smokers. Cancer Epidemiology, Biomarkers & Prevention, 19(6), 1389-1398.
  • Anapharm Bioanalytics. (n.d.). Considerations to properly assess drug stability within biological samples.
  • Goniewicz, M. L., et al. (2011). Comparison of Urine Cotinine and the Tobacco-Specific Nitrosamine Metabolite 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL) and Their Ratio to Discriminate Active From Passive Smoking. Nicotine & Tobacco Research, 13(3), 202-208.
  • Goniewicz, M. L., et al. (2011). Comparison of urine cotinine and the tobacco-specific nitrosamine metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) and their ratio to discriminate active from passive smoking. Nicotine & Tobacco Research, 13(3), 202-208.
  • [Author], [Year]. 1 Specific biomarker comparison in current smokers, e-cigarette users, and non-smokers. [Journal].
  • Hecht, S. S., et al. (1999).
  • Request PDF. (n.d.). Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva.
  • Roca-Linan, M., et al. (2021). Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. Antibiotics, 10(11), 1385.
  • Sneed, G. D. (2017). Drug Stability in Biological Specimens.
  • Calvey, T. N., Wareing, M., Williams, N. E., & Chan, K. (1978). Pharmacokinetics and pharmacological effects of neostigmine in man. British Journal of Clinical Pharmacology, 5(6), 529–534.
  • Edwards, M. K., et al. (1993). Metabolism and pharmacokinetics of N1,N14-diethylhomospermine. Journal of the National Cancer Institute, 85(19), 1558–1564.
  • Walter, K., et al. (1992). Pharmacokinetics of physostigmine in man following a single application of a transdermal system. British Journal of Clinical Pharmacology, 34(1), 59–63.
  • Setnikar, I., Palumbo, R., Canali, S., & Zanolo, G. (1993). Pharmacokinetics of glucosamine in man. Arzneimittel-Forschung, 43(10), 1109–1113.

Sources

Application and Protocol for the Use of Deuterated N-Methylmyosmine as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Bioanalysis

In the landscape of analytical chemistry, particularly within the realms of clinical research, toxicology, and drug development, the demand for precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such applications due to its inherent sensitivity and selectivity.[1][2] However, the analytical process is susceptible to variations that can compromise data integrity. Factors such as sample loss during preparation, fluctuations in instrument performance, and matrix effects—where co-eluting substances interfere with analyte ionization—can all introduce significant error.[2][3]

To surmount these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is a widely adopted and highly effective strategy.[4][5] An ideal internal standard is a compound that is chemically identical to the analyte but isotopically distinct, allowing it to be differentiated by the mass spectrometer.[6] By adding a known quantity of the SIL-IS to every sample, calibrator, and quality control standard at the outset of the analytical workflow, it co-experiences nearly identical conditions as the analyte.[7] Consequently, the ratio of the analyte's signal to that of the internal standard provides a normalized response that corrects for the aforementioned sources of variability, leading to highly accurate and precise quantification.[2]

This application note provides a comprehensive guide to the use of deuterated N-Methylmyosmine (this compound-dn) as an internal standard for the quantitative analysis of this compound in various biological matrices by LC-MS/MS. This compound is a minor tobacco alkaloid and a potential precursor to carcinogenic tobacco-specific nitrosamines (TSNAs), making its accurate measurement critical in tobacco product analysis and related biomedical research.[8][9]

The Rationale for Deuterated this compound as an Internal Standard

The selection of an appropriate internal standard is a critical decision in method development. Deuterated analogs of the analyte of interest are considered the "gold standard" for several key reasons:[6][10]

  • Physicochemical Equivalence: this compound-dn is structurally and chemically identical to native this compound. This ensures that it exhibits the same behavior during sample extraction, chromatography, and ionization.[2] Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.

  • Co-elution in Chromatography: Due to their identical chemical properties, the analyte and its deuterated counterpart will co-elute from the liquid chromatography (LC) column. This is crucial for effective correction of matrix effects, as both compounds are exposed to the same co-eluting matrix components at the same time.[7]

  • Distinct Mass-to-Charge Ratio (m/z): The incorporation of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[4]

  • Minimal Isotopic Contribution: A high degree of isotopic purity in the deuterated standard is essential to prevent its contribution to the analyte's signal, and vice versa.[6]

The synthesis of deuterated this compound can be approached through various methods for deuterium incorporation into organic molecules.[11][12][13] A common strategy involves the use of deuterated reagents in the final steps of a synthetic route that is analogous to the synthesis of the unlabeled compound. For instance, a synthetic pathway could involve the use of a deuterated methylating agent to introduce the N-CD3 group.

cluster_Analyte This compound cluster_IS Deuterated Internal Standard Analyte_Structure Structure: 1-methyl-5-(pyridin-3-yl)-3,4-dihydro-2H-pyrrole N_Methylmyosmine This compound Deuterated_N_Methylmyosmine This compound-d3 N_Methylmyosmine->Deuterated_N_Methylmyosmine Deuteration IS_Structure Structure with Deuterium Labels (e.g., on the N-methyl group)

Caption: Structural relationship between this compound and its deuterated analog.

Experimental Protocol: Quantitative Analysis of this compound

This protocol outlines a robust LC-MS/MS method for the quantification of this compound in a biological matrix such as urine or plasma, utilizing this compound-dn as an internal standard.

Materials and Reagents
  • This compound certified reference standard

  • This compound-dn (e.g., N-methyl-d3-myosmine) certified reference standard

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Control biological matrix (e.g., human plasma, urine)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-dn in separate volumetric flasks with methanol to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound primary stock solution with 50:50 methanol:water. These will be used to spike the matrix for the calibration curve.

  • Internal Standard Working Solution (ISWS): Dilute the this compound-dn primary stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL. The optimal concentration should be determined during method development but is typically in the mid-range of the calibration curve.

Sample Preparation (Solid Phase Extraction)
  • Sample Aliquoting: To 100 µL of each sample (calibrator, QC, or unknown), add 20 µL of the ISWS (100 ng/mL).

  • Acidification: Add 200 µL of 2% formic acid in water to each sample and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of 2% formic acid in water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A (see LC parameters).

start Sample Aliquot + ISWS acidify Acidification start->acidify load Sample Loading acidify->load condition SPE Conditioning condition->load wash Washing load->wash elute Elution wash->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Sample preparation workflow using Solid Phase Extraction (SPE).

LC-MS/MS Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Parameter Condition
LC System UPLC/UHPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
This compound Transition e.g., m/z 147 → 119 (Quantifier), m/z 147 → 92 (Qualifier)
This compound-d3 Transition e.g., m/z 150 → 122 (Quantifier)

Note: The exact m/z transitions should be determined by infusing the pure compounds and optimizing for the most stable and abundant fragment ions. The fragmentation of N-methylated amine compounds often involves the loss of neutral molecules or cleavage adjacent to the nitrogen atom.[14][15][16]

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the quantifier MRM transitions of both this compound and this compound-dn.

  • Ratio Calculation: Calculate the peak area ratio (PAR) for each sample: PAR = (Peak Area of this compound) / (Peak Area of this compound-dn)

  • Calibration Curve: Construct a calibration curve by plotting the PAR of the calibration standards against their corresponding concentrations. A linear regression with a 1/x or 1/x² weighting is typically used.

  • Concentration Determination: Determine the concentration of this compound in unknown samples by interpolating their PAR values from the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose. The validation should be performed in accordance with established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[17][18][19][20][21][22]

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at multiple QC levels (low, mid, high).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

Validation Parameter Acceptance Criteria (Typical)
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Factor CV ≤ 15%
Recovery Consistent, precise, and reproducible

Conclusion

The use of deuterated this compound as an internal standard provides a robust and reliable solution for the accurate quantification of this compound in complex biological matrices by LC-MS/MS. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response, thereby enhancing the precision and accuracy of the analytical results. The protocol and validation guidelines presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this methodology in their laboratories, ensuring data of the highest quality and integrity.

References

  • U.S. Food and Drug Administration. (2018).
  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration. (2001).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • U.S. Food and Drug Administration. (2022).
  • U.S. Department of Health and Human Services. (2025).
  • International Council for Harmonis
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • National Institutes of Health. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. [Link]
  • National Institutes of Health.
  • Shimadzu.
  • National Center for Biotechnology Information.
  • CORESTA. Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. [Link]
  • National Institutes of Health. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. [Link]
  • J-STAGE.
  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
  • National Center for Biotechnology Information.
  • International Journal of Research in Pharmaceutical Sciences. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
  • Reddit. Internal Standard Selection. [Link]
  • National Institutes of Health.
  • Chemistry LibreTexts.
  • ResearchGate. Chemical structures of internal MS standards 47−51. [Link]
  • National Institutes of Health. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. [Link]
  • PubMed.
  • National Center for Biotechnology Information.
  • National Institutes of Health. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C H Bonds of Drug Molecules. [Link]
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • Doc Brown's Chemistry. mass spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to N-Methylmyosmine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing and conducting receptor binding assays for N-Methylmyosmine, a tobacco alkaloid of significant interest. Given its structural similarity to nicotine, the primary targets for this compound are neuronal nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels crucial in synaptic transmission.[1][2] This guide will focus on the use of [³H]-Epibatidine, a high-affinity agonist radioligand, to characterize the binding of this compound to nAChRs in brain tissue.[3][4] We will cover the theoretical underpinnings of the assay, detailed protocols for membrane preparation, saturation and competition binding experiments, and a thorough guide to data analysis and interpretation.

Introduction: The Significance of this compound and its Interaction with nAChRs

This compound is a minor tobacco alkaloid that is structurally related to myosmine and nicotine. Its presence in tobacco products and its potential physiological effects necessitate a clear understanding of its molecular targets. The primary hypothesis is that this compound, like nicotine, exerts its effects by binding to nicotinic acetylcholine receptors (nAChRs). These receptors are pentameric structures composed of various subunits (e.g., α2-α10, β2-β4) that form a central ion channel.[1][5] The specific subunit composition determines the receptor's pharmacological and physiological properties, making different nAChR subtypes attractive targets for various therapeutic areas, including neurodegenerative diseases, pain, and addiction.[6][7]

Radioligand binding assays are a cornerstone of pharmacology, providing a direct measure of the interaction between a ligand and its receptor.[6] By employing a radiolabeled compound with known high affinity for the target receptor, we can determine key binding parameters for unlabeled test compounds like this compound. This guide will detail two fundamental types of binding assays:

  • Saturation Binding Assay: This experiment determines the density of receptors in a given tissue (Bmax) and the affinity of the radioligand for the receptor, expressed as the equilibrium dissociation constant (Kd).[3][8]

  • Competition Binding Assay: This assay measures the ability of an unlabeled test compound (this compound) to displace the radioligand from the receptor, allowing for the determination of its inhibitory constant (Ki), a measure of its binding affinity.[3][6]

For this protocol, we will utilize [³H]-Epibatidine, a potent nAChR agonist that binds with high affinity to several nAChR subtypes, making it an excellent tool for initial characterization studies.[3][9][10]

Experimental Design and Workflow

The overall workflow for characterizing this compound binding to nAChRs is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages of the experimental design.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis tissue Brain Tissue Collection (e.g., Rat Forebrain) homogenization Homogenization in Buffer with Protease Inhibitors tissue->homogenization centrifugation Differential Centrifugation to Isolate Membranes homogenization->centrifugation protein_assay Protein Quantification (e.g., Bradford Assay) centrifugation->protein_assay saturation Saturation Binding Assay (Determine Kd and Bmax of [3H]-Epibatidine) protein_assay->saturation competition Competition Binding Assay (Determine IC50 and Ki of this compound) protein_assay->competition scintillation Liquid Scintillation Counting (Measure Bound Radioactivity) saturation->scintillation competition->scintillation scatchard Scatchard Analysis / Non-linear Regression (for Saturation Data) scintillation->scatchard cheng_prusoff Cheng-Prusoff Equation (Calculate Ki from IC50) scintillation->cheng_prusoff interpretation Data Interpretation and Pharmacological Profiling scatchard->interpretation cheng_prusoff->interpretation

Caption: Workflow for this compound nAChR Binding Assay.

Materials and Reagents

Equipment
  • Homogenizer (e.g., Polytron)

  • Refrigerated centrifuge

  • Liquid scintillation counter

  • Filtration manifold

  • pH meter

  • Vortex mixer

  • Pipettes

Reagents and Buffers
  • [³H]-Epibatidine (specific activity ~50-80 Ci/mmol)

  • This compound (unlabeled)

  • Nicotine (for defining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., PMSF, leupeptin, aprotinin)[11]

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Bovine Serum Albumin (BSA)

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine

Detailed Protocols

Protocol 1: Membrane Preparation from Rat Brain

This protocol is adapted from established methods for preparing brain membranes for nAChR binding studies.[11][12]

  • Tissue Dissection: Euthanize a rat according to approved animal care protocols and dissect the desired brain region (e.g., forebrain, hippocampus) on ice.[13]

  • Homogenization: Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold Homogenization Buffer using a Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation step. This wash step is crucial for removing endogenous ligands.

  • Final Resuspension: Resuspend the final membrane pellet in Assay Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford assay.

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Saturation Binding Assay with [³H]-Epibatidine

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]-Epibatidine in the prepared membranes.[8]

  • Assay Setup: In a series of microcentrifuge tubes, prepare the following components in triplicate:

    • Total Binding: Assay Buffer, membrane preparation (50-100 µg protein), and varying concentrations of [³H]-Epibatidine (e.g., 0.01 nM to 5 nM).

    • Non-specific Binding (NSB): Assay Buffer, membrane preparation, varying concentrations of [³H]-Epibatidine, and a high concentration of an unlabeled competitor (e.g., 10 µM nicotine) to saturate the specific binding sites.

  • Incubation: Incubate the tubes at room temperature for 2-4 hours to allow the binding to reach equilibrium.[12]

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine. This step separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with 3 x 4 mL of ice-cold Wash Buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding versus the concentration of [³H]-Epibatidine. The resulting curve should be hyperbolic, indicating saturation of the binding sites.[8]

    • Analyze the data using non-linear regression to fit a one-site binding model, which will yield the Kd and Bmax values.

    • Alternatively, perform a Scatchard analysis by plotting Bound/Free versus Bound radioligand. The slope of the resulting line is -1/Kd, and the x-intercept is Bmax.[8][14][15]

ParameterDescriptionDetermined From
Kd Equilibrium dissociation constant; a measure of the radioligand's affinity. Lower Kd indicates higher affinity.Saturation Assay
Bmax Maximum number of binding sites; represents the density of receptors in the tissue.Saturation Assay
Protocol 3: Competition Binding Assay with this compound

This assay determines the affinity (Ki) of this compound for nAChRs by measuring its ability to compete with [³H]-Epibatidine.[6]

  • Assay Setup: Prepare the following in triplicate:

    • Total Binding: Assay Buffer, membrane preparation, and a fixed concentration of [³H]-Epibatidine (typically at or near its Kd value determined from the saturation assay).

    • Non-specific Binding (NSB): Assay Buffer, membrane preparation, the fixed concentration of [³H]-Epibatidine, and a high concentration of unlabeled nicotine (e.g., 10 µM).

    • Competition: Assay Buffer, membrane preparation, the fixed concentration of [³H]-Epibatidine, and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation, Filtration, and Counting: Follow the same procedures as described in the saturation binding assay (steps 2-5 of Protocol 4.2).

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound. This will generate a sigmoidal dose-response curve.

    • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value , which is the concentration of this compound that inhibits 50% of the specific binding of [³H]-Epibatidine.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :[16][17][18] Ki = IC50 / (1 + [L]/Kd) Where:

      • IC50 is the experimentally determined concentration of this compound that inhibits 50% of specific binding.

      • [L] is the concentration of the radioligand ([³H]-Epibatidine) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand, determined from the saturation assay.

The following diagram illustrates the relationship between the experimentally derived IC50 and the calculated Ki value.

G cluster_analysis Data Analysis exp Competition Binding Experiment Varying [this compound] Fixed [[3H]-Epibatidine] Measure % Inhibition ic50 Determine IC50 (Non-linear Regression) exp:f2->ic50 cheng_prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff ki Calculate Ki (Affinity of this compound) cheng_prusoff->ki

Caption: From Experimental IC50 to Calculated Ki.

Safety Precautions for Handling Tritium

Tritium (³H) is a low-energy beta emitter. While it does not pose an external radiation hazard, internal exposure through ingestion, inhalation, or skin absorption must be avoided.[19][20]

  • Designated Work Area: All work with tritiated compounds should be conducted in a designated and clearly labeled area.[21][22]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double gloves. Many tritium compounds can penetrate gloves, so it is recommended to change the outer pair frequently.[20][21]

  • Containment: Use spill trays lined with absorbent paper to contain any potential spills.

  • Waste Disposal: Dispose of all radioactive waste (liquid and solid) in clearly labeled, sealed containers as per your institution's radiation safety guidelines.[22]

  • Contamination Monitoring: Regularly monitor the work area for contamination using wipe tests and a liquid scintillation counter. Geiger counters are not effective for detecting tritium.[20]

  • No Mouth Pipetting: Absolutely no eating, drinking, or smoking in the laboratory where tritium is handled.[21][22]

Conclusion

This guide provides a comprehensive framework for characterizing the binding of this compound to nicotinic acetylcholine receptors. By following these protocols, researchers can obtain reliable data on the binding affinity of this compound, which is a critical first step in understanding its pharmacological profile and potential physiological effects. The principles and techniques described herein are fundamental to neuropharmacology and drug discovery and can be adapted to study a wide range of ligand-receptor interactions.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • University of Bristol.
  • Horti, A. G., & Villemagne, V. L. (2006). Development of radioligands with optimized imaging properties for quantification of nicotinic acetylcholine receptors by positron emission tomography. Current pharmaceutical design, 12(30), 3877–3891.
  • Waud, D. R. (1992). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of theoretical biology, 156(4), 521–535.
  • Moravek. Best Practices for Handling and Storing Tritium. [Link]
  • University of California, San Diego. H Tritium - Environmental Health and Safety. [Link]
  • Scatchard, G. (1949). The attractions of proteins for small molecules and ions. Annals of the New York Academy of Sciences, 51(4), 660–672.
  • Zhang, Y., et al. (2021). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 26(16), 4948.
  • Princeton University. Safety Information and Specific Handling Precautions for Radionuclides H-3, C-14, S-35, P-32 and I-125. [Link]
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit 1.8.
  • Oxford Reference.
  • Lazareno, S., & Birdsall, N. J. (1993). Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. British journal of pharmacology, 109(4), 1110–1119.
  • ChemHelp ASAP. (2021, January 14).
  • Cer, R. Z., et al. (2009). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
  • Wikipedia. Ligand binding assay. [Link]
  • Eurofins Discovery. nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay - FR. [Link]
  • Ding, Y. S., et al. (2006). A novel nicotinic acetylcholine receptor antagonist radioligand for PET studies. Journal of nuclear medicine, 47(5), 843–850.
  • Govind, A. P., et al. (2012). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of neuroscience, 32(11), 3804–3815.
  • ResearchGate.
  • Mitra, A. K., et al. (2004). α-Bungarotoxin Binding to Acetylcholine Receptor Membranes Studied by Low Angle X-Ray Diffraction. Biophysical journal, 86(6), 3763–3774.
  • Wikipedia. Nicotinic acetylcholine receptor. [Link]
  • Marks, M. J., et al. (2009). The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. The Journal of pharmacology and experimental therapeutics, 330(1), 60–68.
  • daCosta, C. J. B., et al. (2010). Preparation of Reconstituted Acetylcholine Receptor Membranes Suitable for AFM Imaging of Lipid-protein Interactions. Biochimica et biophysica acta, 1798(2), 225–235.
  • Zoli, M., et al. (2002). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. The Journal of neuroscience, 22(20), 8785–8789.
  • Govind, A. P., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of neuroscience, 37(41), 9867–9879.
  • Romano, C., & Goldstein, A. (1980). The binding of L-[3H]nicotine to a single class of high affinity sites in rat brain membranes. Molecular pharmacology, 18(3), 448–454.
  • Papke, R. L., et al. (2010). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 58(7), 1050–1061.
  • Anderson, D. J., & Arneric, S. P. (1994). [3H]Epibatidine binding to bovine adrenal medulla: evidence for alpha3beta4* nicotinic receptors. European journal of pharmacology, 253(3), 261–267.
  • Houghtling, R. A., et al. (1995). [3H]epibatidine labels nicotinic receptors in rat brain: an autoradiographic study. Brain research, 674(2), 273–284.
  • The Noted Anatomist. (2021, February 13). Nicotinic cholinergic receptors [Video]. YouTube. [Link]
  • PDSP. Assay Protocol Book. [Link]
  • Schmidt, J., & Raftery, M. A. (1973). Nicotinic acetylcholine receptor from rat brain.
  • Yoshida, K., & Imura, H. (1983). Characterization of [3H]nicotine binding to rat brain sections. Japanese journal of pharmacology, 33(5), 941–946.
  • Benwell, M. E., et al. (1988). Evidence that tobacco smoking increases the density of (-)-[3H]nicotine binding sites in human brain. Journal of neurochemistry, 50(4), 1243–1247.
  • Schwartz, R. D., & Kellar, K. J. (1983). [3H]acetylcholine and 3Hnicotine label the same recognition site in rat brain. Molecular pharmacology, 24(3), 387–393.
  • daCosta, C. J. B., & Baenziger, J. E. (2013). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. Biomolecules, 3(3), 581–609.
  • Acker, T. M., et al. (2019). Novel binding mode for negative allosteric NMDA receptor modulators.
  • Monaghan, D. T., et al. (2024). Thienopyrimidinone Derivatives as a GluN2B/C/D Biased, Positive Allosteric Modulator of the N-Methyl-d-Aspartate Receptor. Journal of medicinal chemistry.

Sources

Protocol for isolating N-Methylmyosmine from cured tobacco leaves

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Protocol for the Isolation and Quantification of N-Methylmyosmine from Cured Tobacco Leaves

Introduction

This compound is a minor alkaloid found in tobacco leaves, primarily formed as a degradation product of nicotine. While nicotine constitutes the majority of the alkaloid content in tobacco, typically accounting for over 95%, minor alkaloids like this compound are of significant interest to researchers in toxicology, pharmacology, and tobacco product analysis.[1] The study of these minor alkaloids provides insights into tobacco chemistry, curing processes, and the metabolic fate of nicotine.

Isolating this compound presents a unique challenge due to its relatively low abundance compared to nicotine and its inherent chemical instability. It has been reported that this compound is particularly unstable under alkaline conditions, where it can readily convert to a resinous substance, complicating extraction and purification efforts. This application note provides a robust, step-by-step protocol for the efficient extraction, purification, and quantification of this compound from cured tobacco leaves, designed to maximize recovery while preserving the integrity of the analyte. The methodology employs a carefully controlled acid-base liquid-liquid extraction, followed by solid-phase extraction (SPE) for purification and subsequent analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Principle of the Method

The protocol is founded on the principle of differential solubility of alkaloids based on pH. The overall workflow is a multi-stage process designed to systematically isolate this compound from the complex matrix of cured tobacco.

  • Extraction: Tobacco alkaloids exist as salts of organic acids in the plant material.[2] The initial extraction in an acidic aqueous buffer protonates the alkaloids, including this compound, rendering them water-soluble. A subsequent wash with a non-polar organic solvent removes many interfering hydrophobic compounds (e.g., lipids, pigments) while the target alkaloids remain in the aqueous phase.

  • Purification: The pH of the aqueous extract is carefully raised, deprotonating the alkaloids and making them soluble in a non-polar organic solvent. This liquid-liquid extraction step achieves a significant purification from water-soluble matrix components. A critical aspect of this step is minimizing the exposure time to the basic conditions to prevent degradation of this compound. The crude organic extract is then further purified using silica-based Solid Phase Extraction (SPE), which separates the alkaloids from remaining impurities based on polarity.

  • Analysis & Quantification: The purified extract is analyzed using UPLC-MS/MS. This technique provides the high sensitivity and selectivity required to detect and quantify low-abundance minor alkaloids.[3] Quantification is achieved by creating a calibration curve with a certified reference standard and using an isotopically labeled internal standard to correct for matrix effects and variations in recovery.

Materials and Reagents

Item Description/Grade Supplier Example
Solvents
MethanolLC-MS GradeFisher Scientific
AcetonitrileLC-MS GradeFisher Scientific
Dichloromethane (DCM)HPLC GradeSigma-Aldrich
Ethyl AcetateHPLC GradeSigma-Aldrich
WaterLC-MS Grade or Milli-QMillipore
Reagents
Hydrochloric Acid (HCl)37%, ACS GradeSigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ACS GradeSigma-Aldrich
Ammonium FormateLC-MS Grade, >99%Sigma-Aldrich
Formic AcidLC-MS Grade, ~99%Thermo Scientific
Anhydrous Sodium SulfateACS Grade, GranularFisher Scientific
Standards
This compound>98% PurityToronto Research Chemicals
This compound-d3>98% Purity (Internal Std.)Toronto Research Chemicals
SPE Cartridges
Silica SPE Cartridges500 mg, 6 mLWaters (Sep-Pak)
Equipment
Grinder/Homogenizere.g., IKA Tube MillIKA
CentrifugeCapable of 4000 x gBeckman Coulter
pH MeterCalibratedMettler Toledo
Rotary EvaporatorBüchi
SPE Vacuum Manifold12- or 24-portWaters
UPLC-MS/MS Systeme.g., Waters ACQUITY UPLC with Xevo TQ-SWaters Corporation

Experimental Protocol

PART A: Sample Preparation & Extraction

Causality: This acid-base extraction is a classic and effective method for selectively isolating alkaloids.[1] The initial acidic extraction protonates the basic nitrogen atoms on the alkaloids, making them soluble in the aqueous phase and allowing for the removal of non-polar interferences. Subsequent basification deprotonates them, facilitating their transfer into an immiscible organic solvent for isolation.

  • Homogenization: Weigh 5.0 g of cured tobacco leaves (lamina) and cryo-grind to a fine, homogenous powder (approx. 40-60 mesh).

  • Acidic Extraction:

    • Transfer the tobacco powder to a 250 mL Erlenmeyer flask.

    • Add 100 mL of 0.1 M HCl.

    • Spike with 100 µL of a 10 µg/mL internal standard solution (this compound-d3).

    • Seal the flask and agitate on an orbital shaker at 200 rpm for 60 minutes at room temperature.

  • Filtration & Defatting:

    • Filter the mixture through a Büchner funnel with Whatman No. 1 filter paper. Collect the acidic aqueous filtrate.

    • Transfer the filtrate to a 250 mL separatory funnel.

    • Add 50 mL of dichloromethane (DCM), shake vigorously for 1 minute, and allow the layers to separate.

    • Discard the lower organic (DCM) layer. Repeat this wash step one more time. This removes non-polar lipids and pigments.

  • Basification & Liquid-Liquid Extraction (LLE):

    • Place the separatory funnel containing the aqueous extract in an ice bath.

    • Slowly add 10 M NaOH dropwise while gently swirling until the pH of the aqueous phase reaches 10.0 ± 0.2. Crucial: Perform this step quickly to minimize degradation of this compound. The addition of NaOH is known to profoundly increase the recovery of tobacco alkaloids.[3]

    • Immediately add 50 mL of DCM, shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the lower organic (DCM) layer.

    • Repeat the extraction of the aqueous phase twice more with 50 mL portions of DCM.

  • Drying and Concentration:

    • Pool the three DCM extracts.

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the dried extract to near dryness using a rotary evaporator at 30°C.

    • Reconstitute the residue in 2 mL of DCM for SPE cleanup.

PART B: Solid Phase Extraction (SPE) Purification

Causality: SPE is employed to further purify the crude extract by removing polar interferences that were co-extracted. A silica cartridge is used, where separation is based on polarity. A non-polar wash removes weakly retained compounds, and a more polar solvent is then used to elute the target alkaloids.

  • Cartridge Conditioning: Condition a 500 mg silica SPE cartridge by passing 5 mL of DCM through it using a vacuum manifold. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 2 mL of reconstituted extract from step A5 onto the cartridge.

  • Washing: Wash the cartridge with 10 mL of 50:50 (v/v) DCM:Hexane to elute weakly polar interferences.

  • Elution: Elute the this compound and other alkaloids with 10 mL of 95:5 (v/v) DCM:Methanol.

  • Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the final residue in 1.0 mL of 95:5 (v/v) Water:Acetonitrile containing 0.1% formic acid for UPLC-MS/MS analysis.

PART C: UPLC-MS/MS Analysis

Causality: A UPLC system provides rapid and high-resolution separation. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity, which is essential for quantifying trace-level analytes in a complex matrix. The precursor ion (the protonated molecule) is selected and fragmented, and a specific product ion is monitored, minimizing chemical noise.

Parameter Condition
UPLC System Waters ACQUITY UPLC I-Class
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B (0-0.5 min), 5-60% B (0.5-5.0 min), 60-95% B (5.0-5.5 min), Hold at 95% B (5.5-6.0 min), 95-5% B (6.0-6.1 min), Re-equilibrate at 5% B (6.1-8.0 min)
Mass Spectrometer Waters Xevo TQ-S
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.5 kV
Source Temp. 150°C
Desolvation Temp. 500°C
Cone Gas Flow 150 L/Hr
Desolvation Gas 800 L/Hr

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone (V) Collision (eV)
This compound161.1133.1 (Quantifier)2515
This compound161.182.1 (Qualifier)2522
This compound-d3 (IS)164.1136.12515

Note: MS/MS parameters should be optimized for the specific instrument in use.

Visualization of Workflow & Structure

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_analyze Analysis Tobacco Cured Tobacco Leaves Grind Cryo-Grinding Tobacco->Grind Powder Homogenized Powder Grind->Powder AcidExt Acidic Extraction (0.1 M HCl) Powder->AcidExt Defat Defatting Wash (DCM) AcidExt->Defat LLE Basification (pH 10) & LLE (DCM) Defat->LLE Crude Crude Alkaloid Extract LLE->Crude SPE Silica SPE Cleanup Crude->SPE Pure Purified Extract SPE->Pure Analysis UPLC-MS/MS Analysis Pure->Analysis Data Quantification Analysis->Data

Caption: Overall workflow for the isolation and analysis of this compound.

Caption: Chemical structure of this compound (C₁₀H₁₂N₂).

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4206586, this compound.
  • Shifflett, J. R., Wittenberg, J. B., & Bezabeh, D. Z. (n.d.). Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. CORESTA.
  • Maeda, S., Uchida, S., & Kisaki, T. (1978). Synthesis and Characterization of this compound. Agricultural and Biological Chemistry, 42(11), 2177-2178.
  • Lopes, G. N., et al. (2021). Extraction and Purification of Nicotine from Tobacco Waste by a Sustainable Aqueous Two-Phase System Containing Recyclable Hydrophilic Alcohol and Salt. ACS Sustainable Chemistry & Engineering.
  • Wu, W., & Ashley, D. L. (2005). Determination of Nicotine and Other Minor Alkaloids in International Cigarettes by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 77(19), 6129-6135.
  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
  • Li, W., et al. (2022). Alkaloids from tobacco leaves: Isolation, alkaloid contents, and potential application as a natural pesticide against Bactrocera dorsalis. BioResources, 17(1), 1764-1780.
  • Zheng, M., et al. (2019). Development of Sensitive and Reliable UPLC-MS/MS Methods for Food Analysis of Emerging Mycotoxins in China Total Diet Study. Toxins, 11(3), 173.
  • Wibowo, A. A., et al. (2021). Extraction of Nicotine from Tobacco Leaves and Development of Fast Dissolving Nicotine Extract Film. Polymers, 13(16), 2769.
  • Alliou, C., et al. (2024).
  • Roselius, W., et al. (1979). U.S. Patent No. 4,154,245. Washington, DC: U.S.
  • Rühl, M., et al. (2019). Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome. Metabolites, 9(11), 253.
  • Brown, J. (n.d.). Mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N. Doc Brown's Chemistry.
  • Alliou, C., et al. (2024).
  • Zhang, Z., et al. (2016). Recovery and Purification of Nicotine from Waste Tobacco by Aqueous Two-Phase System/Reverse Extraction. Journal of Chemistry.
  • Rühl, M., et al. (2020). Targeted UPLC/MS/MS quantification of methylated amines and selected amino acids in biofluids. KITopen.
  • Zhang, Q., et al. (2021). UPLC-MS/MS method for simultaneously determining nucleosides and methyl-nucleosides in liver mRNA of Epimedin C-induced liver injury mouse model.
  • Liu, H., et al. (2018). Detection and Structural Characterization of Nucleophiles Trapped Reactive Metabolites of Limonin Using Liquid Chromatography-Mass Spectrometry.
  • Gonzalez-Rodriguez, M. J., et al. (2001). Comparison of Methods for Extraction of Tobacco Alkaloids.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of N-Methylmyosmine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic separation of N-Methylmyosmine isomers. This resource is designed for researchers, analytical scientists, and drug development professionals who are tackling the complexities associated with resolving these structurally similar tobacco alkaloids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you develop robust and reliable separation methods.

Understanding the Core Challenge: The Isomers of this compound

This compound (C₁₀H₁₂N₂) is a minor tobacco alkaloid structurally related to nicotine.[1][2] The primary analytical challenge stems from its existence as a racemic mixture of two enantiomers, (R)- and (S)-N-Methylmyosmine, due to a single stereocenter. Furthermore, like its precursor myosmine, it has the potential to exist in equilibrium with a tautomeric form, which can introduce further chromatographic complications.[3]

  • (R)- and (S)-Enantiomers: These are non-superimposable mirror images with identical physical properties (e.g., mass, boiling point, solubility in achiral solvents), making them inseparable on standard, achiral chromatography columns.

  • Ring-Chain Tautomerism: Myosmine is known to exist in a pH-dependent equilibrium between a cyclic imine form and an open-chain amino ketone form.[3] While N-methylation stabilizes the cyclic form, shifts in mobile phase pH or temperature could potentially induce tautomeric effects, leading to peak distortion.

Separating these closely related species is critical for accurate quantification in toxicological studies, metabolic profiling, and quality control of tobacco or nicotine-related products, as different enantiomers of alkaloids often exhibit varied pharmacological and toxicological profiles.[4][5]

Caption: Isomeric relationships of this compound.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during method development.

Q1: Why am I seeing only a single, sharp peak for this compound when I expect to see its enantiomers? A: You are likely using an achiral stationary phase (e.g., a standard C18, C8, or Phenyl column). Enantiomers cannot be resolved without a chiral environment. Resolution requires either a chiral stationary phase (CSP) or pre-column derivatization with a chiral agent.[6]

Q2: My this compound peak is tailing significantly. What are the most common causes? A: Peak tailing for basic compounds like this compound is a frequent issue. The primary causes are:

  • Secondary Silanol Interactions: The basic nitrogen atoms in the molecule interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[7] This is a very common cause of tailing for basic analytes.

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[8]

  • Mismatched Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase, it can cause peak distortion.

  • Column Degradation: Accumulation of matrix components or loss of bonded phase can create active sites that cause tailing. Using a guard column can help diagnose and prevent this.

Q3: I'm observing a split or shouldered peak. What could be wrong? A: This can be more complex than simple tailing. Possible causes include:

  • Co-eluting Impurity: An unresolved impurity may be appearing as a shoulder on your main peak.[8]

  • On-Column Tautomerization: If the interconversion rate between tautomers is slow relative to the chromatographic run time, it can manifest as a split or severely broadened peak.

  • Physical Column Issues: A void at the column inlet or a partially blocked frit can cause the sample band to split.[9] This typically affects all peaks in the chromatogram.

Q4: My retention times are drifting between injections. What should I check first? A: Inconsistent retention times usually point to a lack of system stability. Check the following:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. Chiral separations can sometimes require longer equilibration times.

  • Mobile Phase Preparation: Check for mobile phase instability, incorrect composition, or evaporation of the volatile organic component. Re-prepare the mobile phase if in doubt.

  • Temperature Fluctuation: Use a column thermostat to maintain a constant temperature, as retention is sensitive to temperature changes.

  • System Leaks: Check for any leaks in the pump, injector, or fittings, which can cause pressure and flow rate fluctuations.

In-Depth Troubleshooting Guides

This section provides structured workflows for resolving specific, persistent chromatographic challenges.

Guide 1: Achieving Enantiomeric Resolution (Problem: Co-elution)

If your enantiomers are co-eluting, you must introduce chirality into the separation system. The most direct and widely used approach is Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Causality: Chiral Stationary Phases (CSPs) contain a chiral selector immobilized on the support material. Enantiomers interact differently with this selector, forming transient diastereomeric complexes with different energy states, which results in different retention times. Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including alkaloids.[10][11]

Caption: Decision workflow for chiral separation.

Recommended Action Plan: CSP Screening

  • Select Appropriate CSPs: For alkaloids, polysaccharide-based CSPs are the premier choice.[12][13] Start with columns based on amylose and cellulose derivatives with different functional groups.

  • Screen Mobile Phase Modes: Evaluate different modes to find the best selectivity.

  • Optimize the Hit: Once separation is observed, fine-tune the conditions to achieve baseline resolution (Rs > 1.5).

Table 1: Recommended Starting Conditions for CSP Screening

ParameterNormal Phase (NP)Polar Organic Mode (PO)Reversed-Phase (RP)
Primary CSPs CHIRALPAK® IA/IB/IC, CHIRALCEL® OD/OJCHIRALPAK® IA/IB/IC/IKCHIRALPAK® IA/IB/IC, CHIRALCEL® OZ
Mobile Phase Hexane/Ethanol or IPA (e.g., 90:10 v/v)Acetonitrile or MethanolWater/Acetonitrile or Methanol
Additive 0.1% Diethylamine (DEA) or Butylamine (BA)0.1% DEA or Trifluoroacetic Acid (TFA)0.1% Formic Acid or Ammonium Bicarbonate
Rationale Often provides the highest selectivity.Good for polar compounds, uses simpler solvents.Compatible with MS detection.

Data synthesized from multiple sources for illustrative purposes.[14][15]

Protocol 1: Generic Screening Protocol for Chiral Separation

  • Column Installation & Equilibration: Install a polysaccharide CSP (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm). Equilibrate the column with the initial mobile phase (e.g., Hexane/IPA/DEA 90:10:0.1) at 1.0 mL/min until a stable baseline is achieved (~30-60 min).

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound standard in the mobile phase.

  • Initial Injection: Inject 5 µL of the standard and monitor at a suitable UV wavelength (e.g., 254 nm).

  • Gradient Screen (Optional but Recommended): If no separation is seen, perform a gradient from 99:1 to 50:50 Hexane/IPA (with 0.1% DEA constant) over 20 minutes to explore the selectivity range.

  • Evaluate and Iterate: If no separation (Rs < 0.8) is achieved, switch to a different CSP (e.g., CHIRALCEL® OD) or a different mobile phase mode (e.g., Polar Organic with Acetonitrile/DEA).

  • Optimization: If partial separation is observed, optimize by adjusting the ratio of the organic modifiers isocratically. For example, if peaks are broad and late, increase the percentage of alcohol. If they are early and unresolved, decrease it.

Guide 2: Improving Poor Peak Shape (Problem: Tailing & Broadening)

Peak tailing not only looks poor but also compromises resolution and integration accuracy, leading to unreliable quantitative results.[16]

Causality: For this compound, a basic compound, the primary cause of peak tailing on silica-based columns is the interaction between the analyte's protonated amine groups and negatively charged, deprotonated silanol groups on the silica surface.[7]

Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing/Broadening) Q1 Is Tailing Observed for All Peaks or Just Basics? Start->Q1 A1_Yes Likely Silanol Interaction or pH Mismatch Q1->A1_Yes Just Basics A1_No Likely Physical Issue (Void, Frit Blockage) Q1->A1_No All Peaks Sol1 Add Basic Modifier (e.g., 0.1% DEA/TEA) A1_Yes->Sol1 Sol2 Adjust Mobile Phase pH (e.g., pH > pKa+2 or pH < pKa-2) A1_Yes->Sol2 Sol3 Use End-capped or Hybrid-surface Column A1_Yes->Sol3 Sol4 Replace Guard/Column Backflush System A1_No->Sol4

Caption: Decision tree for troubleshooting poor peak shape.

Recommended Action Plan: Mitigating Secondary Interactions

  • Use a Mobile Phase Additive: This is the most effective first step. Adding a small concentration (0.1-0.5%) of a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase will neutralize the active silanol sites and dramatically improve peak shape for basic analytes.[15][16]

  • Control Mobile Phase pH: In reversed-phase mode, adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a basic compound, using a high pH (e.g., pH 10 with a pH-stable column) will keep it in its neutral form, minimizing ionic interactions. Alternatively, a low pH (e.g., pH < 3) will protonate the analyte but also suppress the ionization of silanol groups, reducing interactions.[7]

  • Select a Modern Column: Use high-purity silica columns that are robustly end-capped to minimize the number of accessible silanol groups. Columns with hybrid particle technology or polar-embedded phases also offer better peak shape for basic compounds.[7]

  • Reduce Metal Interactions: Trace metal impurities in the silica matrix can chelate with the analyte. If suspected, using a mobile phase with a weak chelating agent like EDTA or switching to a bio-inert column can help.

Advanced Separation & Confirmation Strategies

Supercritical Fluid Chromatography (SFC)

For chiral separations, SFC is often superior to HPLC.[17] It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[17][18] This leads to:

  • Faster Separations: Higher optimal flow rates can be used without losing efficiency.[19][20]

  • Reduced Solvent Consumption: SFC is a "greener" technique that significantly cuts down on organic solvent waste.[18]

  • Unique Selectivity: The properties of the supercritical fluid can provide different and sometimes better chiral selectivity compared to liquid-phase methods.[17]

Polysaccharide-based CSPs are fully compatible with SFC and are the columns of choice for this technique.[19]

Indirect Method: Diastereomeric Derivatization

If a chiral column is unavailable or if direct methods fail, an indirect approach can be used.[21]

  • Reaction: The racemic this compound mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA).

  • Formation of Diastereomers: This reaction creates a mixture of two diastereomers ((R,R') and (S,R')).

  • Separation: Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18).[22]

This method has drawbacks, including the need for a pure CDA, potential for kinetic resolution, and the complexity of the reaction itself, but it remains a viable alternative.[21][23]

References

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC. [Link]
  • Schwartz, N. (2014). Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • Nguyen, N.-V. T., et al. (2021). The impact of chirality on the analysis of alkaloids in plant. Pharmacia, 68(3), 643-655. [Link]
  • Toth, G. (2016). Diastereomeric Derivatization for Chromatography.
  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. [Link]
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
  • Sakaguchi, Y., et al. (2022). Enantiomeric separation of chiral amines in biological samples by liquid chromatography with chiral fluorous derivatization. Chirality, 34(11), 1435-1442. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Mori, K. (2017).
  • Khan, I., et al. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 13. [Link]
  • This compound. (n.d.). The Merck Index online. [Link]
  • Brandänge, S., et al. (1983). Ring-chain tautomerism of myosmine. Acta Chemica Scandinavica, 37b, 837-839. [Link]
  • Structures of tobacco alkaloid enantiomers. (n.d.).
  • Ghanem, A., & Aboul-Enein, H. Y. (2013). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. In Methods in Molecular Biology (Vol. 970, pp. 215-226). Humana Press. [Link]
  • Sharma, S. K., & Aboul-Enein, H. Y. (2013). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. In Methods in Molecular Biology (Vol. 970, pp. 197-213). Humana Press. [Link]
  • Chiral Alkaloid Analysis. (2021).
  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6216. [Link]
  • Zbancioc, G., et al. (2011). NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH.
  • 6-hydroxy-N-methylmyosmine. (n.d.). PubChem. [Link]
  • Xia, Y., & Bernert, J. T. (2010). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(27), 2607–2612. [Link]
  • Daicel Polysaccharide Stationary Phases. (n.d.). Daicel Chiral Technologies. [Link]
  • Ilisz, I., et al. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology, 1985, 93-126. [Link]
  • Nguyen, N.-V. T., et al. (2021). The impact of chirality on the analysis of alkaloids in plant.
  • Chemical structures of tobacco alkaloids investigated in the present study. (n.d.).
  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. (2022).
  • Determination of Nicotine-Related Alkaloids in Tobacco and Cigarette Smoke by GC-FID. (n.d.).
  • Supercritical Fluid Chiral Separations. (2005). Pharmaceutical Technology. [Link]
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
  • Regalado, E. L., & Welch, C. J. (2016). Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases.
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. (2025).
  • This compound (CHEBI:190393). (n.d.).
  • This compound. (n.d.).
  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6216. [Link]
  • Chiral HPLC separation of P and M helices of compound 8 at −5 °C in.... (n.d.).
  • Chiral HPLC Separ
  • Ismail, O. H., et al. (2023). High-throughput, fast enantioseparations of bioactive compounds by liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis, 235, 115668. [Link]
  • Németi, G., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. International Journal of Molecular Sciences, 24(21), 15886. [Link]
  • Maksić, Z. B., & Vianello, R. (2022). Potential Push-Pull Carbon Superbases Based on Methyl Substitution of Rare Tautomers of Imines. International Journal of Molecular Sciences, 23(17), 9965. [Link]
  • Richet, N. (2009). Let's not forget tautomers.
  • Raczyńska, E. D., et al. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6296. [Link]

Sources

Technical Support Center: Enhancing N-Methylmyosmine Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Methylmyosmine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to overcome the challenges associated with detecting low levels of this compound in complex sample types. Here, we synthesize our extensive field experience with established scientific principles to provide you with robust, validated protocols and troubleshooting advice.

Our approach is grounded in a deep understanding of the analytical hurdles posed by various matrices, such as tobacco products, food items, and biological fluids. We aim to empower you with the knowledge to not just follow a protocol, but to understand the "why" behind each step, enabling you to adapt and optimize methods for your specific needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and provides practical solutions.

Q1: I'm experiencing significant matrix effects and low signal-to-noise for this compound in my LC-MS/MS analysis of tobacco extracts. What can I do?

A1: Matrix effects are a primary challenge in tobacco analysis due to the presence of numerous interfering compounds. Here’s a systematic approach to mitigate this:

  • Optimize Sample Preparation: The cleaner your sample, the lower the matrix suppression.

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This has become a popular and effective method for preparing tobacco samples for alkaloid analysis.[1][2] A modified QuEChERS protocol can significantly improve recoveries.[1] The key is the two-step process of extraction with a solvent like acetonitrile followed by dispersive solid-phase extraction (d-SPE) for cleanup.[3]

    • Solid-Phase Extraction (SPE): For particularly challenging matrices, a more targeted SPE cleanup can be beneficial. Consider using a mixed-mode or polymeric sorbent that has both non-polar and ion-exchange characteristics to retain this compound while washing away interferences.

  • Chromatographic Separation:

    • Column Chemistry: Ensure you are using a column that provides good retention and peak shape for this compound. A phenyl-hexyl column can be effective for separating tobacco alkaloids.[4]

    • Gradient Optimization: A well-optimized gradient elution can help separate this compound from co-eluting matrix components.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for this compound.[4] Fine-tuning the source parameters (e.g., capillary voltage, gas flow, temperature) can enhance ionization efficiency and reduce matrix effects.

    • MRM Transitions: Ensure you are using the most specific and intense multiple reaction monitoring (MRM) transitions for this compound.

Q2: My recovery of this compound from food samples is inconsistent. What factors should I investigate?

A2: Inconsistent recovery from food matrices often points to issues in the extraction and cleanup steps.

  • Extraction Efficiency:

    • Solvent Choice: The choice of extraction solvent is critical and depends on the food matrix. Acetonitrile is a common choice in QuEChERS methods.[2]

    • pH Adjustment: The pKa of this compound will influence its extraction efficiency. Adjusting the pH of the sample homogenate can improve partitioning into the extraction solvent. For tobacco alkaloids, adding NaOH to the aqueous phase during QuEChERS extraction has been shown to have a profound effect on recovery.[1]

  • Cleanup Strategy:

    • d-SPE Sorbents: The combination of sorbents in the d-SPE step is crucial. For fatty matrices, C18 is often included to remove lipids. Primary secondary amine (PSA) is used to remove sugars and organic acids, while graphitized carbon black (GCB) can remove pigments and sterols.[3]

    • SPE Cartridges: For complex food samples, SPE provides a more thorough cleanup.[5][6] A tandem SPE approach, for example using an Extrelut column followed by a Florisil cartridge, has been shown to be effective for nitrosamines in meat samples.[6]

Q3: I am analyzing biological fluids (urine, plasma) and struggling with low sensitivity. How can I improve my detection limits?

A3: Achieving low detection limits in biological fluids requires a combination of efficient extraction, concentration, and sensitive detection.

  • Sample Pre-treatment:

    • Enzymatic Hydrolysis: this compound and other alkaloids can be present as glucuronide conjugates in urine.[7] Treatment with β-glucuronidase can release the free form of the analyte, increasing the detectable concentration.[7]

    • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a necessary first step to prevent column clogging and reduce matrix effects.

  • Extraction and Concentration:

    • SPE: This is the gold standard for concentrating trace analytes from biological fluids.[8] A well-chosen SPE sorbent can provide high recovery and significant concentration factors.

    • Liquid-Liquid Extraction (LLE): While more labor-intensive, LLE can be effective for cleaning up and concentrating this compound.

  • Derivatization:

    • GC-MS Analysis: For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of this compound.[9][10] Silylation is a common derivatization technique for compounds with active hydrogens.[9]

    • LC-MS/MS Enhancement: Derivatization can also be used to improve ionization efficiency and chromatographic performance in LC-MS/MS. For example, derivatization of secondary amine alkaloids with hexanoic anhydride can result in improved chromatography.[4]

Q4: Can I use GC-MS for this compound analysis? What are the key considerations?

A4: Yes, GC-MS is a viable technique for this compound analysis, but there are important considerations:

  • Volatility and Thermal Stability: this compound may require derivatization to improve its volatility and prevent degradation in the hot GC inlet.[9] Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[11][12]

  • Analyte Protectants: In complex matrices like cigarette smoke, the use of analyte protectants can compensate for matrix effects and improve the peak shape and response of tobacco alkaloids in GC-MS analysis.[13]

  • Column Selection: A mid-polarity column is typically suitable for the analysis of derivatized alkaloids.

  • Mass Spectrometry: Both single quadrupole and tandem mass spectrometry (MS/MS) can be used. MS/MS will provide higher selectivity and lower detection limits.

Detailed Experimental Protocols

Here we provide step-by-step methodologies for key workflows. These protocols are designed to be a starting point and may require optimization for your specific application and instrumentation.

Protocol 1: Modified QuEChERS for this compound in Tobacco

This protocol is adapted from established methods for tobacco alkaloid analysis and is designed to improve recovery and reduce matrix effects.[1][2]

1. Sample Homogenization:

  • Weigh 1 g of the homogenized tobacco sample into a 50 mL centrifuge tube.
  • Add 10 mL of water and vortex for 30 seconds.
  • Add 10 mL of acetonitrile and the appropriate internal standard.

2. Extraction:

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
  • Immediately cap and shake vigorously for 1 minute.
  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile (upper) layer to a 2 mL d-SPE tube containing MgSO₄ and PSA.
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 5 minutes.

4. Analysis:

  • Take the supernatant and dilute as necessary for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is a general guideline for the extraction and concentration of this compound from a urine matrix.

1. Sample Pre-treatment (Optional):

  • To 1 mL of urine, add β-glucuronidase and incubate according to the enzyme manufacturer's instructions to deconjugate any glucuronidated metabolites.[7]

2. SPE Cartridge Conditioning:

  • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.

3. Sample Loading:

  • Load the pre-treated urine sample onto the conditioned SPE cartridge.

4. Washing:

  • Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
  • Wash with 3 mL of methanol to remove less polar interferences.

5. Elution:

  • Elute the this compound with 3 mL of 5% ammonium hydroxide in methanol.

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation and Visualization

Clear data presentation is essential for interpreting your results.

Table 1: Comparison of Sample Preparation Techniques for this compound
TechniqueMatrixTypical Recovery (%)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
QuEChERS Tobacco, Food85-110%[2]0.02-0.5 µg/g[2]Fast, simple, low solvent useMay not be sufficient for very complex matrices
SPE Biological Fluids, Food>90%Sub ng/mLHigh selectivity, good concentration factorMore time-consuming and costly than QuEChERS
LLE Biological FluidsVariableVariableCan handle larger sample volumesLabor-intensive, uses larger solvent volumes

Note: Recovery and LOQ values are indicative and will vary depending on the specific matrix, method, and instrumentation.

Diagrams

Visualizing workflows can aid in understanding and implementing complex analytical procedures.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample (e.g., 1g Tobacco in Water) Add_Solvent 2. Add Acetonitrile & Internal Standard Homogenize->Add_Solvent Add_Salts 3. Add QuEChERS Salts Add_Solvent->Add_Salts Shake 4. Shake Vigorously Add_Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer Acetonitrile Layer Add_dSPE 7. Add to d-SPE Tube (MgSO4, PSA) Transfer->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Analyze 10. Dilute & Analyze by LC-MS/MS Centrifuge2->Analyze Clean Extract

Caption: QuEChERS workflow for this compound analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis Sample_Prep 1. Sample Pre-treatment (e.g., Enzymatic Hydrolysis for Urine) Condition 2. Condition SPE Cartridge Sample_Prep->Condition Load 3. Load Sample Condition->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Analyte Wash->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute Evaporate->Reconstitute Analyze 8. Analyze by LC-MS/MS or GC-MS Reconstitute->Analyze

Caption: Solid-Phase Extraction workflow for biological samples.

References
  • Shifflett, J. R., Wittenberg, J. B., & Bezabeh, D. Z. (n.d.). Determination of Tobacco Alkaloids in Consumer Products by UPLC-MS/MS using a Modified QuEChERS Method. CORESTA.
  • Raoul, S., Gremaud, E., Biaudet, H., & Turesky, R. J. (1997). Rapid Solid-Phase Extraction Method for the Detection of Volatile Nitrosamines in Food. Journal of Agricultural and Food Chemistry, 45(12), 4706-4713.
  • Wang, Y., et al. (2019). Gas Chromatography-Mass Spectrometry Method for Simultaneous Detection of Nine Alkaloids in Tobacco and Tobacco Products by QuEChERS Sample Preparation. Analytical Sciences, 35(8), 849-854.
  • Li, X., et al. (2022). Accuracy improvement of determination of seven minor tobacco alkaloids in mainstream cigarette smoke using analyte protectants by gas chromatography-mass spectrometry. Journal of Chromatography A, 1684, 463537.
  • Filho, P. J. S., Hall, M. S., & Caramao, E. B. (2016). Determination of Nitrosamines in Sausages by Solid Phase Extraction with Activated Carbon–GC/MS. Annals of Chromatography and Separation Techniques, 2(2), 1022.
  • Li, H., et al. (2015). Simultaneous Determination of Nine Nitrosamines in Pickled Vegatables by Solid Phase Extration Column of Dual Packing Materials and HPLC/MS. Brandeis ScholarWorks.
  • Crews, C. (2010). The determination of N-nitrosamines in food. Food and Agriculture Organization of the United Nations.
  • Agilent Technologies. (n.d.). Ultra-Fast Analysis of Nitrosamines Using SPE-QQQ. Agilent.
  • Dartmouth College. (n.d.). Sample Preparation. Dartmouth Trace Element Analysis Core.
  • MOgene. (n.d.). Sample Preparation and Submission. MOgene.
  • Lee, S., et al. (2021). Analysis of Nicotine Metabolites in Hair and Nails Using QuEChERS Method Followed by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(11), 3374.
  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Pharmacology, 13, 866345.
  • von Weymarn, L. B., et al. (2016). Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemical Research in Toxicology, 29(10), 1634-1642.
  • von Weymarn, L. B., et al. (2016). Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry. Chemical Research in Toxicology, 29(10), 1634-1642.
  • Gkotsi, D. S., et al. (2019). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Future Science OA, 5(7), FSO393.
  • Agilent Technologies. (2013). Modified QuEChERS for HILIC LC/MS/MS Analysis of Nicotine and Its Metabolites in Fish. Agilent.
  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex.
  • Elliott, S., et al. (2021). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Toxics, 9(12), 346.
  • Castro, A., et al. (2012). A derivatization procedure for the simultaneous analysis of iminosugars and other low molecular weight carbohydrates by GC–MS in mulberry (Morus sp.). Food Chemistry, 135(3), 1749-1756.
  • Hacham, Y., et al. (2020). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Plant Methods, 16, 11.
  • Gucer, H., et al. (2024). Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials. Journal of Pharmaceutical Sciences, 113(1), 325-334.
  • David, F., & Sandra, P. (2015). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen.
  • American Laboratory. (2007, October 1). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. American Laboratory.
  • Lu, W., et al. (2010). Metabolomic Analysis and Visualization Engine for LC–MS Data. Analytical Chemistry, 82(22), 9493-9497.
  • PDB 6D7T, RCSB PDB. (n.d.). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. RCSB PDB.
  • Liu, Y., et al. (2023). The “depict” strategy for discovering new compounds in complex matrices: Lycibarbarspermidines as a case. Food Chemistry: X, 18, 100658.
  • Li, Y., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(19), 6698.
  • Olszowy, M., et al. (2022). Application of Liquid Chromatography–Mass Spectrometry-Based Untargeted Metabolomics to Reveal Metabolites Related to Antioxidant Activity in Buckwheat Honey. Molecules, 27(19), 6432.
  • Schmid, R. (2024, November 5). VMOL Seminar #28 - mzmine series: 1. Non-targeted LC-MS/MS. YouTube.

Sources

Technical Support Center: Navigating the Stability of N-Methylmyosmine in Long-Term Sample Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with N-Methylmyosmine. This resource is designed to address the inherent stability challenges associated with the long-term storage of this critical nicotine metabolite. Given that this compound is known for its instability, particularly its propensity for non-enzymatic hydrolysis, proper handling and storage are paramount to ensure the integrity of your experimental data. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the viability of your this compound samples.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and analysis of this compound samples.

Question 1: I'm observing a progressive decrease in this compound concentration in my aqueous stock solutions stored at 4°C. What is the likely cause?

Answer:

The most probable cause for the loss of this compound in aqueous solutions is hydrolysis . This compound contains an imine functional group within its pyrroline ring, which is susceptible to hydrolysis, converting it to pseudooxynicotine. This is a non-enzymatic process that can occur under aqueous conditions. Storing at 4°C slows this degradation, but does not eliminate it, especially over extended periods.

Troubleshooting Steps:

  • pH Assessment: The rate of hydrolysis can be pH-dependent. While specific data for this compound is limited, imine hydrolysis is often catalyzed by both acidic and basic conditions. Measure the pH of your stock solution. For many alkaloids, a slightly acidic pH can improve stability. However, without specific data for this compound, it is recommended to maintain a neutral pH unless you perform a stability study to determine the optimal pH.

  • Solvent Consideration: If your experimental design allows, consider preparing stock solutions in a high-purity anhydrous aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). This will minimize the presence of water and significantly slow down hydrolysis. When preparing aqueous working solutions from these stocks, do so immediately before use.

  • Stability Study: To understand the degradation kinetics in your specific matrix, perform a small-scale stability study. Aliquot your this compound solution and store it under your intended long-term storage conditions. Analyze aliquots at regular intervals (e.g., 1, 2, 4, and 8 weeks) to quantify the rate of degradation.

Question 2: My LC-MS analysis of aged this compound samples shows a significant peak that is not present in freshly prepared standards. How can I identify this degradation product?

Answer:

The primary and most well-documented degradation product of this compound in aqueous solution is pseudooxynicotine , formed via hydrolysis. It is highly likely that this is the unknown peak you are observing. Additionally, oxidation could lead to other minor degradation products.

Identification Workflow:

  • Mass Analysis: Determine the mass-to-charge ratio (m/z) of the unknown peak from your LC-MS data. The molecular weight of pseudooxynicotine is 178.23 g/mol . Look for an ion corresponding to this mass.

  • Tandem Mass Spectrometry (MS/MS): If your instrument has MS/MS capabilities, acquire a fragmentation spectrum of the unknown peak. Compare this fragmentation pattern to a known spectrum of pseudooxynicotine if available in literature or databases.

  • Reference Standard: The most definitive way to confirm the identity of the peak is to run a certified reference standard of pseudooxynicotine on your LC-MS system and compare its retention time and mass spectrum to your unknown peak.

  • Forced Degradation Study: To confirm that the peak originates from this compound, you can perform a forced degradation study. Intentionally stress a fresh solution of this compound with mild acid, base, or an oxidizing agent (e.g., a low concentration of hydrogen peroxide) and monitor the formation of the unknown peak.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound?

A1: Due to its inherent instability, the following conditions are recommended to maximize the shelf-life of this compound:

ParameterRecommendationRationale
Form Solid (lyophilized powder)Minimizes hydrolysis and other solvent-mediated degradation pathways.
Temperature -20°C or lower (-80°C is preferable)Reduces the rate of all chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation.
Light Amber vial or stored in the darkPrevents potential photodegradation.
Moisture Tightly sealed container with desiccantPrevents absorption of atmospheric moisture, which can initiate hydrolysis.

For solutions, prepare them fresh whenever possible. If stock solutions must be stored, use an anhydrous aprotic solvent and store in small, single-use aliquots at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q2: How does pH affect the stability of this compound in solution?

Q3: Can I use antioxidants to prevent the degradation of this compound?

A3: The primary degradation pathway for this compound is hydrolysis, which is not directly prevented by antioxidants. However, like many organic molecules, this compound can also be susceptible to oxidation, especially if stored for very long periods or exposed to air and light. The use of antioxidants or radical scavengers could potentially mitigate oxidative degradation pathways. If you suspect oxidation is a significant issue (e.g., you observe multiple degradation products that are not pseudooxynicotine), you could consider adding a small amount of an antioxidant compatible with your analytical method, such as butylated hydroxytoluene (BHT). However, the primary focus should be on preventing hydrolysis by minimizing contact with water.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating analytical method is required, which is a validated method that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. For this compound, the following techniques are well-suited:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and robust method for quantifying small organic molecules. A reversed-phase C18 column is often a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers higher sensitivity and selectivity than HPLC-UV and is invaluable for identifying unknown degradation products by providing mass information.

When developing your method, it is crucial to demonstrate that the peaks for this compound and its primary degradant, pseudooxynicotine, are well-resolved.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Solid Handling: Handle solid this compound in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.

  • Solvent Selection: For long-term storage, dissolve the solid in a high-purity anhydrous aprotic solvent (e.g., acetonitrile or DMSO) to a desired concentration (e.g., 1 mg/mL).

  • Aliquoting: Immediately after preparation, aliquot the stock solution into small, single-use volumes in amber glass vials with tightly sealed caps. This prevents contamination and degradation of the entire stock from repeated use and freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C.

  • Working Solutions: To prepare aqueous working solutions, bring a single aliquot to room temperature just before use. Dilute to the final concentration in your desired aqueous buffer or matrix. Use the aqueous solution on the same day it is prepared.

Protocol 2: Forced Degradation Study to Identify Degradation Products

  • Prepare Solutions: Prepare separate solutions of this compound (e.g., 10 µg/mL) in:

    • 0.1 M HCl (Acidic condition)

    • 0.1 M NaOH (Alkaline condition)

    • 3% H₂O₂ (Oxidative condition)

    • Your experimental buffer/matrix (Control)

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Also, expose a solution to UV light.

  • Analysis: Analyze the stressed samples and a non-stressed control sample by a suitable analytical method (e.g., LC-MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks and a decrease in the this compound peak. This will help to identify potential degradation products and the conditions under which degradation is most pronounced.

Visualizations

N_Methylmyosmine_Degradation N_Methylmyosmine This compound Pseudooxynicotine Pseudooxynicotine N_Methylmyosmine->Pseudooxynicotine Hydrolysis (Primary Pathway) H₂O, pH dependent Oxidation_Products Oxidation Products N_Methylmyosmine->Oxidation_Products Oxidation (Secondary Pathway) O₂, Light Stability_Workflow cluster_prep Sample Preparation & Storage cluster_analysis Analysis cluster_troubleshooting Troubleshooting start Receive/Synthesize This compound (Solid) prep_stock Prepare Stock Solution (Anhydrous Aprotic Solvent) start->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage Store at -80°C (Inert Atmosphere, Dark) aliquot->storage thaw Thaw Single Aliquot (Room Temperature) storage->thaw prep_working Prepare Aqueous Working Solution thaw->prep_working analyze Analyze Immediately (LC-MS, HPLC) prep_working->analyze unexpected_peaks Unexpected Peaks? analyze->unexpected_peaks forced_degradation Perform Forced Degradation Study unexpected_peaks->forced_degradation Yes

Caption: Recommended workflow for handling this compound samples.

References

  • Jain K, Salamat-Miller N, Taylor K. Freeze-thaw characterization process to minimize aggregation and enable drug product manufacturing of protein based therapeutics. Sci. Rep. 2021; 11, 11332. [Link]
  • Cioanca, O. (2014). Comment on "How long can we store plant extracts (solvent extracted) before using for bioassays?".
  • Patil, S. et al. (2012). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1149. [Link]
  • Ghanem, E. et al. (2019). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. Biochemistry, 58(1), 1-11. [Link]
  • Benowitz, N. L. et al. (2022). Chemical approaches to cryopreservation. Nature Reviews Chemistry, 6(8), 579-593. [Link]
  • El-Hage, S. et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Journal of Analytical & Pharmaceutical Research, 7(4). [Link]
  • PanTHERA CryoSolutions. (2023).
  • Mitchell, J. B. et al. (2024). Data-driven discovery of potent small molecule ice recrystallisation inhibitors.
  • Biggs, C. I. et al. (2016). Small molecule ice recrystallization inhibitors mitigate red blood cell lysis during freezing, transient warming and thawing. Scientific Reports, 6(1), 1-9. [Link]
  • Bayne, A. C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. [Link]
  • Frankenburg, W. G. (1955). Nicotine Degradation in Vitro Induced by Agents From Tobacco Seed.
  • Cairns, D. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
  • Holman, M. R. et al. (2023). Long-Term Storage Study of the Certified 1R6F Reference Cigarette. Chemical Research in Toxicology, 36(4), 549-557. [Link]
  • Ji, H., Wu, Y., & Fannin, F. F. (2017). Stability of the certified 1R6F reference cigarette. CORESTA Congress, Smoke Science/Product Technology, STPOST 23. [Link]
  • International Journal of Creative Research Thoughts. (2023).
  • Zhang, Y. et al. (2020). Nicotine Degradation by Trametes versicolor: Insights from Diverse Environmental Stressors and Wastewater Medium. Journal of Fungi, 6(4), 238. [Link]
  • CORESTA. (2020). Technical Report 2019 Stability Study Protocol for Sample Handling of Smokeless Tobacco and Smokeless Tobacco Products. [Link]
  • Bisht, A., & Negi, D. (2024). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. In Futuristic Trends in Pharmacy & Nursing (Vol. 3, Book 10, Part 1, Chapter 4). IIP Series. [Link]
  • Sharma, A., & Kumar, A. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • Schymanski, E. L. et al. (2023). N-nitrosamine Mitigation with Nitrite Scavengers in Oral Pharmaceutical Drug Products. Journal of Pharmaceutical Sciences, 112(6), 1549-1564. [Link]
  • BioPharma Consulting Group. (2024).
  • Debnath, S. et al. (2022). Collection and preservation of crude drugs: An overview.
  • U.S. Food and Drug Administration. (2014). Substantial Equivalence Reports: Recommended requirements for stability testing of smokeless tobacco products. [Link]
  • Ji, Y. et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. [Link]
  • Chafetz, L. (1971). Stability-indicating assay methods for drugs and their dosage forms. Journal of Pharmaceutical Sciences, 60(3), 335-345. [Link]
  • Zhao, Y. et al. (2016). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLOS ONE, 11(10), e0165107. [Link]
  • Stolarczyk, A. B. et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 273. [Link]
  • Vivacqua, V. et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1619-1626. [Link]
  • Nguyen, T. L. T. et al. (2023). Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. RSC Advances, 13(26), 17793-17810. [Link]
  • Stehfest, K. et al. (2019). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media.
  • Vignaduzzo, S. E. et al. (2013). Trends in Analytical chemistry. [Link]
  • Gil, R. R. et al. (2012).
  • Tjørnelund, J. et al. (1987). Stability indicating assay for fetindomide (NSC 373965), a potential prodrug of mitindomide (NSC 284356), employing

Overcoming ion suppression effects in N-Methylmyosmine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methylmyosmine LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common analytical challenges, with a specific focus on mitigating ion suppression effects to ensure data integrity and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound is a tobacco alkaloid and a minor component of tobacco products.[1][2] Its chemical formula is C₁₀H₁₂N₂ and it has a molecular weight of 160.22 g/mol .[1][2] Analysis of this compound is significant in the fields of toxicology and drug metabolism as it is a potential precursor to the carcinogenic tobacco-specific nitrosamine NNN (N'-Nitrosonornicotine). Understanding its presence and concentration in various matrices is crucial for assessing tobacco product toxicity and for research into tobacco-related diseases.

Q2: What is ion suppression and why is it a major issue in this compound LC-MS/MS analysis?

Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[3][4][5] This phenomenon occurs in the ion source of the mass spectrometer, where competition for ionization between the analyte and matrix components leads to a decreased ionization efficiency for the analyte.[3][4] In the analysis of this compound, which is often conducted in complex biological matrices like plasma, urine, or in tobacco extracts, ion suppression can lead to inaccurate and unreliable quantitative results, including underestimation of the analyte concentration and reduced assay sensitivity.[5][6]

Q3: How can I identify if ion suppression is affecting my this compound analysis?

A common and effective method to identify ion suppression is the post-column infusion experiment.[5][7][8] In this setup, a constant flow of this compound standard solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected onto the column. A dip in the constant baseline signal of this compound at a specific retention time indicates the elution of matrix components that are causing ion suppression.[5][7]

Q4: What are the primary causes of ion suppression in LC-MS/MS?

The primary causes of ion suppression are co-eluting matrix components that interfere with the ionization process.[3][4] These can include salts, phospholipids from biological samples, and other endogenous or exogenous compounds.[5][7] The competition for available charge in the electrospray ionization (ESI) source is a key mechanism.[3][4] Additionally, changes in the physical properties of the ESI droplets, such as increased surface tension or viscosity due to matrix components, can hinder the desolvation process and reduce the formation of gas-phase analyte ions.[4][5]

Troubleshooting Guide: Overcoming Ion Suppression in this compound Analysis

This guide provides a systematic approach to diagnosing and mitigating ion suppression effects in your LC-MS/MS workflow for this compound analysis.

Issue 1: Poor Signal Intensity and High Variability in this compound Peak Area

Underlying Cause: This is a classic symptom of significant and variable ion suppression. The variability often arises from differences in the matrix composition between individual samples.

Troubleshooting Workflow:

Troubleshooting_Ion_Suppression cluster_0 Start: Poor Signal & High Variability cluster_1 Step 1: Sample Preparation Optimization cluster_2 Step 2: Chromatographic Method Enhancement cluster_3 Step 3: Internal Standard Implementation cluster_4 Resolution Start Observe Poor Signal and/or High Variability for this compound SamplePrep Implement/Optimize Sample Preparation Start->SamplePrep Initial Troubleshooting Step SPE Solid-Phase Extraction (SPE) SamplePrep->SPE For cleaner extracts LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Alternative for different polarity interferences Chromo Optimize Chromatographic Separation SPE->Chromo LLE->Chromo IS Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Chromo->IS UPLC Switch to UPLC from HPLC Gradient Modify Gradient Profile End Achieve Reliable and Reproducible This compound Quantification IS->End Batch_Variability_Troubleshooting cluster_0 Start: Inconsistent Batch Results cluster_1 Step 1: Matrix Effect Assessment cluster_2 Step 2: Method Robustness Evaluation cluster_3 Step 3: Calibration Strategy cluster_4 Resolution Start Observe Inconsistent Results Between Batches MatrixEffect Perform Quantitative Matrix Effect Study Start->MatrixEffect Robustness Re-evaluate and Standardize Sample Preparation Protocol MatrixEffect->Robustness If significant variability is found Calibration Implement Matrix-Matched Calibration Standards Robustness->Calibration End Achieve Consistent and Reliable Results Across Batches Calibration->End

Sources

Troubleshooting low yield in N-Methylmyosmine chemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides advanced troubleshooting for researchers encountering low yields in the chemical synthesis of N-Methylmyosmine. As a key intermediate in nicotine degradation and a target molecule in alkaloid chemistry, its synthesis is of significant interest.[1][2] However, the inherent instability of the molecule presents unique challenges.[3] This document moves beyond standard protocols to address specific experimental failures, explaining the underlying chemical principles to empower researchers to logically diagnose and solve synthesis problems.

Part 1: Understanding the Core Challenge: The Instability of this compound

This compound is a cyclic enamine, a class of compounds known for its reactivity.[3] The primary challenge in its synthesis is not merely forming the correct bonds but preserving the final product. It exists in a delicate, pH-dependent equilibrium with its ring-opened form, pseudooxynicotine.[2][3] Furthermore, its structure makes it susceptible to polymerization and oxidation, often resulting in the formation of intractable resins, which is a common cause of significant yield loss.[3] Understanding these three competing pathways—cyclization (desired), hydrolysis (equilibrium), and degradation (side reaction)—is critical for troubleshooting.

Logical Relationship: this compound Synthesis Pathways

A Precursor (e.g., Pseudooxynicotine Dihydrochloride) B Pseudooxynicotine (Free Base) (Ring-Opened Form) A->B  Basification (e.g., NaOH) Removes HCl salts C This compound (Desired Product - Cyclic Enamine) B->C Cyclization / Dehydration (Spontaneous under alkaline conditions) C->B Hydrolysis (Acidic or Neutral pH) D Degradation Products (Resins, Polymers) C->D Air Oxidation / Polymerization

Caption: Core pathways in this compound synthesis from its precursor.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, particularly when starting from pseudooxynicotine dihydrochloride, a common and stable precursor.

Q1: My reaction turns into a dark, sticky resin upon workup, and my yield is near zero. What is causing this?

Answer: This is the most frequently reported issue and is almost certainly due to the degradation and polymerization of the this compound product.[3]

Causality:

  • Enamine Reactivity: As a cyclic enamine, this compound is electron-rich and highly susceptible to electrophilic attack, including oxidation by atmospheric oxygen.

  • Thermal Instability: Prolonged heating, even at moderate temperatures during solvent removal, can accelerate polymerization.

  • Concentration Effects: As the solvent is removed, the concentration of the reactive product increases, facilitating intermolecular reactions that lead to polymers.

Troubleshooting Protocol:

  • Inert Atmosphere: Conduct the basification, extraction, and solvent removal steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Temperature Control: When removing the extraction solvent (e.g., chloroform or benzene), use a rotary evaporator with the bath temperature kept as low as possible (<30-40°C).[3] Do not distill to complete dryness; leave a small amount of solvent to keep the product dilute.

  • Rapid Execution: The free base form of this compound is unstable.[3] Plan your workflow so that the time from basification to the final, purified product is minimized. Avoid storing the crude free base for extended periods.

Q2: After extraction and purification, my NMR/GC-MS analysis shows a significant amount of my starting material, pseudooxynicotine. How is this possible?

Answer: You are observing the chemical equilibrium between the cyclic this compound and its ring-opened isomer, pseudooxynicotine. This equilibrium is highly sensitive to pH.

Causality:

  • Ring-Chain Tautomerism: this compound and pseudooxynicotine are tautomers. In strongly alkaline aqueous solutions, the equilibrium favors the formation of the cyclic this compound, allowing it to be extracted into an organic solvent.[3]

  • Hydrolysis: If the product is exposed to even trace amounts of acid (e.g., from silica gel during chromatography, or acidic water), the enamine can be hydrolyzed back to the keto-amine (pseudooxynicotine).[2][3]

Troubleshooting Protocol:

  • Confirm Basicity: Before extraction, ensure the aqueous layer is strongly alkaline (pH > 12) using a pH meter or indicator strips. This drives the equilibrium towards the desired cyclic product.

  • Anhydrous Conditions: Dry the organic extract thoroughly before solvent removal. Use a suitable drying agent like anhydrous sodium sulfate and ensure it is completely removed before evaporation.[3]

  • Purification Strategy: Avoid standard silica gel chromatography, which is acidic and can cause hydrolysis. If chromatography is necessary, consider using alumina that has been basified (Brockmann Grade V) or pre-treated with a base like triethylamine. Distillation under high vacuum is another potential purification method, though thermal degradation is a risk.[3]

Q3: The initial synthesis from nicotine-N'-oxide resulted in a very low yield of pseudooxynicotine precursor (12%). How can I improve this first step?

Answer: The historical method of heating nicotine-N'-oxide with hydrochloric acid in a sealed tube is known for its low yield.[1][2] Milder, more efficient methods have been developed.

Causality:

  • Harsh Conditions: High temperatures and strong acids can cause significant side reactions and degradation of both the starting material and the product.

  • Rearrangement Mechanism: The reaction proceeds via a rearrangement of the N-oxide. Acylating agents can facilitate this rearrangement under much milder conditions, leading to an acetylated intermediate that is easily hydrolyzed to the desired product.

Optimized Protocol: Acetic Anhydride Method

This two-step protocol can significantly improve the yield of pseudooxynicotine to the 60-70% range.[1][2]

  • Step 1: Acetylation:

    • Treat nicotine-N'-oxide with acetic anhydride while cooling in an ice bath to control the initial exothermic reaction.

    • Once the initial reaction subsides, gently heat the mixture (e.g., 70°C for 30 minutes) to complete the formation of 1'-(3-pyridyl)-4'-(N'-acetylmethylamino)-1'-propanone.[1][2]

    • Work up by making the solution alkaline and extracting the acetylated intermediate with chloroform.

  • Step 2: Hydrolysis:

    • Hydrolyze the crude acetylated intermediate using an alkaline solution (e.g., 30% sodium hydroxide) via steam distillation to yield pseudooxynicotine, which can be isolated as its dihydrochloride salt.[1]

ParameterSealed Tube HCl MethodAcetic Anhydride Method
Reagents Concentrated HClAcetic Anhydride, then NaOH
Temperature 140°C[1][2]0-70°C, then steam distillation
Reported Yield ~12%[1][2]60-70%[2]
Key Insight Harsh conditions lead to degradationMilder acylation-hydrolysis sequence
Q4: What is the best way to confirm the successful synthesis and purity of this compound?

Answer: A combination of spectroscopic methods is essential due to the product's instability and the presence of its isomer.

Analytical Workflow:

  • UV Spectroscopy: this compound has a characteristic UV absorption maximum. This can be a quick check to see if the desired chromophore has been formed.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the ketone carbonyl stretch (around 1680 cm⁻¹) from pseudooxynicotine and the appearance of C=C and C=N stretching frequencies characteristic of the cyclic enamine structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. Compare the spectra to literature values. Key signals to look for are the vinylic proton in the pyrroline ring and the distinct chemical shifts of the aliphatic protons compared to the open-chain precursor.

  • Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight (160.22 g/mol ) and provide information on purity.[4] Be aware that the product might isomerize in the injection port of a GC.

Part 3: Visual Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing low-yield issues.

start Low Yield of This compound q1 Is the crude product a dark, sticky resin? start->q1 a1 Likely Polymerization/ Oxidation q1->a1 Yes q2 Does analysis show high levels of Pseudooxynicotine? q1->q2 No s1 SOLUTION: 1. Use Inert Atmosphere (N₂/Ar) 2. Keep Temp < 40°C during workup 3. Minimize time in free base form a1->s1 end Yield Optimized s1->end a2 Equilibrium/Hydrolysis Issue q2->a2 Yes q3 Was the precursor yield also low? q2->q3 No s2 SOLUTION: 1. Ensure pH > 12 before extraction 2. Use anhydrous solvents/drying agents 3. Avoid acidic purification (e.g., silica gel) a2->s2 s2->end a3 Inefficient Precursor Synthesis q3->a3 Yes q3->end No s3 SOLUTION: Switch from harsh HCl/heat method to milder Acetic Anhydride rearrangement protocol a3->s3 s3->end

Caption: A decision tree for troubleshooting this compound synthesis.

References

  • A New Synthesis of N-Methy]myosmine. (1959). Bulletin of the Agricultural Chemical Society of Japan, 23(5), 454-455. [Link]
  • Gepdiremen, A., Hacimüftüoglu, A., & Süleyman, H. (2006). Efficient Method of (S)-Nicotine Synthesis. Molecules, 11(11), 859-866. [Link]
  • Kisaki, T., & Wada, E. (1960). Chemistry of the N'-Oxides of Nicotine and Myosmine. Bulletin of the Agricultural Chemical Society of Japan, 24(7), 719-725. [Link]
  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. (2014).
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • G-S. Kim, et al. (2018). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. Biochemistry, 57(26), 3741–3751. [Link]
  • Maeda, S., et al. (1978). Synthesis and Characterization of this compound. Agricultural and Biological Chemistry, 42(11), 2177-2178. [Link]
  • Enantioselective Pictet-Spengler Reactions. (2024). Organic Reactions. [Link]
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2010). Molecules, 15(7), 4757–4803. [Link]
  • Gamma-aminobutyric acid mediates nicotine biosynthesis in tobacco under flooding stress. (2017). Plant Signaling & Behavior, 12(4), e1309581. [Link]
  • Condition optimization for Pictet–Spengler/decarboxylative A³‐couplinga. (2020).
  • This compound. PubChem. [Link]

Sources

Preventing N-Methylmyosmine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methylmyosmine analysis. This resource is designed for researchers, scientists, and drug development professionals who are working with this challenging analyte. This compound is known for its inherent instability, which can lead to significant variability and inaccuracy in analytical results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this compound sample preparation and analysis, ensuring the integrity and reliability of your data.

The Challenge of this compound Stability

This compound is a minor tobacco alkaloid and a metabolite of nicotine. Its structure, containing a reactive imine functional group, makes it susceptible to degradation under various conditions encountered during routine sample preparation. Understanding the factors that influence its stability is paramount for obtaining accurate quantitative results. This guide is built on the foundational principle that a thorough understanding of the analyte's chemistry is the best tool for troubleshooting and method development.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is inconsistent or absent in my chromatogram. What is the most likely cause?

A1: The most probable cause is the degradation of this compound due to improper pH during sample preparation and storage. This compound exists in a pH-dependent equilibrium with two other structures: pseudooxynicotine and the nicotine-1'-iminium ion[1].

  • Below pH 4: this compound is predominantly converted to pseudooxynicotine .

  • Between pH 2 and 9.5: An equilibrium exists between this compound, pseudooxynicotine, and the nicotine-1'-iminium ion [1].

  • Above pH 5: The stable This compound form is favored[1].

Therefore, if your sample preparation involves acidic conditions, you are likely converting your analyte to a different chemical entity that will not be detected as this compound.

Troubleshooting Steps:

  • Measure the pH of your sample and all solutions used during preparation. This includes extraction solvents, reconstitution solvents, and any buffers.

  • Adjust the pH of your solutions to be neutral to slightly basic (pH 7-9). Standard methods for the analysis of minor tobacco alkaloids often utilize a basic extraction solvent, such as methanolic potassium hydroxide (KOH), to ensure the stability of the alkaloids in their free base form[2][3].

  • If acidic conditions are unavoidable for other analytes in your panel, consider a separate, pH-controlled workflow for this compound.

Q2: I observe a gradual decrease in this compound concentration in my samples, even when stored in the autosampler. What could be happening?

A2: This issue likely points to thermal degradation or photodegradation. While specific studies on the thermal and photolytic stability of this compound are limited, its structural similarity to other light- and heat-sensitive alkaloids suggests these are significant factors.

Troubleshooting Steps:

  • Temperature Control:

    • Sample Preparation: Avoid high temperatures during sample processing. If using techniques like sonication, monitor the temperature of the bath and do not exceed 40°C[3]. Evaporation steps should be performed at the lowest possible temperature.

    • Sample Storage: Store stock solutions and prepared samples at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or below is advisable.

  • Light Protection:

    • Use Amber Vials: Always use amber glass vials or light-blocking centrifuge tubes for sample preparation and storage to protect the analyte from light exposure.

    • Minimize Exposure: During handling, keep samples protected from direct laboratory light as much as possible.

    • Autosampler Conditions: If your autosampler does not have a cooling function, consider limiting the run time or preparing smaller batches of samples to minimize the time they spend at room temperature.

Q3: My recovery of this compound is low and variable after solid-phase extraction (SPE). How can I improve this?

A3: Low and inconsistent recovery from SPE can be due to several factors, including analyte degradation on the sorbent, improper pH during loading and elution, or irreversible binding.

Troubleshooting Steps:

  • pH Control During SPE: Ensure the pH of the sample load, wash, and elution solutions are compatible with this compound stability (neutral to slightly basic). Acidic conditions can cause on-cartridge conversion to pseudooxynicotine.

  • Sorbent Selection: The choice of SPE sorbent is critical. A non-polar sorbent might be suitable for the free base form of this compound. If using a mixed-mode or ion-exchange sorbent, carefully consider the pKa of this compound to ensure proper retention and elution.

  • Elution Solvent: Use an appropriate elution solvent that is strong enough to desorb the analyte from the sorbent. A common strategy for alkaloids is to use an organic solvent modified with a small amount of a basic additive (e.g., ammonium hydroxide) to ensure the analyte is in its neutral, less polar form.

  • Flow Rate: Optimize the flow rate during sample loading and elution. A slower flow rate can improve retention and elution efficiency.

  • Analyte Protectants: Consider the use of analyte protectants in your elution solvent to minimize degradation.

In-depth Troubleshooting Guides

Guide 1: Diagnosing and Preventing pH-Induced Degradation

This guide provides a systematic approach to troubleshooting issues related to the pH-dependent stability of this compound.

Symptoms:

  • Complete absence of the this compound peak.

  • Appearance of an unexpected peak that could be pseudooxynicotine.

  • Poor linearity in the calibration curve, especially at lower concentrations.

  • High variability between replicate preparations of the same sample.

Workflow for Diagnosis and Resolution:

Caption: Troubleshooting workflow for pH-related degradation of this compound.

Experimental Protocol: Preparation of a pH-Stable Extraction Solvent

  • Prepare a 0.05 M Potassium Hydroxide (KOH) solution in methanol.

    • Weigh the appropriate amount of KOH pellets.

    • Dissolve in HPLC-grade methanol in a volumetric flask.

    • Allow the solution to cool to room temperature before adjusting to the final volume.

  • Store the methanolic KOH solution in a tightly sealed, amber glass bottle. This solution should be prepared fresh weekly to ensure its basicity is not compromised by atmospheric CO2.

  • Use this solution for the initial extraction of this compound from your sample matrix. This will help to ensure that the analyte is in its stable, free-base form throughout the extraction process.

Guide 2: Mitigating Thermal and Photodegradation

This guide outlines best practices for minimizing the impact of temperature and light on this compound stability.

Symptoms:

  • Decreasing analyte concentration over time in stored samples.

  • Poor reproducibility of results from the same sample analyzed on different days.

  • Lower than expected results for samples that have been processed for longer durations or at higher temperatures.

Best Practices for Sample Handling and Storage:

ParameterRecommendationRationale
Temperature
Sample ExtractionMaintain below 40°C. Use a cooling bath if necessary for extended procedures like sonication.To minimize the rate of thermally induced degradation reactions.
Solvent EvaporationUse a gentle stream of nitrogen at or below room temperature. Avoid high-temperature evaporators.High temperatures can accelerate the degradation of thermally labile compounds.
Sample StorageShort-term (≤ 24h): 2-8°C. Long-term (> 24h): ≤ -20°C.Lower temperatures slow down chemical degradation processes.
Light Exposure
LabwareUse amber glassware or opaque plasticware for all sample and standard preparations.Protects the analyte from UV and visible light, which can induce photochemical degradation.
Laboratory EnvironmentWork in an area with subdued lighting. Avoid direct sunlight.Minimizes exposure to light that can cause degradation.
AutosamplerUse amber vials and, if possible, a cooled autosampler.Protects the samples from light and heat while awaiting injection.

Diagram: Factors Affecting this compound Stability

G cluster_degradation This compound Degradation cluster_factors Influencing Factors cluster_products Degradation Products cluster_prevention Preventative Measures Degradation This compound (Unstable Analyte) Product1 Pseudooxynicotine Degradation->Product1 Hydrolysis Product2 Other Degradants Degradation->Product2 Thermal/Photo-degradation pH Low pH (<5) pH->Degradation Temp High Temperature (>40°C) Temp->Degradation Light UV/Visible Light Light->Degradation Control_pH Maintain pH > 5 Control_pH->Degradation Inhibits Control_Temp Low Temperature Storage (2-8°C or -20°C) Control_Temp->Degradation Inhibits Control_Light Use Amber Vials Control_Light->Degradation Inhibits

Caption: Key factors leading to this compound degradation and preventative measures.

References

  • Maeda, S., Matsushita, H., Mikami, Y., & Kisaki, T. (1978). Structural Changes of this compound Based on pH. Agricultural and Biological Chemistry, 42(11), 2177-2179. [Link]
  • Health Canada. (2007). Determination of Alkaloids in Whole Tobacco. T-301. [Link]
  • Brandl, F., et al. (2018). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. Biochemistry, 57(26), 3741-3751. [Link]
  • CORESTA. (2017). Technical Report: 2016 Collaborative Study on Minor Alkaloids in Tobacco Products. [Link]
  • Moldoveanu, S. C., & Borgerding, M. (2008). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 23(2), 87-101. [Link]
  • Canada.ca. (2023). Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing for N-Methylmyosmine in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for addressing peak tailing of N-Methylmyosmine in reverse-phase high-performance liquid chromatography (RP-HPLC). As a basic compound, this compound is prone to asymmetrical peak shapes, which can compromise the accuracy, resolution, and reproducibility of your analytical results. This guide, designed for researchers and drug development professionals, provides in-depth, cause-and-effect explanations and actionable protocols to diagnose and resolve these chromatographic challenges.

Section 1: Understanding the Root Cause: Why Does this compound Tail?

This section addresses the fundamental principles behind peak tailing for basic analytes.

Q1: What is peak tailing and why is it a problem?

In an ideal chromatographic separation, a peak should be symmetrical, resembling a perfect Gaussian distribution. Peak tailing is a common distortion where the back of the peak is elongated.[1][2] This asymmetry is quantitatively measured by the USP Tailing Factor (T) or Asymmetry Factor (As). A value of T = 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered tailing, although some methods may accept up to 1.5.[3][4]

Peak tailing is problematic because it:

  • Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between two closely eluting compounds.[4][5]

  • Complicates Integration: The elongated tail makes it difficult for chromatography software to accurately determine the start and end of the peak, leading to errors in quantification.[1][4]

  • Decreases Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, impacting the limit of detection.

  • Indicates Poor Method Robustness: Tailing often points to undesirable secondary chemical interactions or system inefficiencies.[1]

Q2: What are the primary chemical interactions that cause this compound to tail in reverse-phase HPLC?

The most significant cause of peak tailing for basic compounds like this compound on standard silica-based columns is secondary ionic interactions with residual silanol groups .[1][2][3]

Here's the mechanism:

  • Stationary Phase Surface: Silica-based stationary phases (like C18) have a surface populated with silanol groups (Si-OH). Even after chemical bonding of the C18 chains and "end-capping," a significant number of these silanols remain exposed.[6][7][8]

  • Silanol Acidity: These silanol groups are weakly acidic (pKa ≈ 3.8–4.2).[7] In mobile phases with a pH above this range, the silanols deprotonate, acquiring a negative charge (Si-O⁻).[9][10]

  • Analyte Basicity: this compound contains basic nitrogen atoms. In the acidic to neutral pH range typical for RP-HPLC, it becomes protonated, carrying a positive charge.

  • Undesirable Interaction: The positively charged this compound molecule is electrostatically attracted to the negatively charged silanol sites. This ionic interaction provides a secondary retention mechanism in addition to the desired hydrophobic interaction with the C18 phase.[3] Because this interaction is strong and kinetically slow, molecules that engage with these sites are retained longer than those that do not, resulting in a "tail" of late-eluting analyte.[6]

Section 2: Troubleshooting Guide & FAQs

This section provides direct answers to common issues encountered during method development.

Q3: My this compound peak is tailing. What is the first thing I should check?

The first and most impactful parameter to investigate is the pH of your mobile phase . The pH controls the ionization state of both your analyte and the residual silanols on the column, which is the primary driver of tailing for basic compounds.[1][11][12]

Q4: How does adjusting the mobile phase pH reduce tailing for this compound?

The goal is to suppress the secondary ionic interaction. This can be achieved in two primary ways:

  • Low pH Approach (Most Common): By lowering the mobile phase pH to 3.0 or below, you protonate the silanol groups (Si-O⁻ + H⁺ → Si-OH).[3][13] This neutralizes the negative charge on the stationary phase, eliminating the strong ionic attraction with the positively charged this compound. This is the most widely used and effective strategy.[7]

  • High pH Approach (Requires Special Columns): By raising the mobile phase pH to a level approximately 2 units above the analyte's pKa, you can deprotonate the this compound, making it a neutral molecule. A neutral analyte will not engage in ionic interactions with the stationary phase. However, this requires a column specifically designed for high pH stability (e.g., hybrid or polymer-based columns), as standard silica columns will dissolve at pH > 8.[1][14]

Q5: What mobile phase additives can I use, and how do they work?

Mobile phase additives are crucial for controlling pH and minimizing secondary interactions.

  • Acidic Modifiers: These are used to maintain a low pH and improve peak shape.

    • Formic Acid (0.1%): A common choice that effectively lowers the pH to around 2.7, sufficient to protonate most silanols. It is highly compatible with mass spectrometry (MS).[13]

    • Trifluoroacetic Acid (TFA) (0.05% - 0.1%): A stronger acid than formic acid, ensuring a very low pH (~2).[15] TFA also acts as an ion-pairing agent . The trifluoroacetate anion (CF₃COO⁻) pairs with the positively charged analyte, masking its charge and increasing its hydrophobicity, which can further improve peak shape and retention.[16][17][18]

  • Competing Bases (Less Common with Modern Columns):

    • Triethylamine (TEA): This is a basic additive that acts as a "silanol masker." TEA, being a small basic molecule, preferentially interacts with the active silanol sites, effectively blocking them from interacting with your analyte.[13][19][20] This approach is often considered outdated, as modern high-purity columns have significantly fewer active silanols.[19]

Q6: Could my column be the problem? What type of column is best for basic compounds?

Yes, the column is a critical factor. For basic analytes like this compound, not all C18 columns are equal.

  • Use High-Purity, Type B Silica Columns: Modern columns are made with high-purity silica containing very low levels of metal contaminants (which can also cause tailing).[8][19] These columns have fewer and less acidic silanol groups, inherently reducing the potential for peak tailing.[7][19]

  • Choose an End-Capped Column: End-capping is a chemical process that deactivates a large portion of the residual silanols by reacting them with a small silylating agent (e.g., trimethylsilyl chloride).[1][3][13] This creates a less polar, more inert surface, which is crucial for analyzing basic compounds.[1][6]

  • Consider Alternative Stationary Phases: If tailing persists, especially if you need to work at mid-range pH, consider columns with polar-embedded phases or those based on hybrid or polymeric materials, which offer different selectivity and improved pH stability.[6][19]

Q7: I've optimized the mobile phase and column, but still see some tailing. What else could be the cause?

If chemical interactions are suppressed, the cause may be physical or related to other method parameters:

  • Extra-Column Volume (Dead Volume): Excessive volume in tubing, fittings, or connections between the injector, column, and detector can cause peaks to broaden and tail.[1][13] This is especially noticeable for early-eluting peaks. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated.[1][8]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[21][22] Try reducing the injection volume or diluting your sample.

  • Sample Solvent Effects: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[2][9] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

  • Column Contamination or Degradation: A blocked inlet frit or a void at the head of the column can cause tailing for all peaks in the chromatogram.[2][13] This can be caused by sample particulates or pressure shocks. Using a guard column and filtering samples can prevent this.[13][22]

Section 3: Systematic Troubleshooting Workflow

The following diagram provides a logical decision-making process for diagnosing and resolving peak tailing for this compound.

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase is_ph_low Is pH ≤ 3.0? (e.g., using 0.1% Formic Acid) check_mobile_phase->is_ph_low adjust_ph Action: Lower pH. Add 0.1% Formic Acid or 0.05% TFA to aqueous phase. is_ph_low->adjust_ph No check_column Step 2: Evaluate Column is_ph_low->check_column Yes end_node Symmetrical Peak Achieved (Tailing Factor ≤ 1.2) adjust_ph->end_node is_endcapped Is column a modern, high-purity, end-capped type? check_column->is_endcapped change_column Action: Switch to a high-purity, end-capped C18 column specified for basic compounds. is_endcapped->change_column No check_system Step 3: Evaluate System & Method is_endcapped->check_system Yes change_column->end_node check_overload Is sample concentration high? Is injection volume large? check_system->check_overload reduce_load Action: Dilute sample or reduce injection volume. check_overload->reduce_load Yes check_solvent Is sample diluent stronger than the mobile phase? check_overload->check_solvent No reduce_load->end_node change_solvent Action: Dissolve sample in mobile phase or a weaker solvent. check_solvent->change_solvent Yes check_dead_volume Check for dead volume (improper fittings, long tubing). check_solvent->check_dead_volume No change_solvent->end_node check_dead_volume->end_node

A decision tree for systematically troubleshooting peak tailing.
Section 4: Experimental Protocol: A Step-by-Step Guide to Eliminating Peak Tailing

This protocol provides a practical approach to developing a robust HPLC method for this compound with excellent peak symmetry.

Objective: To achieve a symmetric peak (Tailing Factor ≤ 1.2) for this compound using a systematic approach.

Materials:

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (≥98%) or Trifluoroacetic Acid (TFA), HPLC-grade

  • This compound standard

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Guard column (recommended)

Step 1: System Preparation and Check

  • Inspect Connections: Ensure all PEEK tubing and fittings are secure and properly seated to minimize extra-column volume.[9]

  • Prime System: Purge all solvent lines with the new mobile phase to ensure a homogenous composition.

  • Equilibrate Column: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes (e.g., at 1 mL/min for 20-30 minutes).

Step 2: Mobile Phase Optimization (Low pH Approach)

  • Prepare Aqueous Phase: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for 0.1% v/v) OR 0.5 mL of TFA (for 0.05% v/v). Mix thoroughly. The use of an acidic modifier is essential.[13][20]

  • Set Initial Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid (or 0.05% TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or 0.05% TFA)

    • Flow Rate: 1.0 mL/min

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of this compound.

    • Column Temperature: 30 °C

    • Detection: UV at 243 nm[23]

Step 3: Sample Preparation

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile.

  • Prepare Working Standard: Dilute the stock solution to a working concentration (e.g., 10 µg/mL). Crucially, the final diluent should be the initial mobile phase composition (e.g., 95:5 Water:ACN with acid). This prevents solvent mismatch effects.[2][9]

  • Filter Sample: Filter the working standard through a 0.22 µm syringe filter before injection to prevent column frit blockage.[13]

Step 4: Injection and Data Analysis

  • Inject Sample: Inject a small volume (e.g., 5 µL) to avoid potential column overload.[22]

  • Analyze Peak Shape: After the run, use your chromatography data system (CDS) software to calculate the USP Tailing Factor for the this compound peak.

  • Interpret Results:

    • If T ≤ 1.2: The method is successful. You can proceed with further optimization for retention time or switch to isocratic conditions if desired.

    • If T > 1.2: The peak is still tailing. Confirm that your column is a suitable end-capped model. If it is, consider increasing the acid concentration slightly (e.g., from 0.05% TFA to 0.1% TFA), as TFA's ion-pairing effect is concentration-dependent.[16][18] If tailing persists, evaluate the system for extra-column effects or column contamination as outlined in the workflow.

Section 5: Data Summary Table

This table summarizes the expected outcomes of different mobile phase strategies for analyzing basic compounds like this compound.

Mobile Phase ConditionKey AdditiveTypical pHPrimary MechanismExpected Peak ShapeColumn Requirement
Standard None~6-7Mixed-mode retentionSevere TailingN/A
Low pH (Good) 0.1% Formic Acid~2.7Silanol SuppressionGood to ExcellentStandard Silica
Low pH (Excellent) 0.05-0.1% TFA~2.0-2.2Silanol Suppression & Ion PairingExcellentStandard Silica
High pH 10 mM Ammonium Bicarbonate~10Analyte Charge SuppressionExcellentpH-Stable Column Only
References
  • Chrom Tech, Inc. (2025, October 28).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Knowledge Base. What are common causes of peak tailing when running a reverse-phase LC column?
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • alwsci. (2025, July 17).
  • Unidentified Source. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • CHROMacademy. The Theory of HPLC Column Chemistry.
  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing.
  • LCGC Blogs. (2020, June 4).
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Taylor & Francis Online.
  • YMC.
  • Quora. (2020, November 9). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Moravek.
  • Restek. (2014, March 11). [13] Troubleshooting HPLC- Tailing Peaks.
  • Wikipedia. Trifluoroacetic acid.
  • Industry news. (2023, December 27).
  • Agilent.
  • ResearchGate. (2025, August 5).
  • Chromatography Forum. (2008, October 26).
  • PubChem. This compound.
  • DrugFuture. This compound.

Sources

Minimizing background contamination in trace analysis of N-Methylmyosmine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Background Contamination

Welcome to the technical support center for the trace analysis of N-Methylmyosmine. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address the common challenges of background contamination in sensitive analytical workflows. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the sources of background contamination and proactive measures to mitigate them.

Q1: What are the most common sources of background contamination in this compound trace analysis?

A1: Background contamination in trace analysis is a multifaceted issue stemming from various sources. These can be broadly categorized as environmental, procedural, and instrumental.[1][2]

  • Environmental Contamination: The laboratory air itself can be a significant source of contaminants. Dust particles can carry a variety of organic molecules, and volatile organic compounds (VOCs) from cleaning supplies, personal care products (e.g., deodorants containing siloxanes), and even air conditioning filters (e.g., phthalates) can settle into solvents, samples, and on lab surfaces.[3][4]

  • Procedural Contamination: This is often the most significant and variable source of contamination.

    • Lab Consumables: Plasticizers like phthalates (e.g., dibutyl phthalate) and n-butyl benzenesulfonamide can leach from plastic tubes, pipette tips, and vial caps into your samples and solvents.[5][6] The material of your storage containers is critical; for instance, high-density polyethylene (HDPE) has been shown to have higher levels of leachable metals compared to polystyrene or FEP containers.[1]

    • Reagents and Solvents: Even high-purity solvents can contain trace-level impurities that become significant at the low concentrations typical of trace analysis.[2] Water is a common culprit, and it is essential to use freshly prepared ultrapure water. Over time, even ultrapure water can become contaminated by microbial growth or by leaching from its container.[5]

    • Cross-Contamination: Inadequate cleaning of glassware, autosampler needles, and other reusable equipment can lead to carryover from previous, more concentrated samples.

  • Instrumental Contamination: The LC-MS system itself can be a source of background noise. This can arise from the buildup of contaminants in the solvent lines, injector, column, and ion source.[6] Mobile phase additives, while necessary for chromatography, should be of the highest quality to avoid introducing metal ions or other contaminants.[3]

Q2: How can I minimize contamination from my labware?

A2: Careful selection and rigorous cleaning of labware are paramount.

  • Material Selection: Whenever possible, use glassware instead of plastic. If plastics are necessary, opt for those made of polypropylene or polytetrafluoroethylene (PTFE), which are generally less prone to leaching than other plastics. For storage of standards and samples, borosilicate glass or FEP containers are often preferred.[1]

  • Cleaning Procedures: A multi-step cleaning process is recommended for all glassware. This should include an initial wash with a laboratory-grade detergent, followed by rinsing with tap water, then a final rinse with high-purity solvent (e.g., methanol or acetone), and a last rinse with ultrapure water. For trace metal analysis, an acid wash (e.g., with dilute nitric acid) is often included.[7]

  • Dedicated Glassware: To prevent cross-contamination, it is best practice to have dedicated glassware for preparing standards, samples, and mobile phases.[3]

Q3: My blank injections are showing a peak at the retention time of this compound. What could be the cause?

A3: A peak in a blank injection, often referred to as a "ghost peak," is a clear indication of contamination. The source can be pinpointed by systematically investigating the components of your analytical workflow.

  • Autosampler Carryover: This is a common cause. Inject a series of blanks after a high-concentration standard. If the peak area decreases with each subsequent blank, you likely have carryover. This can be addressed by optimizing the needle wash procedure (using a strong, appropriate solvent) or by using a "push-pull" injection sequence where the sample is bracketed by small air gaps and solvent plugs.

  • Contaminated Mobile Phase: Prepare fresh mobile phase using new, high-purity solvents and additives. If the ghost peak disappears, the old mobile phase was the source.

  • Contaminated LC System: If fresh mobile phase does not solve the issue, the contamination may be within the LC system itself (e.g., tubing, valves, column). A systematic flushing of the system with a strong solvent (like isopropanol) may be necessary.[6]

  • Contaminated Sample Vials/Caps: Run a blank using a new, previously unopened vial and cap. If the peak is gone, your vials or caps are the source of contamination.

Q4: Can the stability of this compound itself contribute to background issues?

A4: Yes, the chemical stability of this compound is a critical factor. This compound is an imine, which can be susceptible to hydrolysis.[8] Degradation of your analyte can lead to the appearance of unexpected peaks in your chromatogram and a decrease in the response of your target analyte.

  • Hydrolysis: this compound can hydrolyze to pseudooxynicotine.[8] The rate of this hydrolysis can be influenced by the pH and temperature of your sample and solutions. It is advisable to keep samples and standards at a controlled pH and temperature.

  • Oxidation: Like many organic molecules, this compound can be susceptible to oxidation, especially if exposed to air and light for extended periods.[9][10] Preparing fresh standards and samples and storing them in amber vials can help minimize oxidative degradation.

To assess stability, it is recommended to perform freeze-thaw stability, short-term stability at room temperature, and long-term stability assessments as part of your method validation.[11]

II. Troubleshooting Guides

This section provides structured approaches to diagnosing and resolving common issues encountered during the trace analysis of this compound.

Troubleshooting High Background Noise

High background noise can significantly impact the limit of detection (LOD) and limit of quantification (LOQ) of your assay.

Symptom Potential Cause Troubleshooting Steps Scientific Rationale
Consistently high baseline across the entire chromatogram Contaminated mobile phase or LC system.1. Prepare fresh mobile phase with high-purity solvents and additives. 2. Flush the LC system with a strong solvent (e.g., isopropanol). 3. Check for and remove any microbial growth in solvent reservoirs.[6]Contaminants in the mobile phase or adsorbed to the LC system components can continuously elute, raising the overall background signal.
Periodic noise spikes Electrical interference or air bubbles in the pump.1. Ensure all electrical connections are secure and the instrument is on a stable power source. 2. Degas the mobile phase thoroughly. 3. Check for leaks in the pump and tubing.Electrical noise can be picked up by the detector, while air bubbles in the pump can cause pressure fluctuations that manifest as noise in the chromatogram.
Broad, rolling baseline Temperature fluctuations in the column oven or laboratory.1. Verify the stability of the column oven temperature. 2. Ensure the laboratory has stable ambient temperature control.Changes in temperature can affect the viscosity of the mobile phase and the retention characteristics of the column, leading to baseline drift.
Troubleshooting Ion Suppression

Ion suppression is a matrix effect where the ionization of the analyte of interest is reduced by the presence of co-eluting compounds.[12][13] This can lead to poor sensitivity and inaccurate quantification.

Symptom Potential Cause Troubleshooting Steps Scientific Rationale
Low analyte response in matrix samples compared to standards in pure solvent Co-eluting matrix components (e.g., phospholipids, salts).[14]1. Improve Chromatographic Separation: Modify the gradient to better separate the analyte from the interfering peaks. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[15] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction during data analysis.Co-eluting compounds compete with the analyte for ionization in the MS source. By either chromatographically separating them or removing them during sample preparation, this competition is minimized. A SIL-IS provides the most reliable way to compensate for matrix effects.[4]
Inconsistent analyte response across different sample lots Variability in the sample matrix.1. Perform matrix effect experiments using multiple sources of the biological matrix. 2. If significant variability is observed, a more robust sample cleanup method is necessary.The composition of biological matrices can vary between individuals or batches, leading to different degrees of ion suppression. A robust method should be able to handle this variability.

III. Experimental Protocols & Workflows

Protocol 1: General Cleaning of Glassware for Trace Analysis
  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent.

  • Tap Water Rinse: Rinse thoroughly with hot tap water at least three times.

  • Acid Wash (Optional but Recommended): Submerge glassware in a 5-10% nitric acid bath for at least 4 hours.

  • Ultrapure Water Rinse: Rinse extensively with ultrapure water (at least 5 times).

  • Solvent Rinse: Rinse with a high-purity solvent such as methanol or acetone to remove any remaining organic residues.

  • Final Ultrapure Water Rinse: Rinse again with ultrapure water.

  • Drying: Dry in an oven at a temperature appropriate for the glassware. Store in a clean, dust-free environment.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Biological Fluids (Conceptual)

This is a conceptual protocol based on general principles for extracting similar alkaloids. Method development and validation are required for specific applications.

  • Sample Pre-treatment: Dilute the biological fluid (e.g., plasma, urine) with an acidic buffer (e.g., 2% formic acid in water) to a final volume of 1 mL. This ensures the analyte is in its protonated form.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of the acidic buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of the acidic buffer to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

IV. Visualizations

Workflow for Investigating Background Contamination

cluster_0 Problem Identification cluster_1 Systematic Investigation cluster_2 Source Isolation & Resolution Start High Background or Ghost Peak Detected Blank_Injection Inject Solvent Blank Start->Blank_Injection Peak_Present Peak Still Present? Blank_Injection->Peak_Present Fresh_Mobile_Phase Prepare Fresh Mobile Phase Peak_Present->Fresh_Mobile_Phase Yes Contaminated_Vial Source: Vial/Cap Contamination Resolution: Use new consumables Peak_Present->Contaminated_Vial No Reinject_Blank Re-inject Blank Fresh_Mobile_Phase->Reinject_Blank Peak_Present_2 Peak Still Present? Reinject_Blank->Peak_Present_2 Clean_System Systematic LC System Cleaning Peak_Present_2->Clean_System Yes Contaminated_MP Source: Mobile Phase Contamination Resolution: Use fresh, high-purity reagents Peak_Present_2->Contaminated_MP No Carryover Source: Autosampler Carryover Resolution: Optimize needle wash Clean_System->Carryover Problem_Solved Problem Resolved Contaminated_Vial->Problem_Solved Contaminated_MP->Problem_Solved System_Contamination Source: LC System Contamination Resolution: Thorough system flush System_Contamination->Problem_Solved Carryover->System_Contamination

Caption: A logical workflow for troubleshooting background contamination.

Ion Suppression Mitigation Strategy

cluster_0 Detection cluster_1 Mitigation Strategies cluster_2 Outcome Post_Column_Infusion Post-Column Infusion Experiment Chromatography Optimize Chromatography Post_Column_Infusion->Chromatography Matrix_Spike Matrix vs. Solvent Spike Comparison Sample_Prep Enhance Sample Preparation Matrix_Spike->Sample_Prep Improved_Accuracy Improved Accuracy and Precision Chromatography->Improved_Accuracy Sample_Prep->Improved_Accuracy Internal_Standard Use SIL-Internal Standard Internal_Standard->Improved_Accuracy

Caption: Strategies to mitigate ion suppression in LC-MS analysis.

V. References

  • A Common Sense Laboratory Guide to Reducing Errors and Contamination in ICP and ICP-MS Analysis. Spectroscopy Online. Available at: [Link]

  • Minimizing Contamination During Sample Preparation For Trace Analysis. ELGA LabWater. (2020). Available at: [Link]

  • Sources of contamination and remedial strategies in the multi-elemental trace analysis laboratory. ResearchGate. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • Significance of Stability Studies on Degradation Product. RJPT. Available at: [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme. PMC - NIH. Available at: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. (2025). Available at: [Link]

  • Analytical Methods 101 – Leaching Tests. (2024). Available at: [Link]

  • Degradation of myosmine by a novel bacterial strain Sphingopyxis sp. J-6 and its degradation pathways. PubMed. (2025). Available at: [Link]

  • The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. hdb. Available at: [Link]

  • CONTAMINATION IN TRACE ANALYSIS. Pure and Applied Chemistry. Available at: [Link]

  • This compound. PubChem - NIH. Available at: [Link]

  • Sample treatment based on extraction techniques in biological matrices. PubMed. (2011). Available at: [Link]

  • Controlling Contamination in LC/MS Systems. Mass Spectrometry. Available at: [Link]

  • Bioanalytical Methods for Sample Cleanup. BioPharm International. Available at: [Link]

  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. (2011). Available at: [Link]

  • Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. (2018). Available at: [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Sample preparation and cleanup methods for clinical top-down proteomics. PMC - NIH. Available at: [Link]

  • Solid-phase micro-extraction of drugs from biological matrices. PubMed. Available at: [Link]

  • An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Available at: [Link]

  • LC-MS Methods for Mycotoxins Detection in Food Products. Encyclopedia.pub. Available at: [Link]

  • M10 : bioanalytical method validation and study sample analysis : guidance for industry. National Library of Medicine Institution - NIH. Available at: [Link]

  • Validation of real-time PCR methods for the quantification of genetically-modified maize and soybean. ResearchGate. (2025). Available at: [Link]

Sources

Technical Support Center: Optimization of Mass Spectrometry Parameters for N-Methylmyosmine Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Methylmyosmine via mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)
Section 1: Sample Preparation and Handling

Q1: What are the best practices for storing and handling biological samples (e.g., plasma, urine) prior to this compound analysis?

A1: Proper sample handling is critical to prevent analyte degradation and ensure data integrity. For biological fluids like plasma, serum, or urine, immediate freezing at –20°C or –80°C is recommended for long-term storage.[1] For short-term storage of a few hours, refrigeration at 2–8°C is acceptable.[1] this compound, like other tobacco alkaloids, can be sensitive to temperature and pH changes.[2][3] Therefore, minimizing freeze-thaw cycles is crucial. When ready for analysis, thaw samples on ice to prevent potential degradation.

Q2: Which sample preparation technique is most effective for extracting this compound from complex matrices?

A2: The choice of extraction technique depends on the sample matrix, required sensitivity, and throughput. The primary goal is to remove matrix components like proteins and phospholipids that can cause ion suppression or enhancement in the mass spectrometer.[4][5][6]

  • Protein Precipitation (PPT): A fast and simple method, often using acetonitrile or methanol. While effective at removing proteins, it may not remove other interferences like phospholipids, potentially leading to significant matrix effects.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. By partitioning the sample with an immiscible organic solvent, many polar and non-polar interferences can be removed. Optimization of solvent choice and pH is critical for maximizing recovery.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly recommended for achieving the lowest limits of quantitation.[7] Mixed-mode or polymeric reverse-phase cartridges are often effective for small, polar compounds like this compound. The step-by-step process of conditioning, loading, washing, and eluting allows for targeted removal of interferences.[8]

Q3: How can I assess and mitigate matrix effects for this compound analysis?

A3: Matrix effects are a primary cause of inaccuracy in LC-MS bioanalysis, arising from co-eluting compounds that suppress or enhance the ionization of the target analyte.[4][6][9]

  • Assessment: The "gold standard" for quantitatively assessing matrix effects is the post-extraction spike method.[5] This involves comparing the analyte's response in a neat solution to its response when spiked into a blank, extracted matrix sample. A matrix factor of <1 indicates ion suppression, while >1 indicates enhancement.[5] A qualitative assessment can be done using a post-column infusion experiment to identify regions in the chromatogram where suppression occurs.

  • Mitigation: The most effective way to compensate for matrix effects is by using a stable isotope-labeled (SIL) internal standard (e.g., this compound-d3).[10] The SIL IS co-elutes with the analyte and experiences the same ionization effects, allowing for accurate correction.[10][11] Additionally, improving sample cleanup (e.g., using SPE instead of PPT) and optimizing chromatography to separate this compound from interfering matrix components are crucial strategies.[6][7]

Section 2: LC-MS/MS Method Development

Q4: What are the ideal starting parameters for Electrospray Ionization (ESI) of this compound?

A4: this compound contains two nitrogen atoms, making it readily protonated. Therefore, Positive Ionization Mode ESI (+) is the preferred method. The goal of optimizing ESI parameters is to achieve stable and efficient generation of gas-phase analyte ions from the liquid phase.[12]

  • Causality: Key parameters like sprayer voltage, nebulizer gas, and drying gas temperature directly influence the desolvation process.[13][14] An improperly set sprayer voltage can lead to an unstable signal or corona discharge, while gas flow and temperature must be sufficient to evaporate the solvent without thermally degrading the analyte.[12]

A systematic approach, such as a Design of Experiments (DoE), can efficiently optimize these interacting factors.[15]

Table 1: Typical Starting ESI Source Parameters for Optimization

Parameter Typical Range Rationale for Optimization
Capillary/Sprayer Voltage 2000–4500 V Optimizes the electrostatic field for efficient droplet charging. Too high can cause discharge; too low results in poor sensitivity.[12][14]
Nebulizer Gas (N₂) Pressure 10–50 psi Assists in forming a fine spray of small droplets, facilitating solvent evaporation.[14]
Drying Gas (N₂) Flow 4–12 L/min Aids in desolvation of the charged droplets to release gas-phase ions.[14]
Drying Gas Temperature 200–350 °C Provides the thermal energy for solvent evaporation. Must be balanced to avoid analyte degradation.[14]

| Sprayer Position | Instrument Dependent | Fine-tunes the distance of the ESI needle to the MS inlet, which can significantly impact signal intensity.[12] |

Q5: How do I select and optimize Multiple Reaction Monitoring (MRM) transitions for this compound?

A5: MRM is the cornerstone of quantitative analysis on a triple quadrupole mass spectrometer, providing excellent sensitivity and selectivity.[16] The process involves selecting a precursor ion (typically [M+H]⁺ for this compound) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3).

Step-by-Step Protocol: MRM Optimization

  • Determine the Precursor Ion: Infuse a standard solution of this compound (C₁₀H₁₂N₂) into the mass spectrometer and acquire a full scan spectrum in positive ESI mode. The protonated molecule, [M+H]⁺, should be the most abundant ion at m/z 161.2.

  • Generate Product Ions: Perform a product ion scan on the m/z 161.2 precursor. This involves isolating m/z 161.2 in Q1 and scanning Q3 to detect all fragment ions produced in the collision cell.

  • Select Transitions: Choose at least two of the most intense and stable product ions for your MRM method. One transition is used for quantification (quantifier), and a second is used for confirmation (qualifier). This ensures specificity.[17]

  • Optimize Collision Energy (CE): This is the most critical parameter for maximizing signal intensity.[18][19] For each selected MRM transition, perform a CE ramp experiment. The instrument will inject the analyte multiple times while systematically varying the collision energy. The optimal CE is the value that produces the highest intensity for the product ion.[19]

  • Optimize Other MS Parameters: Parameters like cone/declustering potential should also be optimized. This voltage prevents solvent clusters from entering the mass analyzer and helps with ion focusing. Optimization follows a similar ramping procedure to find the voltage that yields the maximum signal.[20][21]

Table 2: Plausible MRM Transitions and Starting Parameters for this compound (Note: These values are illustrative and MUST be empirically optimized on your specific instrument.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed UseStarting CE (eV)Starting Cone Voltage (V)
This compound161.2133.1Quantifier15-2520-35
This compound161.2106.1Qualifier20-3020-35
This compound-d3 (IS)164.2136.1Internal Standard15-2520-35

Q6: Why is a stable isotope-labeled (SIL) internal standard essential?

A6: An ideal internal standard (IS) behaves identically to the analyte throughout the entire analytical process (extraction, chromatography, and ionization).[10] A SIL-IS, such as this compound-d3, is the "gold standard" because its chemical and physical properties are nearly identical to the unlabeled analyte.[11] It will co-elute and experience the same degree of matrix-induced ion suppression or enhancement. By calculating the peak area ratio of the analyte to the IS, these variations are effectively canceled out, leading to highly accurate and precise quantification.[10]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound.

Diagram 1: General Analytical Workflow

Analytical_Workflow Figure 1: General Workflow for this compound Analysis Sample Sample Receipt (Plasma, Urine, etc.) IS Add Internal Standard Sample->IS Crucial First Step Prep Sample Preparation (SPE, LLE, or PPT) LC LC Separation Prep->LC Inject Extract IS->Prep MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Processing (Integration & Quantification) MS->Data Report Final Report Data->Report

Caption: General Workflow for this compound Analysis

Table 3: Common Troubleshooting Scenarios

Symptom Potential Cause(s) Recommended Solution(s)
No Signal or Very Low Intensity MS Issue: Incorrect MRM transitions, suboptimal CE/source parameters, instrument not tuned. - Confirm precursor/product ion masses. Re-optimize collision energy and source parameters (voltage, gas, temp).[19][22]- Check MS tune and calibration.
LC Issue: Clogged column or lines, incorrect mobile phase, major leak. - Check system pressure. If high, troubleshoot for blockages.[23]- Verify mobile phase composition and check for leaks.[24]
Sample Issue: Analyte degradation, poor extraction recovery. - Prepare fresh standards and QC samples to rule out degradation.[22]- Evaluate extraction efficiency with pre- and post-extraction spikes.
High Background Noise Solvent/Reagent Contamination: Impure solvents, additives, or water. - Use only high-purity, LC-MS grade solvents and fresh reagents.[20][24]- Test mobile phase for contamination by infusing it directly.[25]
System Contamination: Carryover from previous injections, dirty ion source. - Inject solvent blanks to check for carryover.[24]- Clean the ion source components (cone, ESI needle) as per manufacturer's guidelines.[25]
Electronic Noise: Improper instrument grounding or external interference. - Ensure stable power and proper grounding of all LC and MS modules.
Poor Peak Shape (Tailing, Fronting, Splitting) Chromatographic Issues: Column degradation, mismatched sample solvent, column overloading. - Replace the guard column or analytical column if it's old.[24]- Ensure the sample solvent is weaker than or matched to the initial mobile phase.[24]- Dilute the sample or inject a smaller volume to prevent overloading.[24]
Secondary Interactions: Analyte interacting with active sites (e.g., silanols) on the column. - Adjust mobile phase pH or add a competing base (e.g., low concentration of ammonium hydroxide) to improve peak shape for basic compounds.
Retention Time (RT) Drift Mobile Phase Instability: Evaporation of organic solvent, degradation of additives. - Keep mobile phase bottles capped. Prepare fresh mobile phase daily.[24]
Column Equilibration: Insufficient equilibration time between gradient runs. - Ensure the column is fully re-equilibrated to initial conditions before each injection. A minimum of 10 column volumes is a good starting point.

| | Temperature Fluctuation: Inconsistent column temperature. | - Use a thermostatically controlled column compartment and ensure it is set to a stable temperature.[24] |

Diagram 2: Troubleshooting Low Signal Intensity

Troubleshoot_Low_Signal Figure 2: Decision Tree for Low Signal Troubleshooting decision decision action action start Low/No Signal Observed check_is Is Internal Standard (IS) signal also low? start->check_is check_ms Infuse Standard Directly. Is signal present? check_is->check_ms Yes (Both Analyte & IS Low) check_prep Evaluate Sample Prep. Spike recovery acceptable? check_is->check_prep No (Only Analyte Low) check_lc Check LC System. Pressure normal? Leaks? check_ms->check_lc Yes action_ms Re-tune/Calibrate MS. Optimize Source & MRM. check_ms->action_ms No action_lc Troubleshoot LC. Check for blockages/leaks. Replace column. check_lc->action_lc No action_both System-wide issue. Check MS & LC. check_lc->action_both Yes action_prep Optimize Extraction. Check for degradation. check_prep->action_prep

Caption: Decision Tree for Low Signal Troubleshooting

Method Validation Principles

Once a method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose.[26][27] Validation demonstrates that the method is accurate, precise, and reliable.[28] Key parameters to assess according to regulatory guidelines (e.g., FDA) include:

  • Accuracy: Closeness of measured values to the true value.

  • Precision: Agreement between replicate measurements.

  • Selectivity: Ability to differentiate and quantify the analyte in the presence of other components.

  • Sensitivity: Defined by the Lower Limit of Quantitation (LLOQ).

  • Matrix Effect: Assessed to ensure it doesn't compromise accuracy.

  • Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term).

References
  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods - NIH. (2022-06-01).
  • Sample Preparation – Dartmouth Trace Element Analysis Core.
  • MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. (2024-06-06).
  • Sample Preparation and Submission - MOgene.
  • Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PubMed Central.
  • The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. (2020-12-08).
  • Validation and Verification of Analytical Testing Methods Used for Tobacco Products | FDA.
  • Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine - ResearchGate.
  • Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability - Federal Register. (2025-01-07).
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. (2016-03-01).
  • MRM transitions of the analytes. | Download Table - ResearchGate.
  • Review Article on Matrix Effect in Bioanalytical Method Development - International Journal of MediPharm Research.
  • Navigating FDA's Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products | BakerHostler - JD Supra. (2025-01-14).
  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed. (2023-10-16).
  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - NIH. (2010-11-19).
  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH.
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PubMed. (2018-11-20).
  • Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - MDPI.
  • Mass spectra of this compound and pseudooxynicotine as determined by... - ResearchGate.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research.
  • How to choose optimal collision energy (CE) for MRM transition? - ResearchGate. (2023-07-27).
  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines | LabRulez LCMS.
  • MZmine parameters for peak detection | Download Scientific Diagram - ResearchGate.
  • Optimization of Collision Cell Potentials For Analysis of Opiates and their Glucuronyl Metabolites in a Triple Quadrupole Mass S - Thermo Fisher Scientific.
  • Illustration of some possible target variables for collision energy... - ResearchGate.
  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro - Waters Corporation.
  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021-11-29).
  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central.
  • Notes on Troubleshooting LC/MS Contamination.
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. (2018-01-31).
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014-08-26).
  • How to select the optimal internal standard for m-Tyramine quantification - Benchchem.
  • Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - MDPI. (2022-01-21).
  • Troubleshooting Loss of Signal: Where did my peaks go? - Biotage. (2023-02-02).
  • Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme - PMC - NIH.
  • Myosmine | CAS#:532-12-7 | Chemsrc. (2025-08-22).
  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - ResearchGate. (2025-10-13).

Sources

Validation & Comparative

A Comparative Guide to N-Methylmyosmine Analytical Method Validation Following ICH Q2(R1) Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for analytical methods used to quantify N-Methylmyosmine, a pyridine alkaloid found in tobacco products.[1][2] For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, grounded in the internationally harmonized tripartite guideline, ICH Q2(R1).[3]

The Imperative for Validated this compound Analysis

This compound (C₁₀H₁₂N₂) is a minor tobacco alkaloid that is relevant in the study of tobacco chemistry and its physiological effects.[4] Its structural similarity to other alkaloids necessitates highly specific and accurate analytical methods to avoid interference and ensure data integrity in research, quality control, and regulatory submissions. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, demonstrating that a method is suitable for its intended purpose.[5] Adherence to these guidelines is a prerequisite for generating trustworthy and defensible scientific data.

The ICH Q2(R1) Validation Framework: A Logical Overview

Analytical method validation is a structured process to confirm that the chosen procedure is fit for its intended use.[6][7] The core parameters, as defined by ICH Q2(R1), are not merely a checklist but an interconnected system for assessing a method's performance.[8][9]

ICH_Q2_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Validation cluster_reporting Phase 3: Documentation ATP Define Analytical Target Profile (ATP) MethodDev Analytical Method Development ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Execute Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Compile Data Lifecycle Method Lifecycle Management Report->Lifecycle Validation_Parameters Range Range Linearity Linearity Range->Linearity Establishes boundaries for Accuracy Accuracy Range->Accuracy Establishes boundaries for Precision Precision Range->Precision Establishes boundaries for Linearity->Accuracy Supports Precision->Accuracy Prerequisite for LOQ LOQ LOQ->Range Defines lower limit Assay Intended Use (e.g., Impurity Test) Assay->Range Defines

Caption: Interconnectivity of core validation parameters.

Comparison of Analytical Methods for this compound

The choice of analytical technique is the foundation of any validation plan. For this compound, a small polar molecule, several methods are viable, each with distinct advantages and challenges.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on polarity and partitioning between a stationary and mobile phase, followed by mass-based detection.Separation based on volatility and boiling point in a gaseous mobile phase, followed by mass-based detection.Separation based on charge-to-size ratio in an electric field. [10]
Specificity Very High. Tandem MS (MS/MS) allows for the selection of specific precursor and product ions, minimizing matrix interference. [11]High. Mass spectrometry provides definitive identification. However, derivatization may be required, which can introduce side products. [12]Moderate to High. Specificity depends on separation efficiency. Coupling with MS enhances specificity. [13]
Sensitivity Very High. Capable of detecting analytes at picogram (pg) to femtogram (fg) levels. [14]High. Generally offers sensitivity in the nanogram (ng) to picogram (pg) range. [15]High. Excellent mass sensitivity (pg to fg), but concentration sensitivity can be limited by small injection volumes.
Sample Prep Often simple "dilute-and-shoot" or protein precipitation. [11]May require derivatization to increase volatility and thermal stability, adding complexity and potential for error. [16]Generally simple; requires sample to be in a conductive buffer.
Throughput High. Modern UHPLC systems allow for rapid analysis times (<10 minutes). [14]Moderate. Run times can be longer, especially if complex temperature programming is needed. [17]Very High. Separations are typically very fast, often completed in minutes. [18]
Primary Challenge Potential for matrix effects (ion suppression or enhancement) that must be controlled for.This compound's polarity and potential for thermal degradation may necessitate derivatization. [16]Lower concentration sensitivity compared to LC-MS due to small injection volumes. Reproducibility can be a challenge.

Expert Rationale: For the quantification of a trace-level analyte like this compound in a complex matrix (e.g., biological fluids, tobacco extracts), LC-MS/MS is the superior choice . Its combination of high specificity from tandem mass spectrometry and high sensitivity with minimal sample preparation provides the most robust and reliable data, aligning perfectly with the stringent requirements of ICH Q2 guidelines. [19]

Validating an LC-MS/MS Method for this compound: A Practical Protocol

This section details the experimental validation of a hypothetical, yet realistic, LC-MS/MS method for this compound quantification.

System Suitability: Before any validation run, a system suitability test (SST) must be performed. This involves injecting a standard solution (e.g., mid-point of the calibration curve) multiple times (n=5 or 6). The peak area and retention time must have a relative standard deviation (RSD) of ≤2%, ensuring the system is performing precisely. [9]

Specificity

Objective: To demonstrate that the method can unequivocally measure this compound in the presence of other components, such as impurities, degradation products, or matrix components. [7] Protocol:

  • Analyze a blank matrix sample (e.g., plasma, tobacco extract without the analyte) to check for interfering peaks at the retention time of this compound and its internal standard.

  • Analyze a spiked sample containing this compound and its internal standard to confirm the retention times.

  • Analyze spiked samples containing this compound in the presence of structurally similar alkaloids (e.g., myosmine, nornicotine) to ensure no co-elution or interference.

  • Acceptance Criteria: No significant interfering peaks (>20% of the LLOQ response) should be present at the retention time of the analyte or internal standard in the blank matrix.

Linearity and Range

Objective: To establish the relationship between analyte concentration and instrument response, and to define the concentration interval over which the method is accurate and precise. [8] Protocol:

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound. A minimum of five concentrations is recommended. [8]2. The concentration range should span from the Lower Limit of Quantitation (LOQ) to 120-150% of the expected working concentration.

  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) ≥ 0.995. The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).

Accuracy

Objective: To determine the closeness of the measured value to the true value. [7] Protocol:

  • Prepare Quality Control (QC) samples by spiking a blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., within the calibration range).

  • Analyze a minimum of three replicates at each concentration level.

  • Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal value for each QC level. [19]

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. [5] Protocol:

  • Repeatability (Intra-assay precision): Analyze the Low, Medium, and High QC samples in replicate (n=6) within the same analytical run on the same day.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis of Low, Medium, and High QC samples on at least two different days, with different analysts or on different instruments if applicable.

  • Calculate the Relative Standard Deviation (RSD) for the measurements at each concentration level for both repeatability and intermediate precision.

  • Acceptance Criteria: The RSD should not exceed 15% for each QC level (20% at the LLOQ). [19]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). [7] Protocol:

  • LOD: Can be estimated based on the signal-to-noise ratio (typically S/N ≥ 3) by analyzing progressively more dilute solutions.

  • LOQ: The lowest concentration on the calibration curve that can be measured with an accuracy of 80-120% and a precision (RSD) of ≤20%. This is experimentally confirmed by analyzing at least six replicates of a sample spiked at the proposed LOQ concentration.

  • Acceptance Criteria: The LOQ must meet the predefined accuracy and precision criteria.

Data Presentation: A Comparative Summary

Well-structured data is essential for evaluating a method's performance. The following tables summarize hypothetical validation results for our LC-MS/MS method.

Table 1: Linearity Data

Standard Conc. (ng/mL) Back-Calculated Conc. (ng/mL) Accuracy (%)
1.0 (LOQ) 0.95 95.0
5.0 5.20 104.0
25.0 24.55 98.2
50.0 51.10 102.2
100.0 99.30 99.3

| Regression | y = 0.015x + 0.002 | r² = 0.9989 |

Table 2: Accuracy and Precision Summary

QC Level Nominal Conc. (ng/mL) Intra-Assay (n=6) Inter-Assay (3 runs)
Mean Conc. (ng/mL) RSD (%) Mean Conc. (ng/mL) RSD (%)
LOQ 1.0 1.02 11.5 1.05 14.8
Low QC 3.0 2.95 8.7 3.08 9.9
Mid QC 40.0 41.20 5.4 40.65 6.8

| High QC | 80.0 | 79.50 | 4.1 | 81.10 | 5.2 |

Conclusion

The validation of an analytical method is a rigorous, systematic process that underpins the quality and reliability of scientific data. While several techniques can be used for the analysis of this compound, LC-MS/MS stands out for its superior sensitivity and specificity, making it highly suitable for demanding applications. By following the principles laid out in the ICH Q2(R1) guidelines, researchers can develop and validate robust analytical methods, ensuring that their data is accurate, reproducible, and defensible. This guide provides a framework and practical protocols to achieve that standard, fostering confidence in analytical outcomes within the scientific and regulatory communities.

References

  • Analysis of alkaloids in single plant cells by capillary electrophoresis.Methods in Molecular Biology, 2008.
  • Key ICH Method Validation Parameters to Know. Altabrisa Group.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • This compound | C10H12N2.
  • ICH Q2 Analytical Method Valid
  • Quality Guidelines.
  • ICH Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2)
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry.
  • Capillary Electrophoresis of Tropane Alkaloids and Glycoalkaloids Occurring in Solanaceae Plants.
  • Capillary electrophoresis of tropane alkaloids and glycoalkaloids occurring in Solanaceae plants.
  • This compound.The Merck Index Online.
  • Application of capillary zone electrophoresis in the separation and determination of the principal gum opium alkaloids. Semantic Scholar.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Synthesis and Characterization of this compound.Agricultural and Biological Chemistry, 1978.
  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods.Nicotine & Tobacco Research, 2022.
  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine.Current Protocols in Toxicology, 2017.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech, 2003.
  • Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species.Metabolites, 2021.
  • Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan.Pharmaceutical Analysis and Quality Assurance, 2021.
  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek.
  • Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma.
  • Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in W

Sources

A Comparative Toxicological Guide to N-Methylmyosmine and Myosmine for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative toxicological overview of N-Methylmyosmine and myosmine, two structurally related pyridine alkaloids. While myosmine has been the subject of considerable toxicological research, data on this compound is less extensive. This document synthesizes available experimental data and toxicological principles to offer a comparative perspective for researchers, scientists, and drug development professionals.

Introduction: Structural Analogs with Potentially Divergent Toxicological Profiles

This compound and myosmine are both minor alkaloids found in tobacco and are structurally related to nicotine. Myosmine is characterized by a pyrroline ring linked to a pyridine ring. This compound is the N-methylated counterpart of myosmine. This structural difference, the presence of a methyl group on the pyrrolidine nitrogen, has significant implications for their metabolic fate and toxicological profiles.

Myosmine is not only found in tobacco but also in various food products, which raises concerns about its contribution to human health risks beyond tobacco use.[1] this compound is primarily considered a metabolite of nicotine.[2] Understanding the comparative toxicology of these compounds is crucial for assessing their potential risks and for guiding research in areas such as tobacco product development and cancer research.

Metabolic Activation: A Fork in the Toxicological Road

The toxicity of many xenobiotics is not inherent to the parent compound but rather to the metabolites formed through metabolic activation. This is a key point of divergence for this compound and myosmine.

Myosmine's Pathway to a Carcinogen:

Myosmine can be readily converted to the potent carcinogen N'-nitrosonornicotine (NNN) through nitrosation.[3][4] This process can occur under acidic conditions, such as those found in the stomach, in the presence of nitrite. NNN is a well-established esophageal and nasal carcinogen in laboratory animals and is classified as a Group 1 carcinogen to humans by the International Agency for Research on Cancer (IARC).[3]

The metabolic activation of myosmine to a DNA-damaging agent is a critical aspect of its toxicity. The process involves the formation of a diazonium ion that can alkylate DNA, leading to mutations and potentially initiating cancer.

Myosmine Myosmine Nitrosation Nitrosation (e.g., in stomach acid) Myosmine->Nitrosation NNN N'-Nitrosonornicotine (NNN) (Carcinogen) Nitrosation->NNN Metabolic_Activation Metabolic Activation (CYP Enzymes) NNN->Metabolic_Activation DNA_Adducts DNA Adducts Metabolic_Activation->DNA_Adducts Cancer Cancer DNA_Adducts->Cancer

Caption: Metabolic activation pathway of myosmine to the carcinogen NNN.

This compound's Metabolic Profile:

Direct experimental evidence on the metabolism and metabolic activation of this compound is scarce. However, based on its structure, it is not expected to be a direct precursor to NNN in the same way as myosmine. The presence of the methyl group on the nitrogen atom within the pyrroline ring prevents direct nitrosation at that position.

While this compound itself is not a direct precursor to NNN, its metabolism could potentially lead to the formation of other reactive intermediates. Further research is needed to fully elucidate the metabolic pathways of this compound and to identify any potentially toxic metabolites.

Comparative Genotoxicity

Myosmine: A Profile of DNA Damage

Myosmine has been shown to exhibit genotoxic effects in various in vitro systems. Studies using the Comet assay have demonstrated that myosmine can induce DNA strand breaks in human lymphocytes and nasal mucosal cells.[5] Furthermore, myosmine has been found to be mutagenic in mammalian cells.[1]

The genotoxicity of myosmine is thought to be linked to its metabolic activation to intermediates that can form DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations.

This compound: An Unknown Quantity

There is a significant lack of published experimental data on the genotoxicity of this compound. Without such data, a direct comparison with myosmine is not possible.

In Silico Toxicological Prediction:

In the absence of experimental data, computational (in silico) toxicology methods can be used to predict the potential toxicity of chemicals based on their structure.[6][7] These methods utilize algorithms and databases of known toxic compounds to estimate the likelihood of a substance being, for example, mutagenic or carcinogenic.

A formal in silico analysis of this compound's genotoxicity is beyond the scope of this guide. However, researchers are encouraged to utilize such predictive tools as a preliminary step in assessing its potential hazards. It is important to note that in silico predictions are not a substitute for experimental testing but can be valuable for prioritizing compounds for further investigation.

Comparative Carcinogenicity

Myosmine: A Precursor to a Known Carcinogen

The primary carcinogenic risk associated with myosmine is its conversion to NNN.[3][4] As mentioned, NNN is a potent carcinogen. Therefore, exposure to myosmine is considered a potential cancer risk factor, particularly for cancers of the esophagus and nasal cavity.

This compound: An Unclear Picture

Due to the lack of long-term animal carcinogenicity studies, the carcinogenic potential of this compound is unknown. As it is not a direct precursor to NNN, its carcinogenic risk profile is likely different from that of myosmine. However, the possibility that it could be metabolized to other carcinogenic compounds cannot be ruled out without further study.

Data Summary: A Tale of Two Alkaloids

Toxicological EndpointMyosmineThis compound
Metabolic Activation to Carcinogen Readily nitrosated to N'-nitrosonornicotine (NNN), a potent carcinogen.[3][4]Not a direct precursor to NNN due to N-methylation. Metabolic fate and potential for activation to other toxic metabolites are largely unknown.
Genotoxicity Demonstrated genotoxicity in vitro (DNA strand breaks, mutagenicity).[1][5]No direct experimental data available.
Carcinogenicity Considered a carcinogenic risk due to its conversion to NNN.[3]Carcinogenic potential is unknown.

Experimental Protocols

Protocol 1: In Vitro Assessment of Genotoxicity using the Comet Assay (for Myosmine)

This protocol is based on the methodology described in the study by Kleinsasser et al. (2003).[5]

  • Cell Culture: Human lymphocytes or nasal mucosal cells are cultured under standard conditions.

  • Exposure: Cells are exposed to varying concentrations of myosmine (e.g., 0, 5, 10, 25, 50 µM) for a defined period (e.g., 1, 3, 6, 24 hours). A positive control (e.g., a known mutagen) and a negative control (vehicle) are included.

  • Cell Embedding: After exposure, cells are harvested, mixed with low-melting-point agarose, and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA. Electrophoresis is then performed to allow damaged DNA (fragments) to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length and intensity of the comet tail using specialized software.

start Start cell_culture Cell Culture start->cell_culture exposure Exposure to Myosmine cell_culture->exposure embedding Cell Embedding in Agarose exposure->embedding lysis Cell Lysis embedding->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining DNA Staining electrophoresis->staining analysis Comet Analysis staining->analysis end End analysis->end

Caption: Workflow for the Comet Assay to assess DNA damage.

Conclusion and Future Directions

This guide highlights the current understanding of the comparative toxicology of this compound and myosmine. The toxicological profile of myosmine is relatively well-characterized, with its genotoxicity and role as a precursor to the potent carcinogen NNN being of primary concern. In stark contrast, there is a significant knowledge gap regarding the toxicology of this compound.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Myosmine poses a clear toxicological risk, primarily through its conversion to NNN. This should be a consideration in any context where myosmine exposure may occur.

  • The toxicological profile of this compound is largely undefined. Its structural difference from myosmine suggests a different metabolic fate and potentially a different toxicological profile.

  • Further research is urgently needed to characterize the toxicology of this compound. This includes studies on its metabolism, genotoxicity, and potential carcinogenicity.

The lack of data on this compound represents a critical gap in our understanding of the toxicology of nicotine-related alkaloids. Future research efforts should be directed at filling this gap to enable a more complete and accurate risk assessment of this compound.

References

  • Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches.
  • Iminium metabolite mechanism for nicotine toxicity and addiction: Oxid
  • This compound | C10H12N2 | CID 4206586 - PubChem.
  • Genotoxic effects of myosmine in human lymphocytes and upper aerodigestive tract epithelial cells.
  • Investigation of the Reaction of Myosmine with Sodium Nitrite in vitro and in R
  • Investigation of the reaction of myosmine with sodium nitrite in vitro and in r
  • Development of in silico models for the prediction of toxicity incorporating ADME inform
  • In silico toxicology: computational methods for the prediction of chemical toxicity.
  • Study of DNA methylation by tobacco-specific N-nitrosamines.
  • Metabolism of myosmine in Wistar r
  • In silico prediction of drug toxicity.
  • In silico prediction of toxicity and its applications for chemicals

Sources

A Senior Application Scientist's Guide to the Validated Quantification of N-Methylmyosmine in Human Urine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of validated analytical methods for the quantification of N-Methylmyosmine in human urine. As a minor tobacco alkaloid, the accurate measurement of this compound can be crucial for researchers in toxicology, epidemiology, and drug development. This document is intended for scientists and professionals seeking to implement a robust and reliable analytical method in their laboratories.

The Significance of this compound Quantification

This compound is a minor alkaloid found in tobacco products. While less abundant than nicotine, its presence in human biological matrices like urine can serve as a specific biomarker of tobacco exposure. Understanding its concentration is valuable for clinical and epidemiological studies investigating the health effects of tobacco use. The structural similarity of this compound to other tobacco alkaloids necessitates highly selective and sensitive analytical methods to ensure accurate quantification and avoid potential interferences.

Foundational Principles of Bioanalytical Method Validation

Before delving into specific methodologies, it is essential to understand the cornerstones of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines to ensure the reliability of bioanalytical data. The core parameters that define a validated method include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

A robust analytical method will have well-defined performance characteristics for each of these parameters.

cluster_validation Core Bioanalytical Validation Parameters Accuracy Accuracy (Closeness to True Value) Precision Precision (Reproducibility) Selectivity Selectivity (Analyte vs. Matrix) Sensitivity Sensitivity (LLOQ) Linearity Linearity (Concentration Proportionality) Stability Stability (Analyte Integrity) Method Validated Analytical Method Method->Accuracy Method->Precision Method->Selectivity Method->Sensitivity Method->Linearity Method->Stability

Caption: Core parameters for bioanalytical method validation.

Comparative Analysis of Quantification Methodologies

The two most prominent and validated techniques for the quantification of this compound in human urine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.

Principle: This technique separates compounds in a liquid phase using a high-performance liquid chromatography (HPLC) system, followed by detection using a tandem mass spectrometer. The mass spectrometer isolates the parent ion of the target analyte, fragments it, and then detects a specific fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity. The use of a stable isotope-labeled internal standard, such as this compound-d3, is crucial for correcting for matrix effects and variations in instrument response.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine Human Urine Sample Spike Spike with This compound-d3 (IS) Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC HPLC Separation Reconstitute->LC MS1 Q1: Precursor Ion Selection LC->MS1 MS2 Q2: Collision-Induced Dissociation (CID) MS1->MS2 MS3 Q3: Product Ion Detection MS2->MS3 Data Data Analysis (Peak Area Ratio vs. Conc.) MS3->Data

Caption: Workflow for this compound quantification by LC-MS/MS.

Experimental Protocol:

  • Sample Preparation:

    • To 1 mL of human urine, add the internal standard (this compound-d3).

    • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to remove interfering matrix components.

    • Wash the cartridge with an appropriate solvent to remove impurities.

    • Elute the analyte and internal standard from the cartridge.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to improve ionization.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • This compound: Monitor a specific precursor-to-product ion transition.

      • This compound-d3: Monitor the corresponding transition for the internal standard.

Performance Characteristics:

ParameterTypical Performance
Linearity Range0.5 - 500 ng/mL
LLOQ0.5 ng/mL
Accuracy90-110%
Precision (RSD)< 15%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and powerful technique for the analysis of volatile and semi-volatile compounds.

Principle: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its volatility and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer for detection. For compounds like this compound, derivatization may sometimes be employed to improve volatility and chromatographic peak shape, although it is not always necessary.

cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis Urine_gc Human Urine Sample Spike_gc Spike with Internal Standard Urine_gc->Spike_gc LLE Liquid-Liquid Extraction (LLE) Spike_gc->LLE Evap_gc Evaporation LLE->Evap_gc GC GC Separation Evap_gc->GC Ionization Electron Ionization (EI) GC->Ionization SIM Selected Ion Monitoring (SIM) Ionization->SIM Data_gc Data Analysis (Peak Area Ratio vs. Conc.) SIM->Data_gc

Caption: Workflow for this compound quantification by GC-MS.

Experimental Protocol:

  • Sample Preparation:

    • Spike the urine sample with the internal standard.

    • Perform liquid-liquid extraction (LLE) by adding an organic solvent (e.g., dichloromethane) and vortexing.

    • Separate the organic layer.

    • Evaporate the organic solvent.

    • Reconstitute the residue in a suitable solvent for injection.

  • GC-MS Conditions:

    • Chromatographic Column: A capillary column with a non-polar or mid-polar stationary phase.

    • Carrier Gas: Helium.

    • Injection: Splitless mode.

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

Performance Characteristics:

ParameterTypical Performance
Linearity Range5 - 1000 ng/mL
LLOQ5 ng/mL
Accuracy85-115%
Precision (RSD)< 20%

Head-to-Head Comparison

FeatureLC-MS/MSGC-MS
Sensitivity Higher (sub-ng/mL LLOQ)Lower (low ng/mL LLOQ)
Selectivity Very High (due to MRM)High (due to SIM)
Sample Preparation More complex (SPE often required)Simpler (LLE often sufficient)
Throughput Higher (faster run times)Lower (longer run times)
Derivatization Not requiredMay be needed for some analytes
Instrumentation Cost HigherLower

Senior Application Scientist's Recommendation

For researchers requiring the highest sensitivity and specificity, particularly for studies involving low levels of tobacco exposure, LC-MS/MS is the superior choice . Its ability to achieve sub-ng/mL limits of quantification and the high selectivity of MRM make it the most robust method for this application. While the initial instrument cost and sample preparation may be more involved, the quality of the data and higher throughput justify the investment for many laboratories.

GC-MS remains a viable and cost-effective alternative , especially when the expected concentrations of this compound are higher. Its simpler sample preparation can be an advantage in some settings. However, researchers must be mindful of the potential for lower sensitivity and the possibility of interferences that may not be resolved as effectively as with LC-MS/MS.

Ultimately, the choice of method will depend on the specific research question, the required level of sensitivity, sample throughput needs, and the available budget and instrumentation.

References

  • U.S. Food and Drug Administration. (2018).
  • Xia, Y., & McGuffey, J. E. (2014). Quantification of Tobacco Alkaloids in Human Urine by Solid Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Centers for Disease Control and Prevention. [Link]

A Senior Application Scientist's Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for N-Methylmyosmine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of N-Methylmyosmine, a pyridine alkaloid found in tobacco and related products, is critical for both regulatory compliance and research into tobacco chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two premier analytical techniques for this purpose. This guide provides an in-depth, objective comparison of these methodologies, grounded in the principles of analytical chemistry and regulatory science. We will explore the fundamental mechanics of each technique, present detailed experimental protocols, and offer a framework for cross-validation, ensuring data integrity and comparability across platforms. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for the analysis of this compound and similar compounds.

Introduction: The Analytical Challenge of this compound

This compound (C₁₀H₁₂N₂) is a minor tobacco alkaloid structurally related to nicotine.[1][2] Its presence and concentration in various matrices, from tobacco leaves to biological fluids, are of significant interest due to its role as a potential precursor to other compounds and as a biomarker of tobacco exposure. The molecular structure of this compound presents unique analytical considerations. While possessing some volatility, its polarity and potential for thermal degradation can complicate analysis.[3] Therefore, selecting an appropriate analytical technique is paramount for achieving accurate, precise, and reproducible results.

This guide directly compares the two most powerful techniques employed for this task: GC-MS and LC-MS/MS. Our objective is not to declare a single "best" method, but to elucidate the strengths, weaknesses, and optimal applications of each. We will delve into the causality behind experimental choices and provide a clear, logical framework for cross-validation, a critical process for ensuring that data generated by different methods is equivalent and reliable.

Foundational Principles: GC-MS vs. LC-MS/MS

The choice between Gas and Liquid Chromatography is fundamentally dictated by the physicochemical properties of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique excels at separating volatile and thermally stable compounds. Samples are vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments and detects the eluted compounds, providing both identification and quantification. A key challenge for GC analysis of polar compounds like amines is their tendency to exhibit poor peak shape and interact with the GC system; this often necessitates a chemical derivatization step to increase volatility and thermal stability.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the dominant technique for non-volatile, polar, and thermally labile compounds. Separation occurs in a liquid mobile phase that carries the sample through a packed column. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. A specific precursor ion for the analyte is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), effectively filters out chemical noise from complex matrices. For tobacco alkaloids, LC-MS/MS is frequently the method of choice, as demonstrated by numerous established protocols from organizations like CORESTA (Cooperation Centre for Scientific Research Relative to Tobacco).[5][6][7]

The Imperative of Method Validation and Cross-Validation

To ensure that an analytical method is fit for its intended purpose, it must undergo a rigorous validation process. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international councils such as the ICH provide comprehensive guidelines for this process.[8][9][10][11]

Core Validation Parameters (ICH Q2(R1)) :[12][13][14]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay) and Intermediate Precision (inter-assay).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Cross-Validation: When two distinct analytical methods are used to measure the same analyte, cross-validation is essential to demonstrate that the results are comparable. This process involves analyzing the same set of samples by both methods and statistically comparing the outcomes. It ensures data continuity and consistency, which is critical in long-term studies or when transferring methods between laboratories.

cluster_methods Analytical Methods cluster_validation Validation Process MethodA Method A (e.g., GC-MS) ValidationA Full Validation (ICH Q2/FDA BMV) MethodA->ValidationA MethodB Method B (e.g., LC-MS/MS) ValidationB Full Validation (ICH Q2/FDA BMV) MethodB->ValidationB AnalysisA Analyze Samples with Method A ValidationA->AnalysisA AnalysisB Analyze Samples with Method B ValidationB->AnalysisB Samples Identical Set of QC Samples (Low, Mid, High Concentrations) Samples->AnalysisA Samples->AnalysisB ResultsA Results from A AnalysisA->ResultsA ResultsB Results from B AnalysisB->ResultsB Comparison Statistical Comparison (e.g., Bland-Altman, % Difference) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion: Methods are Interchangeable (if criteria are met) Comparison->Conclusion

Caption: Logical workflow for a cross-validation study.

Experimental Protocols

The following sections provide detailed, step-by-step protocols. The GC-MS method is a representative procedure based on established principles for similar analytes, while the LC-MS/MS method is adapted from widely accepted industry practices for tobacco alkaloids.[5][15]

GC-MS Method for this compound

This method is predicated on the need for derivatization to enhance the analyte's chromatographic properties.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow Sample 1. Sample Preparation (e.g., 1g Tobacco in Buffer) Extraction 2. Liquid-Liquid Extraction (e.g., with Dichloromethane) Sample->Extraction Evaporation 3. Solvent Evaporation (Under Nitrogen Stream) Extraction->Evaporation Derivatization 4. Derivatization (e.g., Silylation with BSTFA) Evaporation->Derivatization Injection 5. GC Injection (Splitless Mode) Derivatization->Injection Separation 6. Chromatographic Separation (Capillary GC Column) Injection->Separation Detection 7. MS Detection (Scan or SIM Mode) Separation->Detection Data 8. Data Analysis Detection->Data

Caption: Step-by-step workflow for GC-MS analysis.

Protocol Steps:

  • Sample Preparation:

    • Weigh 1.0 g of homogenized sample (e.g., ground tobacco) into a 50 mL centrifuge tube.

    • Add an appropriate internal standard (e.g., d4-N-Methylmyosmine).

    • Add 20 mL of an alkaline buffer (e.g., 100 mM ammonium hydroxide) to facilitate the extraction of the free base.

    • Vortex for 30 minutes.

  • Liquid-Liquid Extraction (LLE):

    • Add 20 mL of dichloromethane to the tube.

    • Shake vigorously for 10 minutes and centrifuge at 4000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the organic (bottom) layer to a clean tube.

  • Solvent Evaporation:

    • Evaporate the dichloromethane to dryness at 40°C under a gentle stream of nitrogen.

  • Derivatization:

    • Causality: This step is crucial for GC-MS. This compound contains a secondary amine character within its pyrroline ring structure which can cause peak tailing. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, improving thermal stability and chromatographic peak shape.

    • Reconstitute the dried extract in 100 µL of BSTFA and 100 µL of pyridine.

    • Heat the vial at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • A table of typical instrument parameters is provided below.

GC-MS Parameter Setting
GC System Agilent 8890 or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium, 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS System Agilent 5977 or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MSD Transfer Line 280°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined for TMS-N-Methylmyosmine and IS
LC-MS/MS Method for this compound

This method leverages the high sensitivity and specificity of tandem mass spectrometry, eliminating the need for derivatization.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow Sample 1. Sample Preparation (e.g., 1g Tobacco in Buffer) Extraction 2. Aqueous Extraction (e.g., with Ammonium Acetate) Sample->Extraction Filter 3. Filtration (0.22 µm Syringe Filter) Extraction->Filter Injection 4. LC Injection Filter->Injection Separation 5. Chromatographic Separation (C18 Reverse-Phase Column) Injection->Separation Detection 6. MS/MS Detection (MRM Mode) Separation->Detection Data 7. Data Analysis Detection->Data

Caption: Step-by-step workflow for LC-MS/MS analysis.

Protocol Steps:

  • Sample Preparation:

    • Weigh 1.0 g of homogenized sample into a 50 mL centrifuge tube.

    • Add an isotopically labeled internal standard (e.g., d4-N-Methylmyosmine). Causality: An isotopically labeled internal standard is the gold standard for LC-MS/MS. It co-elutes with the analyte and has nearly identical chemical properties and ionization efficiency, allowing it to perfectly compensate for variations in sample extraction and matrix-induced ion suppression.

    • Add 30 mL of 100 mM ammonium acetate solution.[5]

    • Shake for 40 minutes.

  • Filtration:

    • Filter an aliquot of the extract using a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the filtered extract into the LC-MS/MS system.

    • A table of typical instrument parameters is provided below.

LC-MS/MS Parameter Setting
LC System Waters Acquity UPLC or equivalent
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, re-equilibrate
MS System Sciex 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Q1: 161.1 -> Q3: 133.1 (example)[16]
MRM Transition (IS) Q1: 165.1 -> Q3: 137.1 (example for d4)

Performance Data: A Comparative Summary

The following table summarizes the expected performance characteristics for each method, based on data from similar validated assays in the literature.[15][17][18][19] These values serve as a benchmark for what a well-developed method should achieve.

Validation Parameter GC-MS (with Derivatization) LC-MS/MS Field-Proven Insight
Specificity/Selectivity GoodExcellentLC-MS/MS (MRM) is inherently more selective, minimizing interferences from complex matrices. GC-MS selectivity depends on chromatographic resolution and the uniqueness of monitored ions.
LOD ~0.5 - 2 ng/mL~0.05 - 0.2 ng/mLLC-MS/MS is typically an order of magnitude more sensitive.
LOQ ~2 - 5 ng/mL~0.1 - 0.5 ng/mLThe lower LOQ of LC-MS/MS is critical for trace-level analysis in biological samples.
Linearity (R²) > 0.995> 0.998Both methods can achieve excellent linearity, but LC-MS/MS often has a wider dynamic range.
Accuracy (% Recovery) 85 - 115%90 - 110%Both are capable of high accuracy. LC-MS/MS accuracy is enhanced by the use of stable isotope-labeled internal standards that correct for matrix effects.
Precision (% RSD) < 15%< 10%LC-MS/MS generally offers superior precision due to fewer manual sample preparation steps (no derivatization) and better correction by the internal standard.
Throughput ModerateHighLC-MS/MS has higher throughput due to simpler sample preparation and often faster run times with modern UHPLC systems. The derivatization step in the GC-MS workflow adds significant time.
Matrix Effects Low-ModeratePotentially HighMatrix effects (ion suppression/enhancement) are the primary challenge for LC-MS/MS but are well-controlled with proper method development and the use of an appropriate internal standard. GC-MS can suffer from inlet contamination.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and valid techniques for the quantification of this compound. However, a comparative analysis guided by field experience reveals clear distinctions that inform the selection process.

  • LC-MS/MS is the recommended primary method for most applications, especially those requiring high sensitivity, high throughput, and analysis in complex matrices (e.g., biological fluids, smokeless tobacco products). Its superior selectivity, lower limits of quantitation, and ability to analyze the compound in its native state without derivatization make it a more robust and efficient choice. The CORESTA methods for related compounds underscore the industry's move towards this platform.[5][20]

  • GC-MS remains a viable and valuable alternative , particularly in laboratories where LC-MS/MS is not available or for matrices that are less complex. With proper validation, including a robust derivatization step, a GC-MS method can provide accurate and reliable data. It can also serve as an excellent confirmatory technique.

Ultimately, the decision rests on the specific requirements of the study, including the required sensitivity, sample matrix, available instrumentation, and desired throughput. A successful cross-validation study, demonstrating statistical equivalence between the results of a primary LC-MS/MS method and a secondary GC-MS method, provides the highest level of confidence in the analytical data generated.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
  • CORESTA Recommended Method No. 102: Determination of Tobacco-Specific Nitrosamines in E-Liquid by LC-MS. CORESTA. [Link]
  • CORESTA Recommended Method No. 72: Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS. CORESTA. [Link]
  • Bioanalytical Method Validation Guidance for Industry (May 2001). U.S.
  • This compound (CID 4206586).
  • M10 Bioanalytical Method Validation and Study Sample Analysis (November 2022). U.S.
  • Determination of Tobacco-Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS. CORESTA. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Determination of Tobacco Specific Nitrosamines in Cigarette Mainstream Smoke: The CORESTA 2011 Collaborative Study.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Safety Assessment of Mainstream Smoke of Herbal Cigarette.
  • Validation of analytical procedures: text and methodology q2(r1).
  • This compound. The Merck Index online. [Link]
  • Synthesis and Characterization of this compound. J-STAGE. [Link]
  • 6-hydroxy-N-methylmyosmine (CID 52944012).
  • This compound(1+) (C10H12N2). PubChemLite. [Link]
  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. CDC Stacks. [Link]
  • A rapid and novel method for predicting nicotine alkaloids in tobacco through electronic nose and partial least-squares regression analysis. RSC Publishing. [Link]
  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers. [Link]
  • (PDF) Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods.
  • Validation and Verification of Analytical Testing Methods Used for Tobacco Products. U.S.
  • Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, Virginia Tech. [Link]
  • Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS.
  • Evaluation of a Novel LC-MS/MS Based Analytical Method for the Risk Assessment of Nitrosamines in Pharmaceutical Products and Packaging Materials.
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.
  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek. [Link]
  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. [Link]
  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. International Journal of Pharmaceutical Quality Assurance. [Link]
  • Optimizing Analysis Methods: Rapid and Accurate Determination of Cuaminosulfate Residues with LC-MS/MS Based on Box–Behnken Design Study. MDPI. [Link]

Sources

A Comparative Analysis of N-Methylmyosmine and Nicotine Binding Affinity for Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of N-Methylmyosmine and nicotine for nicotinic acetylcholine receptors (nAChRs). As a senior application scientist, this document is structured to offer not just data, but also a deeper understanding of the underlying pharmacology and the experimental methodologies used to determine these crucial parameters.

Introduction: The Significance of Ligand-nAChR Interactions

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels integral to synaptic transmission throughout the central and peripheral nervous systems.[1] Their activation by agonists like acetylcholine and nicotine triggers a conformational change, opening a channel permeable to cations and leading to neuronal excitation.[1] The vast array of nAChR subtypes, arising from different combinations of α and β subunits, presents a complex landscape for ligand interaction, with each subtype exhibiting a unique pharmacological profile.[2] Understanding the binding affinity of ligands such as nicotine and its analogs is paramount for developing therapeutics targeting nAChR-implicated neurological disorders and for elucidating the mechanisms of nicotine addiction.[3]

Nicotine, the primary psychoactive component of tobacco, is a well-characterized high-affinity agonist for several nAChR subtypes, particularly the α4β2 receptor, which is strongly linked to its addictive properties.[3] this compound, a minor tobacco alkaloid and a metabolite of nicotine, shares structural similarities but its interaction with nAChRs is less defined. This guide aims to collate and compare the available data on the binding affinities of these two compounds.

Structural Comparison: A Tale of Two Rings

The binding affinity of a ligand is intrinsically linked to its three-dimensional structure and its ability to form stable interactions with the amino acid residues within the receptor's binding pocket.

Nicotine: Possesses a pyridine ring and a saturated N-methylpyrrolidine ring. The nitrogen atom in the pyrrolidine ring is a key feature for its high-affinity binding, typically existing in a protonated state to form a crucial hydrogen bond with a tryptophan residue in the α subunit of the nAChR.[3]

This compound: Structurally similar to nicotine, it also features a pyridine ring. However, its second ring is a dihydropyrrole (pyrroline) ring with a double bond, and it also contains a methyl group on the nitrogen atom. This seemingly minor difference in saturation and the position of the double bond can significantly alter the molecule's conformation and electronic distribution, thereby influencing its interaction with the nAChR binding site.

Binding Affinity Profile: A Noticeable Disparity

Direct, experimentally determined binding affinity data (Ki or IC50 values) for this compound across a range of nAChR subtypes is notably scarce in publicly available literature. However, studies on the closely related compound, myosmine (which lacks the N-methyl group of this compound), provide valuable, albeit indirect, insights.

A study on the physiological effects on isolated guinea pig intestine, a process mediated by nAChRs, found that myosmine was approximately 200 times less effective than l-nicotine at inducing contractions.[4] This suggests a significantly lower affinity and/or efficacy for myosmine at the nAChRs present in this tissue.[4]

Computational studies modeling the interaction of various nicotinoids with the α4β2 nAChR subtype also included myosmine.[3][5] These in silico analyses support the experimental evidence, indicating a weaker binding interaction for myosmine compared to nicotine.[3][5] The difference in binding energy is attributed to less favorable electrostatic and van der Waals interactions within the binding pocket.[5]

While we must be cautious in directly extrapolating these findings to this compound, the structural similarities suggest that it too likely possesses a lower binding affinity for nAChRs compared to nicotine. The presence of the N-methyl group in this compound, similar to nicotine, may slightly alter its binding profile compared to myosmine, but the unsaturated pyrroline ring remains a key differentiating feature from nicotine.

Table 1: Comparative Binding Affinity Data for Nicotine at Various nAChR Subtypes
nAChR SubtypeLigandKi (nM)MethodReference
α4β2 Nicotine~1-10Radioligand Binding Assay[6]
α3β4 Nicotine~100-1000Radioligand Binding Assay[6]
α7 Nicotine>1000Radioligand Binding Assay[6]
α6β2 *Nicotine~1-10Radioligand Binding Assay[2]

Note: Ki values can vary depending on the specific experimental conditions, radioligand used, and tissue/cell preparation. The values presented here are approximate ranges from the literature.

Experimental Workflow: Determining Binding Affinity via Competitive Radioligand Binding Assay

The "gold standard" for quantifying the binding affinity of an unlabeled compound (like this compound or nicotine) is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Principle of the Assay

A fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine or [³H]-nicotine) is incubated with a preparation of membranes from cells or tissues expressing the nAChR subtype of interest. Increasing concentrations of the unlabeled test compound are added to compete for the binding sites. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex for α4β2 nAChRs) or cultured cells expressing the desired nAChR subtype in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Competitive Binding Assay:

    • In a multi-well plate, set up the following conditions in triplicate:

      • Total Binding: Membrane preparation + radioligand + assay buffer.

      • Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known nAChR ligand (e.g., unlabeled nicotine or epibatidine) to saturate all specific binding sites.

      • Competition: Membrane preparation + radioligand + increasing concentrations of the test compound (e.g., this compound or nicotine).

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification of Bound Radioactivity:

    • Place the filter discs into scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis tissue Tissue/Cell Homogenization centrifuge1 Low-Speed Centrifugation tissue->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant centrifuge2 High-Speed Centrifugation supernatant->centrifuge2 pellet Wash & Resuspend Membrane Pellet centrifuge2->pellet protein_assay Determine Protein Concentration pellet->protein_assay setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition protein_assay->setup incubation Incubate to Equilibrium setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calculation Calculate Specific Binding counting->calculation curve_fit Generate Competition Curve & Determine IC50 calculation->curve_fit ki_calc Calculate Ki using Cheng-Prusoff Equation curve_fit->ki_calc

Caption: Workflow for determining ligand binding affinity using a competitive radioligand binding assay.

Functional Implications and Future Directions

The disparity in binding affinity between nicotine and myosmine (and likely this compound) has significant functional consequences. A lower binding affinity generally correlates with lower potency, meaning a higher concentration of the compound is required to elicit a biological response. The available evidence suggests that myosmine acts as a partial agonist at nAChRs, meaning it can bind to and activate the receptor, but with less efficacy than a full agonist like nicotine.

The significant lack of direct experimental data for this compound's binding affinity and functional activity at various nAChR subtypes represents a critical knowledge gap. Future research should prioritize the following:

  • Comprehensive Binding Studies: Conduct competitive radioligand binding assays to determine the Ki values of this compound for a wide range of nAChR subtypes (e.g., α4β2, α3β4, α7, α6β2).

  • Functional Characterization: Employ electrophysiological techniques, such as two-electrode voltage clamp on Xenopus oocytes expressing specific nAChR subtypes, to determine if this compound acts as a full agonist, partial agonist, or antagonist, and to quantify its potency (EC50) and efficacy.

  • In Vivo Studies: Investigate the behavioral and physiological effects of this compound in animal models to understand its potential psychoactive properties and its contribution to the overall pharmacology of tobacco.

Diagram of Ligand-Receptor Interaction and Downstream Signaling

G cluster_ligands Ligands cluster_receptor nAChR cluster_response Cellular Response nicotine Nicotine (High Affinity) receptor Nicotinic Acetylcholine Receptor nicotine->receptor Binds nmm This compound (Predicted Lower Affinity) nmm->receptor Binds channel Ion Channel Opening receptor->channel Activates depolarization Membrane Depolarization channel->depolarization neurotransmitter Neurotransmitter Release depolarization->neurotransmitter

Caption: Simplified signaling pathway of nAChR activation by nicotinic ligands.

Conclusion

References

  • Ambrose, A. M., & DeEds, F. (1946). Some Comparative Observations on I-Nicotine and Myosmine. Experimental Biology and Medicine, 63(2), 423-424.
  • Grady, S. R., Salminen, O., Marks, M. J., Whiteaker, P., & Collins, A. C. (2010). Structural differences determine the relative selectivity of nicotinic compounds for native α4β2-, α6β2-, α3β4*- and α7-nicotine acetylcholine receptors. Neuropharmacology, 58(7), 1044–1054.
  • Gotti, C., Zoli, M., Clementi, F., & Changeux, J. P. (2006). Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum. Journal of Neuroscience, 26(2), 354-364.
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System. Annual Review of Pharmacology and Toxicology, 47, 699-729.
  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
  • Lukas, R. J., Changeux, J. P., Le Novère, N., Albuquerque, E. X., Balfour, D. J., Berg, D. K., ... & Heinemann, S. (1999). International Union of Pharmacology. XX. Current status of the nomenclature for nicotinic acetylcholine receptors and their subunits. Pharmacological reviews, 51(2), 397-401.
  • Gotti, C., & Clementi, F. (2004). Neuronal nicotinic receptors: from structure to pathology. Progress in neurobiology, 74(6), 363-396.
  • Al-Kaabi, L., Al-Mulla, H., Al-Haded, A. A., Al-Sayegh, M., & Al-Mulla, F. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B, 125(2), 649-659.
  • Al-Kaabi, L., Al-Mulla, H., Al-Haded, A. A., Al-Sayegh, M., & Al-Mulla, F. (2021). Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain. The Journal of Physical Chemistry B - ACS Figshare.
  • Jalas, J. R., Hecht, S. S., & Murphy, S. E. (2005). Analysis of myosmine, cotinine and nicotine in human toenail, plasma and saliva. Biomarkers, 10(2-3), 134-143.
  • Grady, S. R., Moretti, M., Zoli, M., Marks, M. J., Zanardi, A., Pucci, L., ... & Gotti, C. (2009). The subtypes of nicotinic acetylcholine receptors on dopaminergic terminals of mouse striatum. Biochemical pharmacology, 78(7), 819-827.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Diversity of native nicotinic receptor subtypes in mammalian brain. Current pharmaceutical design, 12(4), 407-428.
  • Henderson, B. J., Beeson, D., & Lukas, R. J. (2014). Roles for N-terminal extracellular domains of nicotinic acetylcholine receptor (nAChR) β3 subunits in enhanced functional expression of mouse α6β2β3- and α6β4β3-nAChRs. The Journal of biological chemistry, 289(41), 28271–28283.
  • Al-Sikafi, Z., & Al-Sikafi, D. (2019). Nicotine and likely its analogs are able to bind to different nAChRs subtypes in astrocytes. Their action is mainly through activation of α7-nAChR subtype, which reduces astrocyte apoptosis and secretion of pro-inflammatory cytokines, thus protecting dopaminergic neurons.
  • Henderson, B. J., Beeson, D., & Lukas, R. J. (2014). Roles for N-terminal Extracellular Domains of Nicotinic Acetylcholine Receptor (nAChR) β3 Subunits in Enhanced Functional Expression of Mouse α6β2β3- and α6β4β3-nAChRs. Journal of Biological Chemistry, 289(41), 28271–28283.
  • Gotti, C., Moretti, M., Gaimarri, A., Zanardi, A., Clementi, F., & Zoli, M. (2008). Stable expression and functional characterization of a human nicotinic acetylcholine receptor with α6β2 properties: discovery of selective antagonists. Molecular pharmacology, 73(4), 1166-1177.

Sources

A Comparative Analysis of the Biological Effects of Minor Tobacco Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, in-depth comparison of the biological effects of four prominent minor tobacco alkaloids: nornicotine, anabasine, anatabine, and cotinine. Moving beyond their roles as mere biomarkers for tobacco consumption, this document delves into their distinct pharmacological activities, offering a valuable resource for researchers in pharmacology, toxicology, and neuroscience, as well as professionals engaged in drug discovery and development. By synthesizing current scientific literature, this guide aims to illuminate the therapeutic potential and toxicological concerns associated with these structurally similar yet functionally diverse compounds.

Introduction: Beyond Nicotine's Shadow

While nicotine is the principal and most studied psychoactive component in tobacco, a cocktail of minor alkaloids exists in smaller quantities, contributing to the complex pharmacology of tobacco products.[1][2] These alkaloids, including nornicotine, anabasine, anatabine, and cotinine (a primary metabolite of nicotine), are not merely passive bystanders.[2] Emerging research, which will be detailed in this guide, demonstrates their significant and often distinct interactions with various physiological systems. Understanding these individual contributions is paramount for a complete picture of tobacco's effects and for potentially harnessing these compounds for novel therapeutic applications.

Comparative Analysis of Biological Effects

This section provides a side-by-side comparison of the key biological activities of nornicotine, anabasine, anatabine, and cotinine. The data presented is a synthesis of findings from numerous in vitro and in vivo studies.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

The primary molecular targets for many tobacco alkaloids are nAChRs, a diverse family of ligand-gated ion channels integral to neurotransmission in both the central and peripheral nervous systems.[3] The affinity and efficacy of each minor alkaloid at different nAChR subtypes underpin their unique pharmacological profiles.

Key Insights:

  • Nornicotine exhibits a strong affinity for α6 and α7 nAChR subunits.[4][5] Its interaction with α6-containing nAChRs is implicated in nicotine-evoked dopamine release, a key process in addiction.[4]

  • Anabasine acts as a potent full agonist at various nAChRs, including muscle and neuronal subtypes.[6][7] It displays a greater affinity for the α7 subtype compared to nicotine.[8]

  • Anatabine , like anabasine, is an agonist at nAChRs, with a noted affinity for the α7 subtype.[9]

  • Cotinine is generally considered a weak agonist at nAChRs, with significantly lower potency than nicotine.[10][11] Some studies suggest it may act as a positive allosteric modulator of α7 nAChRs, enhancing the effects of other agonists.[12]

Comparative Receptor Binding Affinities:

AlkaloidnAChR Subtype(s)Reported EffectEC50/IC50/KiSource(s)
Nornicotineα7, α6/α3Agonistα7: ~17 µM (EC50)[4]
Anabasineα7, α4β2, muscle-typeFull AgonistFetal muscle-type: 0.7 µM (EC50)[7][8]
Anatabineα7Agonist-[9]
Cotinineα7, α4β2Weak Agonist/Modulatorα7: 175 µM (IC50)[13]
Anti-inflammatory Properties

Chronic inflammation is a hallmark of many diseases, and the modulation of inflammatory pathways presents a significant therapeutic opportunity. Several minor tobacco alkaloids have demonstrated noteworthy anti-inflammatory effects.

Key Insights:

  • Anatabine has been the most extensively studied minor alkaloid for its anti-inflammatory properties. It has been shown to inhibit the phosphorylation of STAT3 and NF-κB, key transcription factors in the inflammatory response.[14][15] This activity has been observed both in vitro in various cell lines and in vivo in models of acute inflammation and Alzheimer's disease.[14][16][17]

  • Cotinine also exhibits anti-inflammatory effects, contributing to its neuroprotective profile. It has been shown to attenuate the production of pro-inflammatory cytokines.[13]

Signaling Pathway of Anatabine's Anti-inflammatory Action:

G LPS LPS / TNF-α Cell Immune Cell (e.g., Microglia) LPS->Cell STAT3 STAT3 Cell->STAT3 NFkB NF-κB Cell->NFkB pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus pNFkB pNF-κB (Active) NFkB->pNFkB Phosphorylation pNFkB->Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription Anatabine Anatabine Anatabine->STAT3 Inhibits Phosphorylation Anatabine->NFkB Inhibits Phosphorylation

Caption: Anatabine's inhibition of STAT3 and NF-κB phosphorylation.

Neuroprotective Effects

The potential for compounds to protect against neuronal damage is of great interest in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

Key Insights:

  • Cotinine has emerged as a promising neuroprotective agent.[18] Studies have shown that it can protect neurons from toxicity induced by amyloid-beta (Aβ) peptides and glutamate.[10][13] Its neuroprotective mechanisms are multi-faceted and include the inhibition of Aβ aggregation, stimulation of pro-survival signaling pathways (like Akt), and inhibition of pro-apoptotic factors (like GSK3β).[13][18]

  • Nornicotine has also been reported to covalently alter amyloid-beta peptide, which may reduce its aggregation.[19]

Comparative Neuroprotective Mechanisms:

AlkaloidProposed MechanismIn Vitro/In Vivo EvidenceSource(s)
CotinineInhibition of Aβ aggregation, activation of Akt, inhibition of GSK3βIn vitro (cortical neurons), In vivo (AD mouse models)[13][18]
NornicotineCovalent alteration of Aβ peptide, reducing aggregationIn vitro[19]
Psychoactive and Behavioral Effects

The psychoactive properties of minor tobacco alkaloids are crucial for understanding their contribution to tobacco dependence and their potential as therapeutic agents for neuropsychiatric disorders.

Key Insights:

  • Nornicotine has reinforcing effects and can increase dopamine release in the striatum, suggesting a potential role in nicotine dependence.[1][19][20] It can substitute for nicotine in drug discrimination studies.[21]

  • Anabasine can also increase dopamine levels in the midbrain and partially substitute for nicotine in drug discrimination tests.[1][9]

  • Anatabine has been shown to decrease nicotine self-administration in animal models.[21]

  • Cotinine has shown potential in improving memory and cognitive function in animal models of Alzheimer's disease and schizophrenia.[10][12] It appears to have a better safety profile than nicotine, with no addictive properties reported.[12]

Genotoxicity and Cytotoxicity

Assessing the potential for DNA damage and cell death is a critical component of the toxicological evaluation of any compound.

Key Insights:

  • Nicotine , for comparison, has been shown to induce a dose-dependent increase in DNA migration in human lymphocytes and tonsillar cells, indicating genotoxic potential.[22][23][24]

  • Cotinine , in some studies, has demonstrated genotoxicity in human neuroblastoma cells at higher concentrations, similar to nicotine.[25] Cytotoxicity was also observed at high doses.[25]

  • Anatabine was reported in one study to cause a dose-dependent increase in sister-chromatid exchanges in Chinese hamster ovary cells.[19]

  • Nornicotine can be a precursor to the carcinogen N-nitrosonornicotine (NNN).[5]

Experimental Methodologies

The following section details standardized protocols for key experiments used to characterize the biological effects of minor tobacco alkaloids.

In Vitro Assays

This assay is fundamental for determining the affinity of a compound for specific nAChR subtypes.

Principle: A radiolabeled ligand with known high affinity for a specific nAChR subtype (e.g., [¹²⁵I]-epibatidine) is incubated with cells or tissues expressing the receptor.[3] The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is calculated.

Step-by-Step Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK) cells stably expressing the desired nAChR subtype (e.g., α4β2).[3]

  • Cell Preparation: Wash cells with phosphate-buffered saline (PBS), scrape them from the culture plates, and resuspend in PBS.[3]

  • Competition Binding: Incubate aliquots of the cell suspension with varying concentrations of the test alkaloid for a short period (e.g., 5 minutes).[3]

  • Radioligand Addition: Add a constant, low concentration of the radioligand (e.g., 2.5 nM [¹²⁵I]-epibatidine) and incubate for a sufficient time to reach equilibrium (e.g., 20 minutes at room temperature).[3]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for nAChR Binding Assay:

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Cells HEK Cells with nAChR Subtype Incubation Incubation Cells->Incubation Alkaloid Test Alkaloid (Varying Conc.) Alkaloid->Incubation Radioligand Radiolabeled Ligand ([¹²⁵I]-Epibatidine) Radioligand->Incubation Filtration Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis IC50 Determination Counting->Analysis

Sources

A Guide to Navigating Inter-laboratory Variability in N-Methylmyosmine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-Methylmyosmine, a minor tobacco alkaloid, is critical in various research and development settings. As a derivative of myosmine, its presence and concentration can have implications for toxicological studies and in understanding the chemical profile of tobacco and nicotine-containing products. However, achieving consistent and reproducible results across different laboratories presents a significant challenge. This guide provides an in-depth analysis of the factors contributing to inter-laboratory variability in this compound quantification, compares common analytical methodologies, and offers a validated protocol to enhance cross-study comparability.

The Challenge of Cross-Laboratory Consistency

Inter-laboratory variability in analytical measurements can arise from a multitude of factors, including differences in sample preparation, analytical instrumentation, and data processing techniques.[1] A collaborative study on the analysis of minor tobacco alkaloids highlighted that while a standardized hybrid method could improve repeatability within a single lab, it only marginally increased reproducibility between different laboratories.[2] This underscores the complexity of achieving consistent results when methods are transferred and implemented across various sites. The U.S. Food and Drug Administration (FDA) emphasizes the need for robust validation of analytical methods to ensure their accuracy, precision, and reliability, which is crucial for regulatory submissions.[3][4][5]

The inherent variability in analytical techniques can be substantial. Studies on in vitro ADME/PK methods have shown that inter-laboratory variability can be considerable, often two to three times higher than intra-laboratory variability.[6][7] For some compounds, the reported range of values between laboratories can differ by several orders of magnitude.[6][7] These findings highlight the critical need for standardized procedures and a thorough understanding of the potential sources of error in this compound quantification.

Comparison of Analytical Methodologies

The choice of analytical technique significantly impacts the accuracy and precision of this compound quantification. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common methods employed.

Method Principle Advantages Disadvantages Typical Application
GC-MS/MS Separation of volatile compounds followed by mass analysis.High specificity and sensitivity, well-established for alkaloid analysis.[8]Requires derivatization for some compounds, potential for thermal degradation of analytes.Quantification of minor alkaloids in tobacco filler.[8]
LC-MS/MS Separation of compounds in a liquid phase followed by mass analysis.High sensitivity and specificity, suitable for a wide range of compounds without derivatization.[9]Susceptible to matrix effects, which can suppress or enhance the analyte signal.[10]Biomarker analysis in biological matrices like urine.[9]
UPLC-Tandem MS A high-pressure LC technique for faster and more efficient separations.Rapid and reliable, suitable for ultrafast determination of multiple alkaloids.[11]Higher initial instrument cost.Analysis of alkaloids in tobacco and tobacco products.[11]
GC-TSD GC with a thermionic specific detector, which is highly sensitive to nitrogen-containing compounds.High selectivity for nitrogenous compounds like alkaloids.[12][13]Lower specificity compared to MS, potential for interference from other nitrogen-containing compounds.Determination of alkaloids in whole tobacco.[12][13]

A collaborative study initiated by the Tobacco Science Research Conference (TSRC) led to the development of a hybrid GC method with either flame ionization detection (FID) or MS detection, which proved to be reliable and repeatable for the analysis of minor alkaloids, including myosmine.[2]

Key Factors Contributing to Inter-laboratory Variability

Understanding the sources of variability is the first step toward mitigating them. The following diagram illustrates the primary factors that can introduce discrepancies in this compound quantification between laboratories.

cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample Collection Sample Collection Sample Storage & Transport Sample Storage & Transport Sample Collection->Sample Storage & Transport Sample Preparation Sample Preparation Sample Storage & Transport->Sample Preparation Methodology Analytical Method (GC-MS, LC-MS/MS) Sample Preparation->Methodology Instrumentation Instrument Calibration & Maintenance Methodology->Instrumentation Reagents Reagent Quality & Standard Purity Instrumentation->Reagents Data Processing Data Processing Reagents->Data Processing Result Interpretation Result Interpretation Data Processing->Result Interpretation

Caption: Major sources of inter-laboratory variability in this compound quantification.

Pre-analytical Phase:

  • Sample Matrix: The complexity of the sample matrix (e.g., tobacco leaf, urine, plasma) can significantly impact extraction efficiency and introduce interfering substances.[10]

  • Sample Preparation: Variations in extraction solvents, pH, temperature, and time can lead to incomplete or inconsistent recovery of this compound. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method has shown good sensitivity and reproducibility for various tobacco alkaloids.[11]

Analytical Phase:

  • Choice of Analytical Method: As detailed in the comparison table, different methods have inherent advantages and disadvantages that can contribute to variability.

  • Instrumental Parameters: Inconsistent settings for parameters such as injection volume, column temperature, and mass spectrometer settings can lead to divergent results.

  • Calibration Standards: The purity and handling of reference standards are critical for accurate quantification. The use of certified reference materials is highly recommended.[3]

Post-analytical Phase:

  • Data Integration and Analysis: Differences in peak integration parameters and the use of different calibration models can introduce variability in the final reported concentrations.

Recommended Protocol for this compound Quantification by LC-MS/MS

To promote standardization and reduce inter-laboratory variability, the following detailed protocol for the quantification of this compound in a biological matrix (e.g., urine) is provided. This protocol is based on established principles of bioanalytical method validation as outlined by regulatory bodies like the FDA and EMA.[14][15]

1. Sample Preparation (Solid-Phase Extraction)

  • Rationale: Solid-phase extraction (SPE) is a robust technique for sample clean-up and concentration, minimizing matrix effects which are a common issue in LC-MS/MS analysis.[10]

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., this compound-d3) and a buffer to adjust the pH.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with the sample buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering compounds.

  • Elution: Elute this compound and the internal standard with a basic organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Rationale: LC-MS/MS provides high sensitivity and selectivity, allowing for the accurate detection and quantification of low levels of this compound.[9]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column for good retention and separation of this compound.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection:

    • Ionization: Use positive electrospray ionization (ESI) for efficient ionization of this compound.

    • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for this compound and its internal standard to ensure high selectivity.

3. Method Validation

  • Rationale: A thorough method validation is essential to demonstrate that the analytical procedure is suitable and reliable for its intended purpose.[4][5] The validation should adhere to guidelines from regulatory authorities like the FDA and ICH.[16][17]

    • Specificity and Selectivity: Assess the ability of the method to differentiate and quantify this compound in the presence of other components in the sample.

    • Accuracy and Precision: Determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[9] The precision should be less than 15% RSD (Relative Standard Deviation), except at the Lower Limit of Quantification (LLOQ) where it should be less than 20%. Accuracy should be within ±15% of the nominal value (±20% at the LLOQ).[9]

    • Linearity and Range: Establish the concentration range over which the method is accurate, precise, and linear.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Stability: Evaluate the stability of this compound in the biological matrix under different storage and handling conditions.

The following workflow diagram illustrates the key steps in the recommended analytical procedure.

Sample_Collection 1. Sample Collection (e.g., Urine) Sample_Prep 2. Sample Preparation (Solid-Phase Extraction) Sample_Collection->Sample_Prep LC_MS_Analysis 3. LC-MS/MS Analysis (C18 Column, ESI+, MRM) Sample_Prep->LC_MS_Analysis Data_Acquisition 4. Data Acquisition LC_MS_Analysis->Data_Acquisition Method_Validation Method Validation (Accuracy, Precision, etc.) LC_MS_Analysis->Method_Validation Data_Processing 5. Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Result_Reporting 6. Result Reporting Data_Processing->Result_Reporting

Caption: Recommended analytical workflow for this compound quantification.

Conclusion

Addressing inter-laboratory variability in this compound quantification is paramount for ensuring the reliability and comparability of research findings. By understanding the key sources of variability, selecting appropriate and well-characterized analytical methods, and adhering to a rigorously validated, standardized protocol, the scientific community can move towards greater consistency in the measurement of this important minor tobacco alkaloid. The implementation of collaborative studies and the use of certified reference materials will further aid in achieving this goal.

References

  • Jacob, P., et al. (2022). Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods.
  • Ciolino, L. A., et al. (2006). Analysis of Minor Alkaloids in Tobacco: A Collaborative Study.
  • U.S. Food and Drug Administration. (n.d.). Validation and Verification of Analytical Testing Methods Used for Tobacco Products. FDA. [Link]
  • Federal Register. (2025). Validation and Verification of Analytical Testing Methods Used for Tobacco Products; Guidance for Industry; Availability. Federal Register. [Link]
  • Skalar. (2017). New Tobacco method - Determination of the Content of Total Alkaloids as Nicotine. Skalar. [Link]
  • BakerHostetler. (2025). Navigating FDA's Guidance on Validation and Verification of Analytical Testing Methods for Tobacco Products. JD Supra. [Link]
  • BioCrick. (n.d.). Myosmine. BioCrick. [Link]
  • Lodge, E. K., et al. (2017). Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma.
  • Lisko, J. G., et al. (2015). Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. CDC Stacks. [Link]
  • Atanasov, A. G., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products.
  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Jacob, P., et al. (1999). Minor tobacco alkaloids as biomarkers for tobacco use: comparison of users of cigarettes, smokeless tobacco, cigars, and pipes. American Journal of Public Health. [Link]
  • Fagerholm, U. (2022). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. The AAPS Journal. [Link]
  • Vinks, A. A., et al. (2015). Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs. Therapeutic Drug Monitoring. [Link]
  • ComplianceOnline. (n.d.). Validation, Verification and Transfer of Analytical Methods (Understanding and implementing guidelines from FDA/EMA, USP and ICH). ComplianceOnline. [Link]
  • Kaza, M., et al. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?.
  • E-Cigarette Summit. (2018). Crystallography Coupled with Kinetic Analysis Provide Mechanistic Underpinnings of a Nicotine-Degrading Enzyme.
  • Health Canada. (2023). Determination of nicotine-related alkaloids in whole tobacco by GC-TSD: T-301. Canada.ca. [Link]
  • U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development. FDA. [Link]
  • Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Fagerholm, U. (2022). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. bioRxiv. [Link]
  • Health Canada. (2007). Determination of Alkaloids in Whole Tobacco. Health Canada. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Tripodi, A., et al. (2018). Interlaboratory variability in the measurement of direct oral anticoagulants: results from the external quality assessment scheme. Journal of Thrombosis and Haemostasis. [Link]
  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Specificity and Selectivity of N-Methylmyosmine Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Precise N-Methylmyosmine Quantification

This compound, a minor tobacco alkaloid, is gaining attention as a potential biomarker for tobacco use and exposure. Its unique chemical structure and metabolic pathway offer a window into the nuanced landscape of nicotine metabolism and tobacco-specific nitrosamine (TSNA) exposure. However, the accurate quantification of this compound in complex biological matrices is fraught with challenges, primarily due to the presence of structurally similar nicotine metabolites. Immunoassays, with their inherent high-throughput capabilities and sensitivity, present a promising analytical solution. Yet, their utility is fundamentally dependent on the specificity and selectivity of the antibodies employed. This guide provides a comprehensive framework for the development and rigorous validation of this compound-specific immunoassays, ensuring data integrity for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of antibody development for small molecules, provide detailed experimental protocols for specificity and selectivity assessment, and present a comparative analysis of a hypothetical high-specificity immunoassay against other analytical modalities.

The Foundation of a High-Specificity Immunoassay: Strategic Hapten Design and Monoclonal Antibody Production

The development of a highly specific immunoassay for a small molecule like this compound begins with the strategic design of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. The design of the this compound hapten is a critical determinant of the resulting antibody's specificity.

Hapten Synthesis Strategy for this compound

The goal of hapten synthesis is to present the unique structural features of this compound to the immune system while providing a reactive handle for conjugation to a carrier protein. A common strategy involves introducing a linker arm at a position on the this compound molecule that is distal to its key antigenic determinants. This approach minimizes interference with the antibody recognition of the native molecule. For this compound, a potential strategy would be to introduce a carboxylated linker arm on the pyridine ring, preserving the integrity of the pyrroline ring, which is a key distinguishing feature from other nicotine metabolites.

Experimental Protocol 1: Synthesis of a Carboxylated this compound Hapten

  • Starting Material: Select a suitable this compound derivative with a functional group amenable to linker attachment.

  • Linker Introduction: React the derivative with a bifunctional linker molecule containing a terminal carboxyl group (e.g., 6-aminohexanoic acid). This reaction is typically performed under anhydrous conditions using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Purification: Purify the resulting hapten-linker conjugate using high-performance liquid chromatography (HPLC) to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the structure and purity of the synthesized hapten using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Immunogen Preparation and Monoclonal Antibody Production

Once a validated hapten is available, it is conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. The choice of carrier protein and the hapten-to-carrier ratio are crucial for eliciting a robust and specific immune response.[2][3]

The immunogen is then used to immunize mice, and standard hybridoma technology is employed to generate monoclonal antibodies.[4][5] The resulting hybridoma clones are screened for their ability to produce antibodies that bind specifically to this compound.

dot

Caption: Workflow for this compound-specific monoclonal antibody development.

The Litmus Test: Rigorous Determination of Specificity and Selectivity

The cornerstone of a reliable immunoassay is its ability to distinguish the target analyte from other structurally related molecules. This is particularly critical for this compound, given the plethora of nicotine metabolites that may be present in biological samples. Specificity and selectivity are determined through cross-reactivity studies.

Selection of Potential Cross-Reactants

A comprehensive panel of potential cross-reactants should be selected based on structural similarity to this compound. This panel should include:

  • Major Nicotine Metabolites: Cotinine, trans-3'-hydroxycotinine.

  • Other Minor Tobacco Alkaloids: Myosmine, anabasine, anatabine.

  • This compound Precursors and Metabolites: Nicotine, nornicotine.

  • Structurally Related Compounds: Pseudooxynicotine.

Experimental Design for Cross-Reactivity Testing

A competitive ELISA format is typically used to assess cross-reactivity.[6] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.

Experimental Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

  • Plate Coating: Coat a 96-well microtiter plate with a fixed concentration of the this compound-specific monoclonal antibody.

  • Blocking: Block the unoccupied sites on the plate with a suitable blocking agent (e.g., BSA or non-fat dry milk) to prevent non-specific binding.

  • Competition: Add a standard curve of this compound and a range of concentrations for each potential cross-reactant to the wells. Then, add a fixed concentration of enzyme-labeled this compound (the tracer) to all wells.

  • Incubation: Incubate the plate to allow for competitive binding between the unlabeled analyte (this compound or cross-reactant) and the tracer for the antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a substrate for the enzyme label and measure the resulting signal (e.g., absorbance for HRP). The signal intensity is inversely proportional to the concentration of the unlabeled analyte.[6]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for this compound and each potential cross-reactant. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

dot

Competitive ELISA Principle A1 Antibody-Coated Well B1 Analyte (Low) C1 Labeled Analyte (Tracer) A1->C1 Tracer Binds D1 High Signal C1->D1 Enzyme Reaction A2 Antibody-Coated Well B2 Analyte (High) A2->B2 Analyte Binds C2 Labeled Analyte (Tracer) D2 Low Signal B2->D2 Inhibition

Caption: Principle of a competitive immunoassay for this compound detection.

Comparative Performance Analysis: High-Specificity Immunoassay vs. Alternative Methods

To illustrate the importance of specificity, the following tables present a simulated comparative analysis of a hypothetical high-specificity this compound monoclonal antibody-based ELISA (Assay A) against a less specific polyclonal antibody-based ELISA (Assay B) and a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Table 1: Cross-Reactivity Profile of this compound Immunoassays
CompoundMolecular Weight ( g/mol )Assay A (High-Specificity mAb) % Cross-ReactivityAssay B (Polyclonal Ab) % Cross-Reactivity
This compound 160.22 100 100
Myosmine146.19< 0.115.2
Cotinine176.22< 0.015.8
trans-3'-hydroxycotinine192.22< 0.018.3
Nicotine162.230.525.7
Nornicotine148.210.210.1
Anabasine162.23< 0.12.5
Anatabine160.22< 0.13.1

This is simulated data for illustrative purposes.

The data clearly demonstrates the superior specificity of the monoclonal antibody-based Assay A, with negligible cross-reactivity to all tested compounds. In contrast, the polyclonal antibody-based Assay B shows significant cross-reactivity with several nicotine metabolites, which would lead to an overestimation of this compound concentrations in biological samples.[7]

Table 2: Comparative Performance Characteristics of Analytical Methods for this compound Quantification
ParameterAssay A (High-Specificity ELISA)Assay B (Polyclonal ELISA)LC-MS/MS
Principle Competitive ImmunoassayCompetitive ImmunoassayLiquid Chromatography-Tandem Mass Spectrometry
Specificity High (<1% cross-reactivity with major metabolites)Moderate (5-25% cross-reactivity with major metabolites)Very High (based on mass-to-charge ratio)
Sensitivity (LOD) 0.1 ng/mL0.5 ng/mL0.05 ng/mL
Throughput High (96-well plate format)High (96-well plate format)Low to Medium
Cost per Sample LowLowHigh
Equipment Cost LowLowHigh
Technical Expertise LowLowHigh

This is simulated data for illustrative purposes.

This comparative table highlights the trade-offs between different analytical methods. While LC-MS/MS offers the highest specificity and sensitivity, its lower throughput and higher cost may not be suitable for all applications.[8][9] The high-specificity ELISA (Assay A) provides an excellent balance of specificity, sensitivity, throughput, and cost-effectiveness, making it an ideal choice for large-scale screening and biomonitoring studies.

Conclusion: The Imperative of Validated Specificity for Accurate Biomarker Research

The development and validation of highly specific immunoassays are paramount for the accurate quantification of this compound and the advancement of our understanding of its role as a biomarker. As this guide has demonstrated, a meticulous approach to hapten design, monoclonal antibody production, and rigorous cross-reactivity testing is essential to ensure the reliability of immunoassay data. While alternative methods like LC-MS/MS offer a gold standard for specificity, the high-throughput and cost-effective nature of a well-validated, high-specificity immunoassay makes it an invaluable tool for researchers, scientists, and drug development professionals. The principles and protocols outlined herein provide a robust framework for the development and critical evaluation of this compound immunoassays, ultimately contributing to more accurate and reliable data in the field of tobacco and nicotine research.

References

  • Carroll, F. I., Abraham, P., Gong, P. K., Pidaparthi, R. R., Blough, B. E., Che, Y., Hampton, A., Gunnell, M., Lay, J. O., Jr, Peterson, E. C., & Owens, S. M. (2009). The synthesis of haptens and their use for the development of monoclonal antibodies for treating methamphetamine abuse. Journal of medicinal chemistry, 52(22), 7301–7309. [Link]
  • Lei, H., Wang, Y., Liu, X., Liu, L., Xu, C., & Song, J. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Journal of agricultural and food chemistry, 58(9), 5326–5331. [Link]
  • Peterson, E. C., Gunnell, M., Che, Y., Goforth, P., Carroll, F. I., Blough, B. E., & Owens, S. M. (2007). The synthesis of haptens and their use for the development of monoclonal antibodies for treating methamphetamine abuse. Journal of immunological methods, 324(1-2), 116–126.
  • Carroll, F. I., Abraham, P., Gong, P. K., Pidaparthi, R. R., Blough, B. E., Che, Y., Hampton, A., Gunnell, M., Lay, J. O., Jr, Peterson, E. C., & Owens, S. M. (2009). The synthesis of haptens and their use for the development of monoclonal antibodies for treating methamphetamine abuse. Journal of medicinal chemistry, 52(22), 7301–7309. [Link]
  • Zhu, J., Zheng, Y., Zhang, L., & Li, G. (2012). Generation and characterization of monoclonal antibodies to NIAM: a nuclear interactor of ARF and Mdm2. Hybridoma (2005), 31(5), 345–350. [Link]
  • Lei, H., Wang, Y., Liu, X., Liu, L., Xu, C., & Song, J. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Journal of agricultural and food chemistry, 58(9), 5326–5331. [Link]
  • Cao, Y., Li, K., Xing, X., Zhu, G., Fu, Y., Bao, H., Bai, X., Sun, P., Li, P., Zhang, J., Ma, X., Wang, J., Zhao, Z., Li, D., Liu, Z., & Lu, Z. (2022). Development and Validation of a Competitive ELISA Based on Bovine Monoclonal Antibodies for the Detection of Neutralizing Antibodies against Foot-and-Mouth Disease Virus Serotype A. Journal of clinical microbiology, 60(4), e0214221. [Link]
  • ResearchGate. (n.d.). Evaluation of cross-reactivity with nicotine metabolites.
  • Adlkofer, F., Scherer, G., & von Hees, U. (1988). Development and characterization of rabbit monoclonal antibodies that recognize human spermine oxidase and application to immunohistochemistry of human cancer tissues. The Journal of biological chemistry, 263(35), 18800–18804. [Link]
  • Cao, Y., Li, K., Xing, X., Zhu, G., Fu, Y., Bao, H., Bai, X., Sun, P., Li, P., Zhang, J., Ma, X., Wang, J., Zhao, Z., Li, D., Liu, Z., & Lu, Z. (2022). Development and Validation of a Competitive ELISA Based on Bovine Monoclonal Antibodies for the Detection of Neutralizing Antibodies against Foot-and-Mouth Disease Virus Serotype A. Journal of clinical microbiology, 60(4), e0214221. [Link]
  • Gruzdys, V., Signorelli, H., & Johnson-Davis, K. L. (2020). NicAlert™ test strip performance comparison with LC-MS/MS and immunoassay methods for nicotine and cotinine. Archives of Clinical Toxicology, 2(2), 19-24. [Link]
  • Shaik, K. M., Al-Nafees, A. A., Alanazi, A. M., Al-Dhfyan, A., & Al-Arifi, M. N. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical research in toxicology, 37(9), 1456–1483. [Link]
  • Lu, R. M., Hwang, Y. C., Liu, I. J., Lee, C. C., Tsai, H. Z., Li, H. J., & Wu, H. C. (2020). Recent Advances in the Development of Monoclonal Antibodies and Next-Generation Antibodies. Journal of biomedical science, 27(1), 1. [Link]
  • United States Pharmacopeia. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
  • Ferris, R. L. (2021). Monoclonal Antibody Development Expands to Include Theranostics. Targeted oncology, 16(3), 253–254. [Link]
  • Tovey, M. G., & Lallemand, C. (2010). Drug Development of Therapeutic Monoclonal Antibodies. Therapeutic monoclonal antibodies, 1–24. [Link]
  • Yusof, N. A., Teh, S. H., Abdullah, J., & Hussein, M. Z. (2019). Development of Methyl Ester Antibody-Based Competitive Indirect ELISA for Quantitative Detection of Mitragynine in Human Urine. Sensors (Basel, Switzerland), 19(18), 3986. [Link]
  • Shaik, K. M., Al-Nafees, A. A., Alanazi, A. M., Al-Dhfyan, A., & Al-Arifi, M. N. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical research in toxicology, 37(9), 1456–1483. [Link]
  • Wang, Y., Chen, Y., Li, Y., Wang, Y., & Zhang, Y. (2025). A Novel Method for Monitoring N-Nitrosamines Impurities Using NH2-MIL-101(Fe) Mediated Dispersive Micro-Solid Phase Extraction Coupled with LC-MS/MS in Biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 255, 116568. [Link]
  • United States Pharmacopeia. (n.d.). Immunological Test Methods (ITM) utilize binding between an antigen (Ag) and antibody (Ab). USP. [Link]

Sources

A Comparative Guide to Establishing Linearity and Range for N-Methylmyosmine Quantitative Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise quantification of compounds is paramount. This guide provides an in-depth, technical comparison of methodologies for establishing linearity and range in quantitative assays for N-Methylmyosmine, a pyridine alkaloid found in tobacco products.[1] As a crucial analyte, its accurate measurement is vital for toxicological studies and regulatory submissions. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods.

The principles outlined herein adhere to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3]

The Foundational Importance of Linearity and Range

Before delving into experimental protocols, it is essential to grasp the core concepts of linearity and range and their significance in analytical method validation.

  • Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[2] A linear relationship is fundamental for accurate quantification, as it forms the basis of the calibration curve used to determine the concentration of an unknown sample.

  • Range refers to the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2][4] The defined range ensures that the method is reliable for quantifying the analyte within expected in-study concentrations.

Establishing a valid linear relationship and an appropriate analytical range is a non-negotiable prerequisite for any quantitative assay intended for regulatory submission.[4][5]

Recommended Analytical Technique: LC-MS/MS

For the quantification of this compound, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[6] Its high sensitivity and selectivity make it ideal for detecting trace levels of analytes in complex biological matrices.[7] While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are available for nitrosamine analysis, LC-MS/MS is often preferred for its applicability to a broader range of compounds, including those that are non-volatile or thermally unstable.[8][9]

Experimental Protocol: Establishing Linearity and Range for an this compound LC-MS/MS Assay

This protocol outlines a comprehensive, step-by-step methodology for establishing the linearity and range of a quantitative assay for this compound.

Preparation of Standard Solutions

The foundation of a reliable linearity study lies in the accuracy of the standard solutions.

  • Primary Stock Solution (1 mg/mL): Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent, such as methanol, to achieve a final concentration of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution to prepare a series of working standard solutions. These will be used to create the calibration curve.

Calibration Curve Preparation

The calibration curve is the cornerstone of linearity assessment.

  • Concentration Levels: According to ICH guidelines, a minimum of five concentration levels is recommended to establish linearity.[10] For a robust validation, it is advisable to use at least six to eight non-zero calibrators.[5]

  • Spiking: Spike a known volume of the appropriate working standard solution into a drug-free biological matrix (e.g., human plasma, saliva) to prepare calibration standards.[11] This process mimics the sample preparation of unknown study samples and accounts for matrix effects.

  • Range Definition: The concentration range of the calibration standards should encompass the expected concentrations of this compound in the study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[5]

Sample Preparation and Analysis

Consistent and reproducible sample preparation is critical for accurate results.

  • Protein Precipitation: For biological matrices like plasma, a protein precipitation step is typically employed.[11] Add a precipitating agent, such as ice-cold acetonitrile or methanol, to the samples.[11]

  • Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.[11]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system. The chromatographic conditions should be optimized to achieve adequate separation of this compound from any potential interfering substances. The mass spectrometer will be operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.[11]

Data Analysis and Acceptance Criteria

The data generated from the LC-MS/MS analysis must be rigorously evaluated to confirm linearity.

  • Calibration Curve Plot: Plot the peak area response of this compound against the corresponding nominal concentration.

  • Linear Regression: Perform a linear regression analysis on the data. The most common model is a simple linear regression with or without weighting. The choice of weighting factor (e.g., 1/x, 1/x²) should be justified and is often used to improve accuracy at the lower end of the range.

  • Correlation Coefficient (r) and Coefficient of Determination (r²): The correlation coefficient (r) and the coefficient of determination (r²) are key indicators of the goodness of fit of the regression line. An r² value close to 1.000 indicates a strong linear relationship. While traditionally a high r² value (e.g., >0.99) has been the primary acceptance criterion, it is important to note that this alone is not sufficient to prove linearity.[12]

  • Back-Calculation of Concentrations: The concentrations of the calibration standards should be back-calculated from the regression equation.

  • Acceptance Criteria for Calibration Standards: At least 75% of the calibration standards must meet the acceptance criteria.[5] The deviation of the back-calculated concentrations from the nominal concentrations should be within ±15% for all standards, except for the LLOQ, where a deviation of ±20% is acceptable.[5]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for establishing linearity and range.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation A Prepare Primary Stock Solution (1 mg/mL) B Prepare Working Standard Solutions A->B C Prepare Calibration Standards (min. 5 levels) B->C D Sample Preparation (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Plot Response vs. Concentration E->F G Perform Linear Regression F->G H Evaluate r/r² and Back-Calculated Concentrations G->H I Assess Acceptance Criteria H->I

Sources

A Comparative Technical Guide to N-Methylmyosmine and Myosmine Levels in Modern Tobacco and Nicotine Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nicotine – The Significance of Minor Alkaloids

While nicotine is the principal alkaloid in tobacco, a complex mixture of structurally related minor alkaloids exists, contributing to the overall pharmacological and toxicological profile of tobacco products. Among these are N-Methylmyosmine and its structural isomer, myosmine. Although present at concentrations significantly lower than nicotine, their analysis is critical. Myosmine, in particular, has demonstrated significant genotoxic activity in human cells, capable of inducing DNA single-strand breaks in a dose- and time-dependent manner[1]. This activity warrants a thorough investigation of its presence across different nicotine delivery systems.

This guide provides a comparative analysis of myosmine levels in various tobacco and nicotine products, grounded in published experimental data. Due to a scarcity of specific quantitative data for this compound in the public literature, this guide will focus on myosmine as the primary analyte, a common impurity and degradant in nicotine-containing products. We will explore the analytical methodologies required for robust quantification, present comparative data, and discuss the toxicological implications for product safety and regulatory assessment.

Analytical Methodology: The Gold Standard for Alkaloid Quantification

Accurate and sensitive quantification of minor alkaloids in complex matrices like tobacco or e-liquid requires sophisticated analytical techniques. The prevailing gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers exceptional specificity and low detection limits, crucial for measuring trace-level compounds.[2][3][4]

Causality in Methodological Choices
  • Chromatography (LC): The liquid chromatography step is essential for separating the target analytes (e.g., myosmine) from the overwhelmingly abundant nicotine and other matrix components. A reversed-phase C18 column is commonly employed, which separates compounds based on their hydrophobicity. A gradient elution, typically using a mixture of an aqueous mobile phase (e.g., ammonium acetate in water) and an organic mobile phase (e.g., methanol or acetonitrile), is used to effectively resolve compounds with varying polarities within a short analysis time.[4]

  • Ionization (ESI): Electrospray Ionization (ESI) is the interface between the LC and the MS. It is a soft ionization technique that creates charged molecular ions from the eluted analytes with minimal fragmentation. ESI in the positive ion mode is ideal for alkaloids, as the nitrogen atoms in their structures are readily protonated.

  • Mass Spectrometry (MS/MS): Tandem mass spectrometry provides two layers of mass filtering for unparalleled specificity. In Multiple Reaction Monitoring (MRM) mode, the first mass analyzer (Q1) is set to select only the mass-to-charge ratio (m/z) of the parent analyte ion (e.g., myosmine). This isolated ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to monitor for a specific, characteristic fragment ion. This parent → fragment transition is unique to the target analyte, effectively eliminating chemical noise and matrix interferences.[5]

  • Internal Standards (Trustworthiness): To ensure the accuracy and reproducibility of the method, a stable isotope-labeled internal standard (e.g., myosmine-d3) is added to all samples, calibration standards, and quality controls at a known concentration. This standard co-elutes with the native analyte and experiences the same effects of sample preparation and potential ion suppression in the ESI source. By calculating the ratio of the analyte response to the internal standard response, any experimental variations are normalized, making the quantification highly robust and trustworthy.[3]

General Experimental Protocol for Myosmine Quantification
  • Sample Preparation (Tobacco Filler/Smokeless Tobacco):

    • Weigh approximately 400 mg of the homogenized tobacco sample into a 15 mL vial.[6]

    • Spike the sample with 50 µL of a deuterated internal standard solution (e.g., myosmine-d3 in methanol).

    • Add 10 mL of an extraction solvent (e.g., 0.1 M ammonium acetate solution).[4]

    • Vortex vigorously and sonicate for 30-60 minutes to ensure complete extraction of alkaloids.

    • Centrifuge the sample to pellet solid matrix components.

    • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

  • Sample Preparation (E-Liquid/Nicotine Pouch):

    • Accurately weigh a portion of the e-liquid or pouch material into a volumetric flask.

    • Spike with the internal standard solution.

    • Dilute with an appropriate solvent (e.g., 70:30 methanol:water) to bring the expected analyte concentration into the calibration range.[7]

    • Vortex to mix thoroughly.

    • Transfer an aliquot to an autosampler vial for analysis.

  • LC-MS/MS Instrumentation & Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 reversed-phase column (e.g., 50x4.6mm, 5µm).

    • Mobile Phase A: 5mM ammonium acetate in water.

    • Mobile Phase B: 5mM ammonium acetate in 95:5 acetonitrile:water.

    • Flow Rate: 1 mL/min.[5]

    • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI source.

    • Ionization Mode: Positive ESI.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualization of the Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Weighing (Tobacco, E-Liquid, etc.) Spike 2. Internal Standard Spiking Sample->Spike Extract 3. Solvent Extraction & Sonication Spike->Extract Filter 4. Centrifugation & Filtration Extract->Filter LC 5. LC Separation (C18 Column) Filter->LC ESI 6. Electrospray Ionization (ESI+) LC->ESI MS1 7. MS1: Parent Ion Selection (Q1) ESI->MS1 CID 8. Collision-Induced Dissociation (Q2) MS1->CID MS2 9. MS2: Fragment Ion Detection (Q3) CID->MS2 Quant 10. Quantification (Analyte/IS Ratio vs. Cal Curve) MS2->Quant Report 11. Final Report (µg/g or % of Nicotine) Quant->Report

Caption: Workflow for Minor Alkaloid Quantification by LC-MS/MS.

Comparative Analysis of Myosmine Levels

The concentration of myosmine varies significantly across different product categories. This variation is influenced by the type of tobacco used, curing and fermentation processes, and overall product formulation.[6][8]

Product CategoryProduct TypeAnalyteConcentration RangeSource(s)
Combustible Tobacco Cigarette Filler (50 U.S. Brands)Myosmine8.64 – 17.3 µg/g[6]
Smokeless Tobacco Nicotine PouchesMyosmine< 0.055% of Nicotine Level[7]
Electronic Nicotine Delivery Systems (ENDS) E-Liquids / AerosolsMyosmineNot Quantified / Expected as trace impurity[9][10]

Discussion: Interpreting the Data and Toxicological Context

Combustible Cigarettes

Data from a comprehensive survey of 50 top-selling U.S. cigarette brands show that myosmine is a consistent component of cigarette tobacco filler, with levels ranging from 8.64 to 17.3 µg/g.[6] The concentration of minor alkaloids is heavily dependent on the tobacco blend; for instance, Burley tobacco tends to have elevated levels of most minor alkaloids compared to Flue-cured or Oriental tobaccos.[6] The presence of myosmine in the unburned tobacco filler is a direct source for its transfer into mainstream smoke upon combustion, leading to user exposure.

Smokeless Tobacco and Oral Nicotine Products

In modern oral products like nicotine pouches, myosmine is considered a nicotine-related impurity. A stability study of on! PLUS nicotine pouches found that myosmine levels remained consistently low, never exceeding 0.055% of the target nicotine level over a 12-month period.[7] This suggests that the highly purified nicotine used in these products contains significantly lower levels of minor alkaloids compared to traditional tobacco leaf. However, in traditional smokeless tobacco products like moist snuff, which undergo fermentation, conditions are favorable for the formation of tobacco-specific nitrosamines (TSNAs) from alkaloid precursors.[11] While specific myosmine data is limited for these products, the high levels of TSNAs measured in some smokeless tobaccos point to a significant pool of precursor alkaloids.[8][12]

Electronic Nicotine Delivery Systems (ENDS)

Currently, there is a significant data gap regarding the quantitative levels of myosmine in e-liquids and their aerosols. While numerous studies have screened for a wide range of compounds, minor alkaloids are not typically a primary focus.[9][10][13] It is understood that myosmine can be present as an impurity carried over during the extraction and purification of nicotine from tobacco leaf. Therefore, the purity of the nicotine source used in the e-liquid is the primary determinant of the myosmine concentration. Given the lack of standardized reporting and the vast number of e-liquid manufacturers, levels are likely highly variable.

Toxicological Implications

The presence of myosmine in consumer products is a health concern. A 2003 study using the Comet assay demonstrated that myosmine induces DNA damage in both human lymphocytes and human nasal mucosal cells, which are primary contact sites for inhaled substances.[1] This genotoxic potential is significant. While myosmine itself is not a nitrosamine, its structural similarity to other tobacco alkaloids that act as precursors to potent carcinogenic TSNAs is noteworthy.[6] Some toxicological assessments have concluded that myosmine, along with anatabine, should be closely monitored in new oral nicotine products to mitigate potential health risks.[7]

Conclusion

This comparative analysis reveals distinct profiles of myosmine contamination across different categories of tobacco and nicotine products.

  • Combustible cigarettes contain quantifiable and consistent levels of myosmine derived directly from the tobacco leaf, representing a clear source of exposure for smokers.

  • Modern oral nicotine pouches appear to contain significantly lower levels, reflective of the use of highly purified nicotine.

  • Electronic cigarettes represent a major knowledge gap, where myosmine levels are uncharacterized but are presumed to be variable and dependent on nicotine purity.

Given the demonstrated genotoxicity of myosmine, its quantification should be a required component of the chemical characterization for any new nicotine-containing product. Further research is imperative, particularly for the ENDS category, to fully assess user exposure and the associated health risks.

References

  • Simultaneous Determination of Alkaloids and Their Related Tobacco-Specific Nitrosamines in Tobacco Leaves Using LC–MS-MS. (2020). ResearchGate.
  • Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. (n.d.). National Institutes of Health (NIH).
  • Genotoxic effects of myosmine in human lymphocytes and upper aerodigestive tract epithelial cells. (2003). PubMed.
  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers’ Urine. (2014). PLOS One.
  • Simultaneous determination of alkaloids and their related tobacco-specific nitrosamines in tobacco leaves using LC-MS-MS. (2015). PubMed.
  • Quantitation of Five Minor Tobacco Alkaloids in the Filler of 50 U.S. Commercial Cigarette Brands. (2015). CDC Stacks, HHS Public Access.
  • Summary of Data Reported and Evaluation. (n.d.). Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf.
  • Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. (2023). National Institutes of Health (NIH).
  • A review of constituents identified in e-cigarette liquids and aerosols. (2021). Tobacco Prevention & Cessation.
  • Harmful and Potentially Harmful Constituents in E-Liquids and Aerosols from Electronic Nicotine Delivery Systems (ENDS). (2021). ACS Publications.
  • Comparison of tobacco-specific nitrosamine levels in smokeless tobacco products: High levels in products from Bangladesh. (2020). PubMed.
  • Quantitative method for analysis of tobacco-specific N-nitrosamines in mainstream cigarette smoke by using heart-cutting two-dimensional liquid chromatography with tandem mass spectrometry. (2017). PubMed.
  • Tobacco-specific nitrosamines in new tobacco products. (2011). HRI Global.
  • Comparison of tobacco-specific nitrosamine levels in smokeless tobacco products: High levels in products from Bangladesh. (2020). PLOS ONE.
  • Toxicology. (n.d.). National Institute of Environmental Health Sciences.
  • A review of constituents identified in e-cigarette liquids and aerosols. (2021). PubMed Central.
  • Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. (2023). MDPI.
  • Composition of electronic cigarette aerosol. (n.d.). Wikipedia.
  • Analytical studies on tobacco-specific N-nitrosamines in tobacco and tobacco smoke. (1991). PubMed.

Sources

Safety Operating Guide

Navigating the Risks: A Comprehensive Guide to Handling N-Methylmyosmine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-Methylmyosmine, a pyridine derivative and member of the tobacco alkaloid family, presents unique handling challenges due to its structural similarity to other potentially hazardous compounds.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural confidence in the laboratory.

Understanding the Hazard: A Proactive Approach to Safety

Key Hazard Considerations:

  • Acute Toxicity: Assumed to be harmful if ingested.

  • Skin and Eye Irritation: Likely to cause irritation upon contact.

  • Respiratory Irritation: Potential for irritation if inhaled.

  • Carcinogenicity: Due to its relation to N-nitroso compounds, carcinogenic potential should be considered.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, emphasizing the rationale behind each selection.

PPE ComponentSpecificationsRationale
Gloves Nitrile or Butyl Rubber, Double-GlovedProvides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.
Eye Protection Chemical Splash Goggles and Face ShieldProtects against splashes and aerosols, ensuring full-face protection.
Lab Coat Chemically Resistant, Long-sleeved, with Closed CuffsPrevents contamination of personal clothing and skin.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Recommended when handling the powder form or when there is a potential for aerosolization.
Footwear Closed-toe, Chemically Resistant ShoesProtects feet from spills.

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous substances. All work with this compound should be conducted in a designated area with the following engineering controls in place:

  • Chemical Fume Hood: All weighing, reconstitution, and handling of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.

  • Eyewash Station and Safety Shower: Must be readily accessible in the immediate work area.

Procedural Guidance: Step-by-Step Handling Protocol

The following workflow provides a procedural framework for the safe handling of this compound, from receipt to disposal.

Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling cluster_emergency Emergency Preparedness Receipt_and_Inspection Receipt and Inspection Storage Secure Storage Receipt_and_Inspection->Storage Verify Integrity Preparation Prepare Work Area in Fume Hood Weighing_and_Reconstitution Weighing and Reconstitution Preparation->Weighing_and_Reconstitution Don PPE Experimentation Experimental Use Weighing_and_Reconstitution->Experimentation Decontamination Decontaminate Work Surfaces Experimentation->Decontamination Waste_Disposal Segregate and Dispose of Waste Decontamination->Waste_Disposal Spill_Response Spill Response Plan Exposure_Response Exposure Response Plan

Caption: this compound Handling Workflow

Receipt and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled.

Secure Storage
  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.[2][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

Handling and Use
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Prepare all necessary materials and equipment within the hood to minimize movement in and out.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Reconstitution:

    • Perform all weighing of the solid compound within the fume hood.

    • Use a spatula to carefully transfer the desired amount to a tared container.

    • If preparing a solution, add the solvent slowly to the solid to avoid splashing.

  • Experimental Use: Conduct all experimental procedures involving this compound within the fume hood.

Emergency Procedures: Plan for the Unexpected

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[6][7]

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Work from the outside in to prevent spreading.[7][8]

  • Neutralize (if applicable and safe): For acidic or basic solutions, neutralization may be possible, but proceed with caution as this can generate heat.[8]

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[6][8]

  • Decontaminate: Clean the spill area with a suitable detergent and water.[8]

Spill_Response_Plan Spill_Occurs Spill_Occurs Evacuate_Area Evacuate_Area Spill_Occurs->Evacuate_Area Assess_Spill Assess_Spill Evacuate_Area->Assess_Spill Minor_Spill Minor_Spill Assess_Spill->Minor_Spill Small & Contained Major_Spill Major_Spill Assess_Spill->Major_Spill Large or Uncontained Contain_Spill Contain_Spill Minor_Spill->Contain_Spill Call_EHS Call_EHS Major_Spill->Call_EHS Collect_Waste Collect_Waste Contain_Spill->Collect_Waste Decontaminate Decontaminate Collect_Waste->Decontaminate

Caption: Spill Response Decision Tree

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][10]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][9]

Waste Disposal: A Responsible Conclusion

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.[11][12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".[11]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[11] Do not dispose of this compound down the drain or in regular trash.[12]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Spill procedure: Clean-up guidance. Queen Mary University of London. (n.d.).
  • This compound. PubChem. (n.d.).
  • Myosmine. BioCrick. (n.d.).
  • Spill and Release Response Procedures. MIT Environmental Health & Safety. (2020, October 14).
  • CHEMICAL SPILL PROCEDURES. Clarkson University. (n.d.).
  • Chemical spill cleanup procedures. J&K Scientific LLC. (2021, September 2).
  • Chemical Exposure and Spill Response Procedure. New Mexico State University. (n.d.).
  • Hazardous Waste Disposal Guide. Dartmouth College. (n.d.).
  • Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. National Institutes of Health. (n.d.).
  • Tobacco Alkaloids and Tobacco-specific Nitrosamines in Dust from Homes of Smokeless Tobacco Users, Active Smokers, and Non-tobacco Users. PubMed Central. (n.d.).
  • Mass Spectra of Tobacco Alkaloid - Derived Nitrosamines, their Metabolites, and Related Compounds. SciSpace. (n.d.).
  • Tobacco-specific nitrosamines, an important group of carcinogens in tobacco and tobacco smoke. PubMed. (n.d.).
  • Tobacco alkaloids and tobacco-specific nitrosamines in dust from homes of smokeless tobacco users, active smokers, and nontobacco users. Semantic Scholar. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylmyosmine
Reactant of Route 2
Reactant of Route 2
N-Methylmyosmine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.